molecular formula C20H29FN2O3 B043967 Fallypride CAS No. 166173-78-0

Fallypride

Katalognummer: B043967
CAS-Nummer: 166173-78-0
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: OABRYNHZQBZDMG-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fallypride is a potent and selective radiologand for positron emission tomography (PET) imaging of dopamine D2/D3 receptors in the brain. As a substituted benzamide with high affinity (sub-nanomolar Ki) and low non-specific binding, this compound ([18F]this compound) is extensively used in non-invasive neuroimaging to quantify receptor availability and occupancy in extrastriatal and striatal regions. Its primary research value lies in studying the dopaminergic system in a wide range of neurological and psychiatric conditions, including schizophrenia, bipolar disorder, Parkinson's disease, and the effects of psychostimulants. The compound acts as a reversible antagonist, competitively blocking the receptor and allowing for the quantification of binding potential (BPND) through kinetic modeling. This makes it an indispensable tool for neuroscientists and pharmacologists investigating receptor density changes, drug-receptor interactions, and the in vivo functional dynamics of the dopamine system in preclinical and clinical research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
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Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
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Record name Fallypride
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Record name Fallypride
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Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
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Record name FALLYPRIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fallypride's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fallypride is a substituted benzamide (B126) that acts as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1] Its favorable binding characteristics and in vivo kinetics have established it as a critical tool in neuroscience research, particularly as a radiotracer for Positron Emission Tomography (PET) imaging to quantify D2/D3 receptor density and occupancy in both striatal and extrastriatal brain regions.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Dopamine, a key neurotransmitter in the central nervous system, exerts its effects through two families of G-protein coupled receptors (GPCRs): D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] The D2-like receptors, which are coupled to Gαi/o proteins, play a crucial role in regulating motor control, motivation, and cognition.[5] Dysregulation of the dopaminergic system, particularly involving D2 and D3 receptors, is implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3][5]

This compound's high affinity and selectivity for D2/D3 receptors make it an invaluable ligand for studying these receptors.[6] As a PET radiotracer, [¹⁸F]this compound allows for the in vivo quantification of receptor availability and can be used to assess the receptor occupancy of antipsychotic drugs.[7] This guide delves into the core mechanism of this compound's interaction with D2/D3 receptors, providing the necessary technical details for its effective use in a research setting.

Quantitative Data: Binding Affinity and In Vivo Kinetics

The interaction of this compound with D2 and D3 receptors has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.

Table 1: In Vitro Binding Affinities (Ki) of this compound for Dopamine Receptors

Receptor SubtypeRadioligand Used in AssayKi (nM)Source(s)
Dopamine D2 (Short)[³H]-Spiperone2.1[6]
Dopamine D2 (Long)[³H]-Spiperone2.2[6]
Dopamine D3[³H]-Spiperone1.6[6]

Table 2: In Vivo Kinetic Parameters of [¹⁸F]this compound from PET Studies in Rhesus Monkeys

ParameterDescriptionValueSource(s)
K₁Plasma to tissue transport rateVariable by region[7][8]
k₂Tissue to plasma transport rate0.54 min⁻¹[8][9]
kₒₙAssociation rate constantVariable by region[7]
kₒffDissociation rate constantVariable by region[7][8]
B'ₘₐₓReceptor densityPutamen: 27 pmol/mL, Caudate: 23 pmol/mL, Thalamus: 1.8 pmol/mL[7]
Kₐₚₚ (in vivo Kd)Apparent dissociation constant0.39 nM[8][9]

Mechanism of Action: Functional Antagonism and Signaling Pathways

This compound functions as a competitive antagonist at D2 and D3 receptors. This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate the receptor. Instead, it blocks dopamine from binding and initiating downstream signaling.

D2 and D3 receptors are coupled to inhibitory G-proteins of the Gαi/o family.[4][10] Upon activation by an agonist like dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, by blocking the receptor, prevents this G-protein activation and the subsequent reduction in cAMP.

Furthermore, agonist binding to D2/D3 receptors can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[11][12] As an antagonist, this compound does not promote β-arrestin recruitment and can block agonist-induced recruitment.[13]

Signaling Pathway Diagram

The following diagram illustrates the canonical D2/D3 receptor signaling pathway and the inhibitory effect of this compound.

D2_D3_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->D2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

D2/D3 receptor signaling and this compound's antagonistic action.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for D2 and D3 receptors using a competition binding assay.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (HEK293 cells expressing D2 or D3 receptors) Assay_Setup 2. Assay Setup in 96-well plate - Membranes - [³H]Spiperone (Radioligand) - Varying concentrations of this compound Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis PET_Workflow Subject_Prep 1. Subject Preparation - Informed consent - Positioning in PET scanner Tracer_Admin 2. [¹⁸F]this compound Administration (Intravenous bolus injection) Subject_Prep->Tracer_Admin Dynamic_Scan 3. Dynamic PET Scan Acquisition (e.g., 3 hours) Tracer_Admin->Dynamic_Scan Blood_Sampling 4. Arterial Blood Sampling (optional) (For metabolite correction and input function) Dynamic_Scan->Blood_Sampling Image_Recon 5. Image Reconstruction and Processing - Attenuation and decay correction - Co-registration with MRI Dynamic_Scan->Image_Recon Kinetic_Modeling 6. Kinetic Modeling (e.g., Simplified Reference Tissue Model) - Calculate BPnd Image_Recon->Kinetic_Modeling

References

[18F]Fallypride: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of [18F]fallypride, a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors. [18F]this compound is widely utilized as a radiotracer in positron emission tomography (PET) imaging to investigate the role of the dopaminergic system in various neurological and psychiatric disorders. This document details its binding affinity and selectivity, experimental protocols for its characterization, and relevant signaling pathways.

Binding Affinity and Selectivity Profile

[18F]this compound exhibits high affinity for both dopamine D2 and D3 receptors.[1] Its binding characteristics have been determined through various in vitro and in vivo studies. The following tables summarize the available quantitative data on its binding affinity.

Table 1: Dopamine Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)IC50 (nM)Assay ConditionsReference
Dopamine D2 (short isoform)2.1-Competition with [3H]spiperone[2]
Dopamine D2 (long isoform)2.2-Competition with [3H]spiperone[2]
Dopamine D31.61.7 ± 0.8Competition with [3H]spiperone; β-arrestin recruitment assay (dopamine competition)[2][2]
Dopamine D4-240Competition with [3H]spiperone[3]

Table 2: In Vivo Binding Parameters of [18F]this compound in Rhesus Monkey Brain

Brain RegionB'max (pmol/mL)koff (min-1)Reference
Putamen27Not Reported[4]
Caudate23Not Reported[4]
Ventral Striatum14Not Reported[4]
Thalamus1.8Not Reported[4]
Amygdala0.9Not Reported[4]

Selectivity Profile:

[18F]this compound is highly selective for dopamine D2/D3 receptors.[1] While comprehensive quantitative data for a broad panel of other central nervous system (CNS) receptors (e.g., serotonin, adrenergic, muscarinic) is not extensively reported in the readily available literature, its primary characterization focuses on its potent and selective interaction with the D2-like dopamine receptor family. Studies have shown minimal binding to the D4 receptor subtype.[3] The lack of significant off-target binding contributes to its utility as a specific radiotracer for imaging D2/D3 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of [18F]this compound's binding characteristics. The following sections provide outlines for key experimental protocols.

In Vitro Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for dopamine D2/D3 receptors using a radiolabeled ligand such as [3H]spiperone.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • [3H]spiperone (radioligand)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Non-specific binding control (e.g., 10 µM haloperidol)

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Increasing concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).

    • A fixed concentration of [3H]spiperone (typically at or below its Kd value).

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a saturating concentration of a suitable competitor (e.g., 10 µM haloperidol).

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vitro Autoradiography

This protocol outlines the procedure for visualizing the distribution of dopamine D2/D3 receptors in brain tissue sections using [18F]this compound.

Objective: To map the anatomical distribution of [18F]this compound binding sites in brain tissue.

Materials:

  • Frozen brain tissue sections (e.g., rat, monkey, or human) mounted on microscope slides.

  • [18F]this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Displacing agent for non-specific binding (e.g., 10 µM haloperidol (B65202) or unlabeled this compound).

  • Phosphor imaging plates or autoradiography film.

  • Phosphor imager or densitometer.

Procedure:

  • Tissue Preparation: Bring the slide-mounted brain sections to room temperature.

  • Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous dopamine.

  • Incubation:

    • For total binding, incubate the slides in a solution of [18F]this compound in incubation buffer (typically in the low nanomolar range) for 60-90 minutes at room temperature.[6]

    • For non-specific binding, incubate adjacent sections in the same [18F]this compound solution containing a high concentration of a displacing agent (e.g., 10 µM haloperidol).[6]

  • Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. A final quick dip in ice-cold deionized water can be performed to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Exposure time will vary depending on the radioactivity but can range from several hours to days.

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plate using a phosphor imager or develop the film.

    • Quantify the optical density in different brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

In Vivo Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for conducting a human [18F]this compound PET study to quantify dopamine D2/D3 receptor availability.

Objective: To measure the binding potential (BPND) of [18F]this compound in various brain regions in vivo.

Patient Preparation:

  • Fasting for at least 4-6 hours prior to the scan.[7]

  • Abstinence from caffeine, alcohol, and nicotine (B1678760) on the day of the scan.

  • A review of concomitant medications to avoid potential interactions.

Procedure:

  • Radiotracer Synthesis: [18F]this compound is synthesized and purified according to established radiochemical procedures to ensure high radiochemical purity and specific activity.[6]

  • Patient Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

  • Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

  • Radiotracer Administration: A bolus injection of [18F]this compound (typically 185 MBq or 5 mCi) is administered intravenously.[8]

  • Dynamic Emission Scan: Dynamic PET data are acquired in list mode for a total of 3-4 hours, often in multiple frames of increasing duration.[8][9]

  • Anatomical Imaging: A structural MRI of the brain is typically acquired for co-registration with the PET data to allow for accurate anatomical localization of the PET signal.

  • Image Reconstruction and Processing:

    • The dynamic PET data are reconstructed, correcting for attenuation, scatter, and radioactive decay.

    • The PET images are co-registered to the individual's MRI.

    • Regions of interest (ROIs) are defined on the MRI for various brain structures (e.g., striatum, thalamus, cortex, and cerebellum).

  • Kinetic Modeling:

    • Time-activity curves (TACs) are generated for each ROI.

    • The binding potential (BPND), a measure of receptor availability, is calculated using a kinetic model, most commonly the simplified reference tissue model (SRTM), with the cerebellum typically used as the reference region due to its negligible density of D2/D3 receptors.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to [18F]this compound research.

Dopamine_D2_Signaling Dopamine D2/D3 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2/D3_Receptor D2/D3 Receptor Dopamine->D2/D3_Receptor Agonist Binding This compound This compound This compound->D2/D3_Receptor Antagonist Binding G_Protein Gi/o Protein D2/D3_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation Events Ion_Channels->Cellular_Response Altered Ion Flow

Caption: Dopamine D2/D3 receptor signaling pathway.

PET_Workflow [18F]this compound PET Experimental Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Subject Screening & Consent C Subject Preparation (Fasting, IV line) A->C B [18F]this compound Synthesis & QC F [18F]this compound Injection (IV Bolus) B->F D Positioning & Head Immobilization C->D E Transmission Scan (Attenuation Correction) D->E E->F G Dynamic Emission Scan (3-4 hours) F->G I PET Image Reconstruction & Motion Correction G->I H Anatomical MRI Scan J PET-MRI Co-registration H->J I->J K Region of Interest (ROI) Definition J->K L Time-Activity Curve (TAC) Generation K->L M Kinetic Modeling (SRTM) & BPND Calculation L->M N Statistical Analysis & Interpretation M->N

Caption: Workflow for a typical [18F]this compound PET study.

Selectivity_Profiling Logical Flow for Receptor Selectivity Profiling A Primary Target Identification (e.g., Dopamine D2/D3) B Primary Radioligand Binding Assay (Determine Ki for D2/D3) A->B C Select Panel of Off-Target Receptors (e.g., Serotonin, Adrenergic, etc.) A->C F Determine Selectivity Ratios (Ki_off-target / Ki_primary-target) B->F D Secondary Radioligand Binding Assays (Competition against specific radioligands for each off-target) C->D E Calculate Ki or IC50 for each Off-Target Receptor D->E E->F G Functional Assays for Key Off-Targets (e.g., cAMP, Ca2+ flux) E->G H Comprehensive Selectivity Profile F->H G->H

Caption: Logical workflow for receptor selectivity profiling.

References

Fallypride: A Technical Guide to its Chemical Structure, Properties, and Dopamine D2/D3 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallypride is a selective and high-affinity antagonist for the dopamine (B1211576) D2 and D3 receptors.[1] Its favorable pharmacokinetic and pharmacodynamic properties have established it as a valuable research tool, particularly in the field of neuroimaging. The radiolabeled form, [¹⁸F]this compound, is widely utilized as a positron emission tomography (PET) tracer to investigate the distribution and density of D2/D3 receptors in the brain, offering insights into various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound, with a focus on its interaction with dopamine D2/D3 receptors. Detailed experimental methodologies are provided to facilitate its application in preclinical and clinical research.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, is a substituted benzamide (B126) derivative.[1] Its chemical structure is characterized by a dimethoxybenzamide core linked to an N-allyl pyrrolidinyl methyl group and a fluoropropyl chain.

PropertyValueSource
Chemical Formula C₂₀H₂₉FN₂O₃[1]
Molecular Weight 364.45 g/mol [2]
CAS Number 166173-78-0[1]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in DMSO (200 mg/mL)[2]

Pharmacology: Interaction with Dopamine D2/D3 Receptors

This compound exhibits high affinity for both dopamine D2 and D3 receptors, acting as a competitive antagonist. The binding affinities of this compound have been characterized in various in vitro studies.

ParameterValueSpecies/SystemSource
Kᵢ (D2 Receptor) 0.05 nMRat Striata (using [³H]spiperone)[3]
Kᵢ (D3 Receptor) 0.30 nMSf9 cells (rat recombinant, using [³H]spiperone)[3]
IC₅₀ (Dopamine Competition at D3R) 1.7 ± 0.8 nMβ-arrestin recruitment assay[4]

The antagonistic activity of this compound at D2/D3 receptors leads to the modulation of downstream signaling pathways. These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

Signaling Pathways

The binding of an agonist to dopamine D2/D3 receptors initiates a signaling cascade that this compound effectively blocks. The primary pathway involves the inhibition of adenylyl cyclase, but other effector systems are also modulated.

D2_D3_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular D2R Dopamine D2/D3 Receptor G_protein Gαi/o D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG G_protein->AC Inhibits G_protein->PLC Activates ERK_activation ERK Activation Beta_Arrestin->ERK_activation Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks PKA ↓ PKA cAMP->PKA Ca2_release ↑ Ca²⁺ Release IP3_DAG->Ca2_release

Caption: Dopamine D2/D3 receptor signaling pathways blocked by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for dopamine D2/D3 receptors using a radiolabeled ligand like [³H]this compound or [³H]spiperone.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Radioligand ([³H]this compound or [³H]spiperone)

  • Non-specific binding control (e.g., 10 µM (+)-butaclamol)

  • Test compound (e.g., this compound)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of an unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing D2/D3 Receptors start->prep_membranes setup_assay Set up 96-well plate: - Radioligand - Test Compound (Varying Conc.) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive radioligand binding assay.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a ligand to promote the interaction between the dopamine D2/D3 receptor and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • Cells co-expressing the dopamine D2 or D3 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

  • Assay buffer

  • Test compound (e.g., this compound)

  • Known agonist (e.g., dopamine)

  • Detection reagent

Procedure:

  • Cell Plating:

    • Plate the engineered cells in a 384-well assay plate and incubate overnight.

  • Antagonist Assay:

    • Add serial dilutions of the test compound (this compound) to the cells and incubate for 30 minutes at 37°C.

    • Add a known agonist at a concentration that elicits a submaximal response (typically EC₈₀).

    • Incubate for an additional 90 minutes at 37°C.

  • Detection:

    • Add the detection reagent to each well and incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the logarithm of the antagonist concentration to determine the IC₅₀.

Beta_Arrestin_Workflow start Start plate_cells Plate Engineered Cells in 384-well Plate start->plate_cells add_antagonist Add this compound (Varying Concentrations) plate_cells->add_antagonist incubate1 Incubate 30 min at 37°C add_antagonist->incubate1 add_agonist Add Dopamine (EC80) incubate1->add_agonist incubate2 Incubate 90 min at 37°C add_agonist->incubate2 add_detection Add Detection Reagent incubate2->add_detection measure_signal Measure Chemiluminescence add_detection->measure_signal analyze_data Data Analysis: Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a β-arrestin recruitment antagonist assay.

Conclusion

This compound is a potent and selective dopamine D2/D3 receptor antagonist that serves as an indispensable tool in neuroscience research. Its well-characterized chemical properties and high binding affinity make it particularly suitable for in vitro and in vivo studies of the dopaminergic system. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers and drug development professionals in their efforts to unravel the complexities of dopamine receptor function and its role in health and disease.

References

Fallypride: A Technical Guide to a High-Affinity Dopamine D2/D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fallypride is a potent and selective antagonist for dopamine (B1211576) D2 and D3 receptors, widely utilized in neuroscience research as a premier radioligand for Positron Emission Tomography (PET) imaging. Its high affinity and favorable kinetic profile allow for the precise quantification and visualization of D2/D3 receptor distribution and occupancy in both striatal and extrastriatal brain regions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its use in in vitro and in vivo studies, and a review of its application in behavioral and receptor occupancy research. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

This compound, chemically known as (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, is a substituted benzamide (B126) derivative that exhibits high affinity for both dopamine D2 and D3 receptors.[1] This non-selective antagonism makes it a valuable tool for studying the combined role of these receptor subtypes in various physiological and pathological processes. The development of its radiolabeled form, [¹⁸F]this compound, has revolutionized the in vivo imaging of dopamine receptors, providing critical insights into neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[2][3]

Quantitative Data

The binding affinity and pharmacokinetic properties of this compound are crucial for the design and interpretation of experimental studies. The following tables summarize key quantitative data from various reports.

Table 1: this compound Binding Affinity (Ki) for Dopamine D2 and D3 Receptors

Receptor SubtypeReported Ki (nM)Reference
Dopamine D20.03[4]
Dopamine D3Not specified in provided search results

Note: this compound is generally considered to have high and roughly equivalent affinity for both D2 and D3 receptors, though specific Ki values for D3 can vary between studies.

Table 2: Pharmacokinetic Properties of [¹⁸F]this compound in Humans

ParameterValueReference
Injected Dose (Typical)179 ± 17 MBq[5]
Peak Striatal Uptake (%ID/cc)~0.005%[6]
Time to Peak Striatal UptakeVariable, equilibrium may take >2 hours[7]
ClearanceBiphasic from plasma[5]
Primary Reference Region for PETCerebellum[6]

Experimental Protocols

In Vitro Dopamine D2/D3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for dopamine D2/D3 receptors using [¹⁸F]this compound.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • [¹⁸F]this compound (radioligand)

  • Unlabeled this compound or other D2/D3 antagonist (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Plate Setup: In a 96-well filter plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [¹⁸F]this compound.

  • Non-specific Binding: To another set of wells, add [¹⁸F]this compound and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.

  • Competition Binding: To the remaining wells, add [¹⁸F]this compound and serially diluted concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_buffer Add Assay Buffer prep_total Add [18F]this compound (Total Binding) prep_buffer->prep_total prep_nsb Add [18F]this compound + excess unlabeled ligand (NSB) prep_buffer->prep_nsb prep_comp Add [18F]this compound + Test Compound prep_buffer->prep_comp add_membranes Add Cell Membranes prep_comp->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific calc_ic50 Determine IC50 calc_specific->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

In Vitro Binding Assay Workflow
In Vivo [¹⁸F]this compound PET Imaging in Humans

This protocol describes a typical procedure for conducting a human PET study with [¹⁸F]this compound to measure D2/D3 receptor availability.

Patient Preparation:

  • Obtain informed consent.

  • Subjects should be free of any medications that could interfere with the dopaminergic system for an appropriate washout period.

  • A head-holder or thermoplastic mask is used to minimize head movement during the scan.

Radiotracer Administration and PET Acquisition:

  • Injection: Administer a slow intravenous bolus of [¹⁸F]this compound (typically around 185 MBq).[8]

  • Dynamic Scan: Begin dynamic PET data acquisition immediately upon injection. The scanning duration is typically long (e.g., 160-240 minutes) to allow for the slow kinetics of the tracer to reach equilibrium in high-density receptor regions like the striatum.[8][9]

  • Scanning Protocol: The acquisition is often performed in multiple frames of increasing duration (e.g., initial short frames to capture the bolus passage, followed by longer frames).[5] Some protocols may involve breaks to reduce patient discomfort.[9]

  • Attenuation Correction: A transmission scan (using a CT or radioactive source) is performed for attenuation correction.[8]

Data Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

  • Co-registration: Co-register the PET images with the subject's structural MRI for anatomical delineation of regions of interest (ROIs).

  • Kinetic Modeling: Use a reference tissue model, with the cerebellum typically serving as the reference region, to quantify D2/D3 receptor availability. The outcome measure is often the non-displaceable binding potential (BP_ND). The Simplified Reference Tissue Model (SRTM) is commonly employed.[8]

  • Parametric Imaging: Generate parametric images of BP_ND for voxel-wise statistical analysis.

G cluster_prep Subject Preparation cluster_scan PET Acquisition cluster_analysis Data Analysis consent Informed Consent med_washout Medication Washout consent->med_washout head_fix Head Fixation med_washout->head_fix inject IV Bolus Injection of [18F]this compound head_fix->inject dynamic_scan Dynamic PET Scan (160-240 min) inject->dynamic_scan atten_corr Attenuation Correction (CT or Transmission Scan) dynamic_scan->atten_corr reconstruct Image Reconstruction atten_corr->reconstruct coregister Co-register PET to MRI reconstruct->coregister kinetic_model Kinetic Modeling (SRTM) coregister->kinetic_model parametric_map Generate BP_ND Maps kinetic_model->parametric_map

Human PET Imaging Workflow

Dopamine D2/D3 Receptor Signaling Pathways

This compound acts as an antagonist at D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Antagonism by this compound blocks the downstream signaling cascades initiated by endogenous dopamine.

Upon activation by dopamine, D2/D3 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels (e.g., GIRK channels) and other effector enzymes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dopamine Dopamine d2r D2/D3 Receptor dopamine->d2r Binds & Activates This compound This compound This compound->d2r Binds & Blocks gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) pka->cellular_response Phosphorylates Targets

Dopamine D2/D3 Receptor Signaling

Applications in Research

Receptor Occupancy Studies

[¹⁸F]this compound PET is a valuable tool for determining the in vivo receptor occupancy of novel therapeutic agents targeting D2/D3 receptors. By performing PET scans before and after administration of a test drug, the percentage of receptors occupied by the drug can be calculated. This information is critical for dose-finding studies and for understanding the relationship between receptor occupancy and clinical efficacy or side effects. For example, a study using [¹⁸F]this compound PET found that a 90 mg dose of pridopidine (B1678097) resulted in minimal (~3%) D2/D3 receptor occupancy, clarifying its primary mechanism of action at sigma-1 receptors.[10]

Behavioral Studies

[¹⁸F]this compound PET can be combined with behavioral paradigms to investigate the role of dopamine in various cognitive and emotional processes. For instance, studies have used [¹⁸F]this compound to measure changes in dopamine release during tasks assessing cognitive flexibility, reward processing, and response to pharmacological challenges like amphetamine.[5][11][12] A study on cognitive flexibility demonstrated that greater dopamine release in the ventromedial prefrontal cortex, as measured by [¹⁸F]this compound displacement, correlated with more efficient task switching.[11] These studies provide a direct link between neurochemical changes and observable behavior.

Conclusion

This compound, particularly in its radiolabeled form [¹⁸F]this compound, is an indispensable tool in modern neuroscience and drug development. Its high affinity for D2/D3 receptors and suitability for PET imaging allow for detailed in vivo characterization of the dopaminergic system. The standardized protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of dopamine's role in health and disease and aiding in the development of novel therapeutics for a range of neuropsychiatric disorders.

References

In Vitro Characterization of Fallypride Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of fallypride, a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. This compound, particularly in its radiolabeled form ([¹⁸F]this compound), is a critical tool in neuroscience research and drug development for studying the dopaminergic system. This document outlines its binding properties, experimental protocols for its characterization, and the associated signaling pathways.

Core Concepts in this compound Binding

This compound is a substituted benzamide (B126) that exhibits high affinity and selectivity for D2-like dopamine receptors, which include the D2 and D3 subtypes.[1][2] Its utility as a research tool, especially in positron emission tomography (PET), stems from its ability to quantify receptor densities in various brain regions.[1][3][4]

Binding Affinity and Specificity

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This compound demonstrates high affinity for both D2 and D3 receptors, with Ki values in the nanomolar and sub-nanomolar range.[1][2] It has a significantly lower affinity for the D4 receptor subtype.[2]

Binding Kinetics

Binding kinetics describe the rate at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor.[5][6] These parameters are crucial for understanding the dynamic interactions of this compound with its target receptors in a physiological environment.

Quantitative Binding Data

The following tables summarize the key quantitative data for this compound binding to dopamine D2 and D3 receptors as reported in the literature.

Table 1: this compound Binding Affinity

Receptor SubtypeLigandPreparationK_i (nM)IC_50 (nM)Reference
Dopamine D2This compoundRat Striata-0.05[2]
Dopamine D2 (Short)[¹⁸F]this compound-2.1-[1]
Dopamine D2 (Long)[¹⁸F]this compound-2.2-[1]
Dopamine D3This compoundSF9 Cell Lines (Rat Recombinant)-0.30[2]
Dopamine D3[¹⁸F]this compound-1.6-[1]
Dopamine D4This compoundCHO Cell Lines (Human Recombinant)-240[2]

Table 2: this compound In Vivo/Ex Vivo Binding Parameters

ParameterBrain RegionValueUnitsSpeciesReference
B_maxPutamen27pmol/mLRhesus Monkey[7]
B_maxCaudate23pmol/mLRhesus Monkey[7]
B_maxVentral Striatum14pmol/mLRhesus Monkey[7]
B_maxThalamus1.8pmol/mLRhesus Monkey[7]
B_maxAmygdala0.9pmol/mLRhesus Monkey[7]
B_maxStriatum (Wild Type)327.3 ± 5.4fmol/gMouse[4]
B_maxStriatum (HET zQ175DN KI)206.8 ± 4.6fmol/gMouse[4]
k_offExtrastriatal Regions0.54min⁻¹Rhesus Monkey[8]
K_DappExtrastriatal Regions0.39nMRhesus Monkey[8]

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound binding. The following sections describe standard experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) and density (Bmax) of receptors.

Protocol: Competition Binding Assay for K_i Determination

  • Tissue Preparation: Homogenize brain tissue (e.g., rat striatum) in an appropriate ice-cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this washing step. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane homogenate, a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]spiperone), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Autoradiography

Autoradiography allows for the visualization and quantification of receptor distribution in tissue sections.

Protocol: In Vitro Autoradiography

  • Tissue Sectioning: Obtain thin (e.g., 10-20 µm) brain slices using a cryostat and mount them on microscope slides.

  • Pre-incubation: Pre-incubate the tissue sections in a buffer solution to rehydrate the tissue and remove endogenous ligands.[9]

  • Incubation: Incubate the slides with a solution containing [¹⁸F]this compound at a specific concentration and temperature (e.g., 37°C for 1 hour).[9] To determine non-specific binding, a parallel set of slides is incubated with [¹⁸F]this compound in the presence of a high concentration of a competing unlabeled ligand.

  • Washing: Wash the slides in cold buffer to remove unbound radioligand.[1]

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.[1]

  • Imaging and Analysis: Scan the imaging plate or film to create a digital image of the receptor distribution. Quantify the signal intensity in different brain regions using image analysis software.

Visualizations

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G Protein (Gi/o) D2R Dopamine D2/D3 Receptor G_alpha Gαi/o D2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits G_beta_gamma Gβγ Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for this compound Binding Assay

The following diagram illustrates the typical workflow for an in vitro competition binding assay to determine the binding affinity of this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Homogenization and Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Tissue_Prep->Incubation Ligand_Prep Preparation of Radioligand and this compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Scintillation Counting of Radioactivity Filtration->Quantification Data_Analysis Data Plotting and IC50/Ki Calculation Quantification->Data_Analysis

Caption: Workflow for a competition radioligand binding assay.

Logical Relationship of Binding Parameters

The relationship between the key binding parameters is crucial for a comprehensive understanding of ligand-receptor interactions.

binding_parameters kon kon (Association Rate) Kd Kd (Equilibrium Dissociation Constant) kon->Kd koff koff (Dissociation Rate) koff->Kd Affinity Binding Affinity Kd->Affinity Inversely Proportional

Caption: Relationship between key binding kinetic and affinity constants.

References

The Pharmacokinetics and Biodistribution of [18F]fallypride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]fallypride, or (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] Its properties make it an invaluable radiotracer for positron emission tomography (PET), enabling the in vivo quantification and visualization of D2/D3 receptors in the brain.[1][3] Due to its high affinity, it can effectively image not only the dopamine-rich striatal regions but also extrastriatal areas where receptor density is significantly lower, such as the cortex and thalamus.[4][5] This capability allows for comprehensive investigation of the dopaminergic system's role in various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[3][5][6] The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (about 20 minutes) allows for longer scan durations, which is critical for the accurate modeling of [18F]this compound's slow kinetics, especially in high-density receptor regions.[5][7]

Pharmacokinetics and Receptor Binding

[18F]this compound exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype.[2] Its binding is reversible, allowing for the application of kinetic models to estimate receptor density and occupancy.[8]

Binding Affinity and Kinetic Parameters

The affinity and kinetic parameters of [18F]this compound have been characterized across different species and brain regions. These parameters are crucial for designing and interpreting PET studies, including drug occupancy and dopamine release paradigms.

Table 1: In Vitro and In Vivo Binding Affinity of [18F]this compound

ParameterSpecies/ConditionValueReference
IC50 (nM) Rat Striata (D2)0.05[2]
SF9 Cells (D3, rat recombinant)0.30[2]
CHO Cells (D4, human recombinant)240[2]
K D (nM) In Vitro (22°C)0.04 ± 0.03[9]
In Vitro (37°C)2.03 ± 1.07[9]
In Vivo Baboon Striatum0.22 ± 0.05[9]
In Vivo Baboon Thalamus0.17 ± 0.05[9]
In Vivo Baboon Hippocampus0.21 ± 0.07[9]

Table 2: In Vivo Kinetic Parameters of [18F]this compound in Rhesus Monkeys

Brain RegionK1 (mL/min/g)k2 (min⁻¹)k on (pmol/mL)⁻¹(min)⁻¹k off (min⁻¹)B'max (pmol/mL)
Striatum 0.170.20.040.04354
Frontal Cortex 0.210.240.220.0430.3

Data derived from Christian et al. (2000) as cited in a simulation study.[10]

Table 3: [18F]this compound Receptor Density (B'max) and Distribution Volume Ratios (DVR) in Non-Human Primates

Brain RegionB'max (pmol/mL)[11]DVR[4]
Putamen 2729
Caudate 2326
Ventral Striatum 14-
Thalamus 1.83.8
Amygdala 0.9-
Frontal Cortex -1.7
Temporal Cortex -1.7

DVR = BP ND + 1. The cerebellum was used as the reference region.[4]

Biodistribution and Dosimetry

Following intravenous injection, [18F]this compound distributes throughout the body, with specific uptake in D2/D3 receptor-rich brain regions and clearance primarily through the hepatobiliary system and urinary tract.

Brain Biodistribution

In both rodents and non-human primates, [18F]this compound shows high accumulation in the striatum (caudate and putamen).[2] Significant, though lower, specific binding is also observed in key extrastriatal areas, including the thalamus, amygdala, hippocampus, and various cortical regions.[2][4] The cerebellum is typically used as a reference region for non-specific binding due to its negligible D2/D3 receptor density, a practice validated in multiple studies.[4][12] In monkeys, striatum-to-cerebellum ratios can reach approximately 10, while extrastriatal-to-cerebellum ratios are around 2.[2]

Radiation Dosimetry

Understanding the radiation dose is critical for clinical applications. Dosimetry studies in humans provide estimates of the absorbed dose in various organs and the total effective dose.

Table 4: Human Radiation Dosimetry for [18F]this compound

OrganMean Absorbed Dose (μSv/MBq)
Gallbladder 136.2 ± 66.1
Liver 84.4 ± 10.6
Urinary Bladder 78.3 ± 7.1
Effective Dose 17.6 ± 0.5

Data from Siessmeier et al. (2005) as cited in a study by Kessler et al.[13] An injection of 300 MBq results in an effective dose of approximately 5.3 mSv.[13]

Experimental Protocols

Standardized protocols for radiosynthesis, imaging, and data analysis are essential for obtaining reliable and reproducible results with [18F]this compound.

Radiosynthesis of [18F]this compound

The most common method for producing [18F]this compound is through a one-step nucleophilic substitution reaction.

  • Precursor: A tosylate-derivatized precursor, tosyl-fallypride, is typically used.[12][14]

  • Fluorination: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA) and then eluted into a reaction vessel.[7][15] The fluoride (B91410) is dried azeotropically.

  • Reaction: The dried [18F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100-170°C).[7][14][15]

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).[7][15]

  • Formulation: The purified [18F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.[12][15]

Improved synthesis methods have been developed to achieve high molar activity (e.g., 300–550 GBq/μmol), which is crucial for avoiding receptor saturation, particularly in rodent studies.[7]

G cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification & Formulation Cyclotron [18O]H2O Target in Cyclotron QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution with K2.2.2/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor Add Tosyl-fallypride Precursor Drying->Precursor Reaction Heating (e.g., 100°C, 10 min) Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Solvent_Removal Solvent Evaporation HPLC->Solvent_Removal Formulation Formulation in Sterile Saline Solvent_Removal->Formulation QC Quality Control Formulation->QC

Caption: Radiosynthesis workflow for [18F]this compound.
PET Imaging Protocol

PET imaging protocols for [18F]this compound are designed to capture the tracer's kinetic profile over an extended period.

  • Subject Preparation: Subjects are typically positioned in the scanner to ensure the brain is within the field of view.

  • Tracer Administration: A bolus injection of [18F]this compound (e.g., ~185 MBq or 5 mCi for humans) is administered intravenously.[3][10]

  • Dynamic Scanning: Dynamic emission data acquisition begins simultaneously with the injection and continues for an extended period, often 3 to 4 hours, to allow the tracer to reach equilibrium in high-binding regions.[3][5] The scan is often divided into blocks with breaks for patient comfort.[3][5]

  • Frame Acquisition: Data is acquired in frames of increasing duration (e.g., short frames initially to capture the blood flow phase, followed by longer frames).[5]

  • Attenuation Correction: A CT or transmission scan is performed for attenuation correction.[3][5]

Quantitative Data Analysis

Several kinetic models are used to analyze the dynamic PET data and extract quantitative parameters like the binding potential (BPND) or distribution volume ratio (DVR).

  • Simplified Reference Tissue Model (SRTM): This is a widely used method that does not require arterial blood sampling.[3] It uses the time-activity curve from a reference region (cerebellum) as an input function to estimate BPND in target regions.[3]

  • Logan Graphical Analysis: Another reference tissue method that uses a linear regression approach to estimate the DVR.[4]

  • Compartmental Models: These models, which often require an arterial input function, provide detailed estimates of individual rate constants (e.g., K1, k2, k3, k4).[4]

  • Linearized Simplified Reference Region Model (LSSRM): This model is specifically adapted for dopamine release studies, as it can account for time-dependent changes in tracer displacement.[10][16]

G cluster_acq Data Acquisition cluster_proc Image Processing cluster_model Kinetic Modeling Injection IV Bolus Injection of [18F]this compound Scan Dynamic PET Scan (~3.5 hours) Injection->Scan Motion Motion Correction Scan->Motion MRI Structural MRI (for anatomical reference) Coreg Co-registration (PET to MRI) MRI->Coreg Motion->Coreg ROI Region of Interest (ROI) Definition Coreg->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Model Apply Kinetic Model (e.g., SRTM) TAC->Model Params Generate Parametric Images (BP_ND or DVR) Model->Params Stats Statistical Analysis Params->Stats

Caption: Experimental workflow for a typical [18F]this compound PET study.

Dopamine D2/D3 Receptor Signaling

[18F]this compound acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the D2-like family.[17] These receptors are primarily coupled to the Gαi/o class of G-proteins.[17][18]

  • Receptor Activation (Blocked by this compound): In the absence of an antagonist, dopamine binds to the D2/D3 receptor.

  • G-Protein Coupling: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o, Gβ, Gγ). The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effectors:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][19]

    • Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[19]

  • Cellular Response: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream targets, including transcription factors, altering gene expression and ultimately modulating neuronal function.[17]

By blocking the binding of endogenous dopamine, [18F]this compound prevents this signaling cascade from being initiated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binding This compound [18F]this compound This compound->Receptor Antagonism G_Protein Gαi/o-βγ (Inactive) Receptor->G_Protein Activation G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha Dissociation G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma Dissociation AC Adenylyl Cyclase G_Alpha->AC Inhibition IonChannel Ion Channels (e.g., GIRK) G_BetaGamma->IonChannel Modulation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Modulation of Neuronal Function PKA->Response

Caption: Dopamine D2/D3 receptor signaling pathway (antagonized by [18F]this compound).

References

Fallypride: A Technical Guide to its Discovery and Development as a Radiotracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of fallypride, a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors. This compound, particularly in its fluorine-18 (B77423) labeled form ([¹⁸F]this compound), has emerged as a critical tool in neuroscience research and drug development, enabling the in vivo quantification of D2/D3 receptor density and occupancy using Positron Emission Tomography (PET). This document details the key characteristics of this compound, including its binding affinity and selectivity, and provides in-depth experimental protocols for its radiosynthesis, in vitro evaluation, and in vivo imaging in both preclinical and clinical settings. Furthermore, this guide illustrates the relevant dopamine receptor signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its application.

Introduction

This compound is a substituted benzamide (B126) with high affinity for both dopamine D2 and D3 receptors.[1] Its development as a PET radiotracer, specifically (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]this compound), has provided researchers with a powerful tool to investigate the role of the dopaminergic system in various neuropsychiatric and neurological disorders.[2] The ability of [¹⁸F]this compound to quantify receptor densities in both striatal and extrastriatal brain regions makes it particularly valuable for studying conditions where subtle changes in dopamine signaling are implicated.[3]

Quantitative Data

The utility of this compound as a radiotracer is underpinned by its favorable quantitative characteristics, from its binding affinity to its radiosynthesis parameters.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeLigandKᵢ (nM)Kₑ (nM)IC₅₀ (nM)Species/SystemReference
Dopamine D2[³H]Spiperone0.05--Rat Striata[4]
Dopamine D3[³H]Spiperone0.30--SF9 Cell Lines (Rat Recombinant)[4]
Dopamine D4[³H]Spiperone240--CHO Cell Lines (Human Recombinant)[4]
Dopamine D2 (Long)[¹²⁵I]IABN2.1--HEK Cells[5][6]
Dopamine D3[¹²⁵I]IABN1.6--HEK Cells[5][6]
Dopamine D2[¹⁸F]this compound-0.22 ± 0.05-Baboon Striatum (in vivo)[7]
Dopamine D2[¹⁸F]this compound-0.17 ± 0.05-Baboon Thalamus (in vivo)[7]
Dopamine D2[¹⁸F]this compound-0.21 ± 0.07-Baboon Hippocampus (in vivo)[7]
Dopamine D2This compound0.04 ± 0.03--In vitro (22°C)[7]
Dopamine D2This compound2.03 ± 1.07--In vitro (37°C)[7]
Table 2: Radiosynthesis and Quality Control of [¹⁸F]this compound
ParameterValueConditionsReference
Radiochemical Yield (Decay Corrected)Up to 50%Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2[8]
Radiochemical Yield (Not Decay Corrected)40-45%Automated synthesis on TRASIS All-in-One[9]
Radiochemical Yield (Decay Corrected)Up to 88%Micro-reactor synthesis[10]
Radiochemical Yield (Overall)65 ± 6%Batch microfluidic reactor[11]
Molar Activity111-222 GBq/μmolAt End of Bombardment (EOB)[8]
Molar Activity370 ± 185 GBq/μmolFor [¹¹C]this compound at EOB[8]
Molar Activity>74 MBq/nmolFor imaging studies[5]
Molar Activity (Average)730 GBq/μmolBatch microfluidic reactor[11]
Radiochemical Purity>99%HPLC analysis[9]
Synthesis Time~40 minAutomated synthesis on TRASIS All-in-One[9]
Synthesis Time~50 minDroplet microreactor[12]
Synthesis Time~60 minBatch microfluidic reactor[11]

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

This protocol describes a common method for the synthesis of [¹⁸F]this compound via nucleophilic substitution.

Materials:

  • Tosyl-fallypride precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol (B145695)

  • Sterile water

  • Sep-Pak QMA light anion exchange cartridge

  • Sep-Pak tC18 plus cartridge

  • Automated synthesis module (e.g., TRASIS All-in-One) or micro-reactor

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., Acetonitrile/Ammonium formate (B1220265) buffer)

Procedure:

  • [¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then passed through a preconditioned Sep-Pak QMA light anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.[13]

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen or helium at an elevated temperature (e.g., 140°C) to form the dry [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is crucial for activating the fluoride (B91410) for nucleophilic substitution.

  • Radiolabeling Reaction: The tosyl-fallypride precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]F⁻ complex. The reaction mixture is heated at a specific temperature and for a set duration (e.g., 100-170°C for 5-10 minutes), depending on the synthesis apparatus.[14]

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate [¹⁸F]this compound from unreacted precursor and other byproducts.[14] The fraction corresponding to [¹⁸F]this compound is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a Sep-Pak tC18 plus cartridge to trap the [¹⁸F]this compound. The cartridge is washed with sterile water, and the final product is eluted with ethanol into a sterile vial containing a sterile saline solution for injection.[13]

  • Quality Control: The final product is tested for radiochemical purity (via HPLC), pH, residual solvents, and bacterial endotoxins to ensure it meets the standards for human or animal administration.[9]

In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing and quantifying D2/D3 receptor distribution in brain tissue using [¹⁸F]this compound.

Materials:

  • Frozen brain tissue sections (10-20 µm thick) mounted on microscope slides

  • [¹⁸F]this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Distilled water (ice-cold)

  • Specific antagonist for non-specific binding determination (e.g., unlabeled haloperidol (B65202) or raclopride)

  • Phosphor imaging plates or autoradiography film

  • Phosphorimager or densitometer

Procedure:

  • Tissue Preparation: Brain tissue sections are brought to room temperature.

  • Pre-incubation: Slides are pre-incubated in buffer to remove endogenous ligands.[15]

  • Incubation: Slides are incubated with a solution of [¹⁸F]this compound in incubation buffer at a specific concentration and for a defined period (e.g., 90 minutes at room temperature).[16]

  • Non-specific Binding: For determining non-specific binding, a parallel set of slides is incubated with [¹⁸F]this compound in the presence of a high concentration of a specific antagonist.[15]

  • Washing: After incubation, the slides are washed multiple times in ice-cold wash buffer to remove unbound radiotracer.[16] A final brief rinse in ice-cold distilled water is performed.[16]

  • Drying: The slides are dried under a stream of cool air.

  • Exposure: The dried slides are apposed to phosphor imaging plates or autoradiography film in a light-tight cassette and exposed for a suitable duration (typically several half-lives of ¹⁸F).

  • Image Acquisition and Analysis: The imaging plates are scanned using a phosphorimager, or the film is developed. The resulting autoradiograms are analyzed using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.[16]

In Vivo PET Imaging

This section provides a general framework for conducting [¹⁸F]this compound PET studies in both preclinical (rodent) and clinical (human) settings.

Materials:

  • [¹⁸F]this compound sterile solution

  • Anesthesia (e.g., isoflurane)

  • Animal PET scanner (e.g., microPET)

  • Catheter for intravenous injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: The rat is anesthetized, and a tail vein catheter is placed for radiotracer injection. The animal is positioned in the PET scanner, and its body temperature is maintained.[4]

  • Radiotracer Injection: A bolus of [¹⁸F]this compound (e.g., 25-30 MBq) is injected intravenously.[4]

  • PET Data Acquisition: Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a prolonged period (e.g., 150 minutes).[4] Data can be acquired in frames of increasing duration.

  • Image Reconstruction: The acquired data are reconstructed using an appropriate algorithm (e.g., OSEM-3D).[17]

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. The binding potential (BPₙₑ) is often calculated using a reference tissue model (e.g., the simplified reference tissue model, SRTM), with the cerebellum typically used as the reference region.[18]

Materials:

  • [¹⁸F]this compound sterile solution for injection

  • PET or PET/CT scanner

  • Intravenous line

  • Head holder to minimize movement

Procedure:

  • Subject Preparation: The subject is positioned comfortably in the PET scanner, and an intravenous line is placed. A head holder is used to minimize motion during the scan.[7]

  • Radiotracer Injection: A bolus of [¹⁸F]this compound (e.g., ~185 MBq) is injected intravenously.[19]

  • PET Data Acquisition: Dynamic PET data acquisition starts with the injection and typically lasts for 180-240 minutes.[7][20] The scan can be performed in multiple blocks with breaks in between.[20]

  • Image Reconstruction: The PET data are reconstructed, correcting for attenuation, scatter, and random coincidences.

  • Data Analysis: Similar to animal studies, time-activity curves are generated for regions of interest. The binding potential (BPₙₑ) is calculated using kinetic modeling, often with the SRTM, to quantify D2/D3 receptor availability.[18]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of dopamine D2 and D3 receptors.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Gbg Gβγ D2R->Gbg BetaArrestin β-Arrestin D2R->BetaArrestin AC Adenylyl Cyclase Gi->AC PLC PLCβ Gbg->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream\nTargets Downstream Targets PKA->Downstream\nTargets IP3 IP₃ PLC->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin Gene\nExpression Gene Expression Calcineurin->Gene\nExpression ERK ERK BetaArrestin->ERK Cellular\nResponses Cellular Responses ERK->Cellular\nResponses

Caption: Dopamine D2 Receptor Signaling Pathways.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Gi Gαi/o D3R->Gi AC Adenylyl Cyclase Gi->AC MAPK MAPK Gi->MAPK IonChannels K⁺/Ca²⁺ Channels Gi->IonChannels Modulation Akt Akt/mTOR Gi->Akt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene\nExpression Gene Expression MAPK->Gene\nExpression Protein Synthesis\nSynaptic Plasticity Protein Synthesis Synaptic Plasticity Akt->Protein Synthesis\nSynaptic Plasticity

Caption: Dopamine D3 Receptor Signaling Pathways.

Experimental Workflows

The following diagrams illustrate the general workflow for the development of this compound and its application in a typical PET imaging study.

Fallypride_Development_Workflow start Lead Compound Identification synthesis Chemical Synthesis of this compound and Precursors start->synthesis radiolabeling Development of [¹⁸F]Radiolabeling Method synthesis->radiolabeling in_vitro In Vitro Evaluation (Binding Affinity, Selectivity) radiolabeling->in_vitro preclinical Preclinical In Vivo Studies (Biodistribution, PET Imaging) in_vitro->preclinical dosimetry Radiation Dosimetry and Toxicology preclinical->dosimetry clinical Clinical Trials (Phase I, II, III) dosimetry->clinical application Application in Research and Clinical Practice clinical->application

Caption: this compound Development Workflow.

PET_Imaging_Workflow subject_prep Subject Preparation (Consent, Screening, Positioning) tracer_admin [¹⁸F]this compound Administration (IV Bolus) subject_prep->tracer_admin pet_scan Dynamic PET Data Acquisition tracer_admin->pet_scan recon Image Reconstruction (Attenuation & Scatter Correction) pet_scan->recon roi_analysis Region of Interest (ROI) Definition and Analysis recon->roi_analysis kinetic_modeling Kinetic Modeling (e.g., SRTM) roi_analysis->kinetic_modeling quantification Quantification of Receptor Binding Potential (BPₙₑ) kinetic_modeling->quantification interpretation Statistical Analysis and Biological Interpretation quantification->interpretation

Caption: [¹⁸F]this compound PET Imaging Workflow.

Conclusion

This compound, and its radiolabeled analog [¹⁸F]this compound, represents a significant advancement in the field of molecular imaging. Its high affinity for D2/D3 receptors, coupled with well-established protocols for its synthesis and use, has made it an indispensable tool for investigating the dopaminergic system in health and disease. This technical guide provides a centralized resource for researchers and professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks. The continued application of this compound in preclinical and clinical research will undoubtedly further our understanding of the pathophysiology of numerous brain disorders and aid in the development of novel therapeutic interventions.

References

Fallypride: A Technical Guide for Investigating Dopamine System Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of [18F]Fallypride, a high-affinity antagonist radioligand for dopamine (B1211576) D2 and D3 receptors, and its application in Positron Emission Tomography (PET) for the investigation of dopamine system pathophysiology. This document details the mechanism of action of this compound, comprehensive experimental protocols for its use in human and animal studies, and a summary of key quantitative findings in schizophrenia and Parkinson's disease research. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in neuroscience research and drug development.

Introduction to this compound

[18F]this compound is a fluorinated benzamide (B126) derivative that serves as a selective antagonist for dopamine D2 and D3 receptors.[1] Its high affinity and favorable kinetic properties make it a valuable radiotracer for in vivo imaging of these receptors using PET.[2] The ability of [18F]this compound to quantify receptor density in both striatal and extrastriatal brain regions allows for a comprehensive assessment of the dopamine system's integrity and function in various neuropsychiatric and neurological disorders.[2][3]

Mechanism of Action

[18F]this compound competes with endogenous dopamine for binding to D2 and D3 receptors.[4] The signal detected in a PET scan reflects the concentration of specifically bound radiotracer, which is inversely related to the level of endogenous dopamine. A lower [18F]this compound binding potential (BPnd) can indicate either a lower density of D2/D3 receptors or an increased level of synaptic dopamine competing for the same binding sites. Conversely, a higher BPnd may suggest receptor upregulation or reduced dopamine levels. This competitive binding mechanism is fundamental to its use in studying the pathophysiology of diseases characterized by dopaminergic dysregulation.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[5] Upon binding of dopamine or an antagonist like this compound, these receptors primarily couple to the Gαi/o subunit of the G protein complex. This initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, influencing neuronal excitability and gene expression.

Dopamine_D2_D3_Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Dopamine Dopamine Dopamine->D2R Binds This compound [18F]this compound This compound->D2R Competitively Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Fallypride_Synthesis_Workflow start [18F]Fluoride Production (Cyclotron) trap Trapping on Anion Exchange Cartridge start->trap elute Elution with K2CO3/Kryptofix 2.2.2 trap->elute dry Azeotropic Drying elute->dry labeling Radiolabeling with Tosyl-Fallypride Precursor dry->labeling purify HPLC Purification labeling->purify formulate Formulation in Sterile Saline purify->formulate end Injectable [18F]this compound formulate->end PET_Data_Analysis_Workflow start Raw PET Data recon Image Reconstruction (Attenuation, Scatter, Decay Correction) start->recon motion Motion Correction recon->motion coreg Co-registration with MRI motion->coreg roi ROI Definition coreg->roi tac Time-Activity Curve Generation roi->tac model Kinetic Modeling (e.g., SRTM) tac->model bp Calculation of Binding Potential (BPnd) model->bp stats Statistical Analysis bp->stats Fallypride_Pathophysiology_Logic disease Neuropsychiatric/Neurological Disease State (e.g., Schizophrenia, Parkinson's) dopamine Altered Dopaminergic Neurotransmission (Dopamine levels, Receptor density) disease->dopamine fallypride_binding Altered [18F]this compound Binding Potential (BPnd) dopamine->fallypride_binding pet_signal Quantifiable Change in PET Signal fallypride_binding->pet_signal interpretation Inference on Disease Pathophysiology (e.g., Receptor dysregulation, Synaptic dopamine alterations) pet_signal->interpretation

References

Unveiling the Dopaminergic System: A Technical Guide to [18F]Fallypride PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) with the radioligand [18F]fallypride has emerged as a powerful tool for in-vivo quantification of dopamine (B1211576) D2 and D3 receptors in the human brain. This high-affinity antagonist radiotracer allows for the imaging of both high-density striatal and low-density extrastriatal receptor populations, providing invaluable insights into the pathophysiology of numerous neuropsychiatric and neurological disorders. This technical guide delves into the core principles of [18F]this compound PET imaging, offering a comprehensive overview of its mechanism of action, experimental protocols, and data analysis techniques.

Core Principles of [18F]this compound PET

[18F]this compound is a substituted benzamide (B126) with high affinity and selectivity for dopamine D2 and D3 receptors.[1][2] Its favorable pharmacokinetic properties, including a half-life of approximately 110 minutes, enable extended scanning protocols necessary for accurately quantifying receptor binding in various brain regions.[3][4] The fundamental principle of [18F]this compound PET imaging lies in the competitive binding between the radiotracer and endogenous dopamine for the same receptor sites. By measuring the concentration of [18F]this compound in the brain over time, researchers can derive quantitative estimates of D2/D3 receptor availability.

The primary outcome measure in [18F]this compound PET studies is the non-displaceable binding potential (BPND).[5][6][7] BPND is a ratio that reflects the density of available receptors (Bavail) and the affinity of the radioligand (1/KD). It is calculated by comparing the radiotracer concentration in a target region of interest to that in a reference region, typically the cerebellum, which is considered to have a negligible density of D2/D3 receptors.[7][8]

Mechanism of Action: Competitive Binding

The interaction between [18F]this compound and endogenous dopamine at the D2/D3 receptor site is a dynamic equilibrium. In a resting state, a certain proportion of receptors are occupied by endogenous dopamine. Upon intravenous injection, [18F]this compound enters the brain and competes with endogenous dopamine for binding to unoccupied D2/D3 receptors. The degree of [18F]this compound binding is therefore inversely related to the concentration of synaptic dopamine. This principle is leveraged in activation studies, where a pharmacological or behavioral challenge is used to induce dopamine release, leading to a displacement of [18F]this compound from its binding sites and a subsequent reduction in the PET signal.[9][10]

cluster_receptor Dopamine D2/D3 Receptor Receptor D2/D3 Receptor Dopamine Endogenous Dopamine Dopamine->Receptor Binds This compound [18F]this compound This compound->Receptor Binds

Competitive binding at the D2/D3 receptor.

Quantitative Data Presentation

The following tables summarize key quantitative data derived from [18F]this compound PET imaging studies.

Brain RegionMean BPND (Healthy Controls)Reference
Whole Striatum19.5 ± 2.9[5]
Dorsal Caudate18.3 ± 3.1[5]
Amygdala2.0 ± 0.4[5]
Thalamus2.1 ± 0.3[5]
Medial Orbitofrontal Cortex0.2 - 0.4[9]
Ventromedial Prefrontal Cortex0.2 - 0.4[9]
Dorsal Anterior Cingulate Cortex0.2 - 0.4[9]

Table 1: Normative [18F]this compound Binding Potential (BPND) in Healthy Adults. This table provides representative BPND values for various brain regions, offering a baseline for comparison in clinical research.

Experimental Protocols

A standardized experimental protocol is crucial for the acquisition of high-quality, reproducible [18F]this compound PET data.

ParameterTypical Value/ProcedureReference
Radiotracer Injection ~185 MBq (5 mCi) as a slow intravenous bolus[8][9][11]
Scan Acquisition Mode 3D list mode[9][10][12]
Scan Duration 160 - 240 minutes[8][10]
Data Acquisition Dynamic framing (e.g., frames of increasing duration)[9][10]
Attenuation Correction CT-based or transmission scan (e.g., 68Ge/68Ga source)[8][10]
Image Reconstruction Ordered Subsets Expectation Maximization (OSEM)[8][12]
Reference Region Cerebellum[7][8]

Table 2: Typical Experimental Parameters for [18F]this compound PET Imaging. This table outlines the key parameters for conducting a typical [18F]this compound PET scan.

Detailed Methodology: A Typical Human Study Workflow

The successful execution of an [18F]this compound PET study involves a series of well-defined steps, from participant recruitment to final data analysis.

cluster_pre Pre-Imaging cluster_imaging PET Imaging Session cluster_post Data Processing & Analysis p1 Participant Screening & Informed Consent p2 Structural MRI (for co-registration) p1->p2 i1 Intravenous Catheter Placement p2->i1 i2 [18F]this compound Injection i1->i2 i3 Dynamic PET Scan Acquisition i2->i3 d1 Image Reconstruction & Motion Correction i3->d1 d2 Co-registration of PET to MRI d1->d2 d3 Kinetic Modeling (e.g., SRTM) d2->d3 d4 Statistical Analysis of BPND d3->d4

Workflow for a human [18F]this compound PET study.

Dopamine Signaling Pathway

[18F]this compound PET imaging provides a window into the complex dopamine signaling pathway. D2 and D3 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. This modulation of intracellular signaling cascades influences a wide range of neuronal processes, including motor control, motivation, and cognition.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release D2R D2/D3 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Cellular Response PKA->Effect

Simplified dopamine signaling pathway via D2/D3 receptors.

Applications in Research and Drug Development

[18F]this compound PET imaging has proven to be a versatile tool in both basic neuroscience research and clinical drug development.

  • Neuroscience Research: It is widely used to investigate alterations in the dopamine system in various disorders, including schizophrenia, Parkinson's disease, and addiction.[5][6][13][14] Studies have used [18F]this compound to explore the relationship between D2/D3 receptor availability and clinical symptoms, cognitive function, and treatment response.[13]

  • Drug Development: In the pharmaceutical industry, [18F]this compound PET is employed to determine the in-vivo receptor occupancy of novel antipsychotic drugs and other CNS-active compounds. This allows for the optimization of dosing regimens and provides evidence of target engagement early in the drug development process.

Conclusion

[18F]this compound PET imaging offers a robust and reliable method for the in-vivo quantification of dopamine D2/D3 receptors. Its ability to image both striatal and extrastriatal regions with high affinity and specificity has made it an indispensable tool for advancing our understanding of the dopaminergic system in health and disease. By adhering to standardized protocols and employing sophisticated data analysis techniques, researchers can leverage the power of [18F]this compound to unravel the complexities of the brain and accelerate the development of novel therapeutics for neuropsychiatric and neurological disorders.

References

Fallypride's Interaction with Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fallypride, and its radiolabeled counterpart [¹⁸F]this compound, is a selective, high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1] This benzamide (B126) derivative has become an invaluable tool in neuroscience research, particularly for the in vivo quantification of D2/D3 receptor density and occupancy using Positron Emission Tomography (PET).[2][3] Its ability to bind to both striatal and extrastriatal receptors allows for a comprehensive investigation of the dopaminergic system's role in various neuropsychiatric and neurological disorders.[4][5] This technical guide provides an in-depth overview of this compound's interaction with dopamine receptors, detailing its binding characteristics, the experimental protocols used for its study, and the signaling pathways it modulates.

Quantitative Binding Characteristics

This compound exhibits high affinity for both D2 and D3 dopamine receptors with similar potencies.[2] The following tables summarize the key quantitative data from various in vitro and in vivo studies.

LigandReceptor SubtypeKᵢ (nM)Species/TissueCompeting LigandReference
This compoundD2 (Short Isoform)2.1Rat³H-Spiperone[2]
This compoundD2 (Long Isoform)2.2Rat³H-Spiperone[2]
This compoundD31.6Rat³H-Spiperone[2]
This compoundD20.05Rat Striata³H-Spiperone[6]
This compoundD30.30Sf9 cells (rat recombinant)³H-Spiperone[6]
This compoundD4240CHO cells (human recombinant)³H-Spiperone[6]
LigandParameterValueBrain RegionSpeciesReference
[¹⁸F]this compoundIC₅₀1.7 ± 0.8 nM-In vitro (β-arrestin assay)[7]
(R)-7-OH-DPAT vs [¹⁸F]this compoundIC₅₀87 nMStriatumRat[2]
(R)-7-OH-DPAT vs [¹⁸F]this compoundIC₅₀56 nMNucleus AccumbensRat[2]
[¹⁸F]this compoundKₐ (kₒₙ)0.04 (pmol/mL)⁻¹min⁻¹StriatumHuman[8]
[¹⁸F]this compoundkₒff0.043 min⁻¹StriatumHuman[8]
[¹⁸F]this compoundKₐ (kₒₙ)0.22 (pmol/mL)⁻¹min⁻¹Frontal CortexHuman[8]
[¹⁸F]this compoundkₒff0.043 min⁻¹Frontal CortexHuman[8]
[¹⁸F]this compoundBₘₐₓ54 pmol/mLStriatumHuman[8]
[¹⁸F]this compoundBₘₐₓ0.3 pmol/mLFrontal CortexHuman[8]
[¹⁸F]this compoundB'ₘₐₓ27 pmol/mLPutamenRhesus Monkey[9]
[¹⁸F]this compoundB'ₘₐₓ23 pmol/mLCaudateRhesus Monkey[9]
[¹⁸F]this compoundB'ₘₐₓ14 pmol/mLVentral StriatumRhesus Monkey[9]
[¹⁸F]this compoundB'ₘₐₓ1.8 pmol/mLThalamusRhesus Monkey[9]
[¹⁸F]this compoundB'ₘₐₓ0.9 pmol/mLAmygdalaRhesus Monkey[9]

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound is a crucial step for its use in PET imaging. Several methods have been developed, with improvements focusing on yield, molar activity, and automation.[10][11]

Methodology:

  • Precursor: The synthesis typically starts from a tosylated precursor, 5-(3-tosyloxypropyl)-2,3-dimethoxy-N-[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide.[10][12]

  • Radiolabeling: Nucleophilic substitution is performed with [¹⁸F]fluoride, which is produced in a cyclotron. The [¹⁸F]fluoride is activated using a phase-transfer catalyst such as Kryptofix 2.2.2 (K2.2.2) in the presence of potassium carbonate.[10]

  • Reaction Conditions: The reaction is carried out in a suitable solvent, like acetonitrile, and heated. Microwave heating has been shown to accelerate the reaction.[12]

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate [¹⁸F]this compound from the precursor and other byproducts.[11]

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a sterile, injectable solution, typically in saline, for in vivo studies.[11]

G cluster_synthesis [¹⁸F]this compound Synthesis Workflow Cyclotron Cyclotron Radiolabeling Radiolabeling Cyclotron->Radiolabeling [¹⁸F]Fluoride Precursor Precursor Precursor->Radiolabeling Tosyl-Fallypride Purification Purification Radiolabeling->Purification Crude Product Formulation Formulation Purification->Formulation Purified [¹⁸F]this compound QC Quality Control Formulation->QC Final Product Final Product QC->Final Product

Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.

In Vitro Autoradiography

This technique is used to visualize the distribution and density of D2/D3 receptors in brain tissue slices.

Methodology:

  • Tissue Preparation: Brains from experimental animals (e.g., Sprague-Dawley rats) are rapidly frozen and sectioned on a cryostat.[2]

  • Incubation: The brain slices are incubated with a solution containing [¹⁸F]this compound. To determine non-specific binding, a separate set of slices is incubated with [¹⁸F]this compound in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled this compound or haloperidol).[2]

  • Washing: After incubation, the slices are washed in a cold buffer to remove unbound radioligand.[2]

  • Exposure: The dried slices are exposed to a phosphor imaging plate or film.[2]

  • Quantification: The resulting autoradiograms are quantified using densitometry software. The specific binding is calculated by subtracting the non-specific binding from the total binding.[2]

G cluster_autoradiography In Vitro Autoradiography Workflow Tissue Brain Tissue Slices Incubation Incubation with [¹⁸F]this compound Tissue->Incubation Washing Washing Incubation->Washing Exposure Exposure to Film Washing->Exposure Quantification Quantification Exposure->Quantification Receptor Map Receptor Density Map Quantification->Receptor Map

Caption: General workflow for in vitro autoradiography.

In Vivo PET Imaging

PET imaging with [¹⁸F]this compound allows for the non-invasive quantification of D2/D3 receptors in living subjects.

Methodology:

  • Subject Preparation: Human volunteers or experimental animals are positioned in the PET scanner. For animal studies, anesthesia is typically administered.[8][13]

  • Radiotracer Injection: A bolus of [¹⁸F]this compound is injected intravenously.[8]

  • Dynamic Scanning: PET data is acquired dynamically over a period of time, often up to 3 hours, to capture the kinetics of the radiotracer.[2][8]

  • Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images. Regions of interest (ROIs) are drawn on the images, often with the aid of co-registered MRI scans, to extract time-activity curves for different brain regions.[14]

  • Kinetic Modeling: The time-activity curves are analyzed using kinetic models, such as the simplified reference region model (SRRM) or compartmental models, to estimate binding parameters like the binding potential (BP_ND), which is proportional to the receptor density.[14][15]

G cluster_pet In Vivo PET Imaging Workflow Subject Subject Preparation Injection [¹⁸F]this compound Injection Subject->Injection Scanning Dynamic PET Scan Injection->Scanning Reconstruction Image Reconstruction Scanning->Reconstruction Analysis Kinetic Modeling Reconstruction->Analysis Results Receptor Binding Potential Analysis->Results

Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.

Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.

Mechanism of Action:

  • Dopamine Binding: In the absence of an antagonist, endogenous dopamine binds to D2/D3 receptors.

  • G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • The Gβγ dimer can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

  • This compound's Role: As an antagonist, this compound binds to the D2/D3 receptor but does not activate it. By occupying the binding site, it prevents endogenous dopamine from binding and initiating the downstream signaling cascade. This blockade of dopamine signaling is the basis for its use in research and its potential therapeutic effects.

G cluster_pathway D2/D3 Receptor Signaling Pathway Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks G_Protein Gαi/oβγ Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels G_betagamma->Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonistic action of this compound on the D2/D3 signaling pathway.

Conclusion

This compound is a potent and selective antagonist of dopamine D2 and D3 receptors. Its high affinity and favorable kinetic properties have established its radiolabeled form, [¹⁸F]this compound, as a leading radiotracer for PET imaging of the dopaminergic system. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the role of dopamine in the brain and to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Standardized [¹⁸F]Fallypride PET Imaging Protocol for Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

[¹⁸F]Fallypride is a high-affinity antagonist radioligand for dopamine (B1211576) D2 and D3 receptors, making it a valuable tool for in vivo quantification of these receptors in the human brain using Positron Emission Tomography (PET). Its properties allow for the assessment of both high-density regions like the striatum and low-density extrastriatal regions, such as the cortex and thalamus, within a single imaging session.[1][2][3] This document provides a synthesized, standardized protocol for conducting [¹⁸F]this compound PET studies in humans, based on established methodologies from peer-reviewed research.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters from various human [¹⁸F]this compound PET studies.

Table 1: Radiotracer Administration

ParameterTypical ValueNotes
Injected Dose~185 MBq (5 mCi)Can range from 179 ± 17 MBq to 250 MBq.[4][5]
Specific Activity> 37 GBq/µmolHigh specific activity is crucial to minimize receptor occupancy by the tracer itself.[6][7]
AdministrationSlow intravenous (IV) bolusTypically administered over 10 seconds.[4][6]

Table 2: PET Image Acquisition Parameters

ParameterTypical ProtocolNotes
ScannerHigh-resolution PET or PET/CT scanner3D acquisition mode is standard.[4][6]
Scan Duration160 - 180 minutesDynamic acquisition is performed to capture tracer kinetics.[8][9][10]
Framing SchemeVariable; e.g., 6 x 60s, then 120s framesEarly frames are shorter to capture the initial rapid kinetics.[4][6] An example of a full dynamic scan framing could be: 1x30s, 4x10s, 4x20s, 4x60s, 6x180s, 11x360s.[7]
Attenuation CorrectionCT-based or ⁶⁸Ge transmission scanEssential for accurate quantification.[5][8]

Table 3: Quantitative Outcome - Binding Potential (BP_ND) in Healthy Volunteers

Brain RegionRange of Reported BP_NDNotes
Striatum15.7 - 29.0High receptor density.[10][11]
Caudate~26.0
Putamen~29.0
Thalamus3.8Intermediate receptor density.[11]
Frontal Cortex0.2 - 1.7Low receptor density.[4][11]
Temporal Cortex1.7Low receptor density.[11]

II. Experimental Protocols

This section details the methodology for a standard [¹⁸F]this compound PET imaging study.

A. Subject Preparation

  • Informed Consent: Obtain written informed consent from all study participants.

  • Medical Screening: Exclude individuals with current or past major medical, neurological, or psychiatric disorders. A negative urine drug screen and, for women, a negative pregnancy test should be confirmed.

  • Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

  • Head Motion Minimization: The subject's head should be comfortably restrained using a custom-molded thermoplastic mask or a head holder with straps to minimize motion during the long scan duration.[4][5]

B. Radiotracer Administration

  • Antecubital venous access should be established for the injection of [¹⁸F]this compound.

  • A slow intravenous bolus injection of approximately 185 MBq of [¹⁸F]this compound is administered.[4][6] The injection should be initiated simultaneously with the start of the dynamic PET acquisition.

C. PET Image Acquisition

  • A transmission scan for attenuation correction should be performed prior to the emission scan.[8]

  • A dynamic emission scan in 3D mode is initiated at the time of injection and continues for at least 160 minutes.[8]

  • Data should be acquired in a series of time frames, with shorter frames at the beginning of the scan to capture the rapid initial tracer delivery and kinetics, and longer frames later in the scan. A representative framing scheme is: 60-second frames for the first 6 minutes, followed by 120-second frames thereafter.[4][6]

D. Image Reconstruction and Processing

  • PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8] Corrections for attenuation, scatter, decay, and randoms must be applied.

  • Motion Correction: The dynamic PET images should be checked for head motion. If significant motion is detected, frame-by-frame realignment should be performed.

  • MRI Co-registration: A high-resolution structural MRI (e.g., T1-weighted) should be acquired for each subject. The PET images are then co-registered to the individual's MRI to allow for accurate anatomical delineation of regions of interest (ROIs).[8]

E. Kinetic Data Analysis

  • Time-Activity Curves (TACs): TACs are generated by plotting the radioactivity concentration within each defined ROI for each time frame.

  • Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a commonly used method for analyzing [¹⁸F]this compound data, as it does not require arterial blood sampling.[8]

    • Reference Region: The cerebellum is typically used as the reference region because it is considered to have a negligible density of D2/D3 receptors.[2]

    • Outcome Measure: The primary outcome measure is the non-displaceable binding potential (BP_ND), which is an index of the density of available receptors.

III. Visualizations

A. Dopamine D2/D3 Receptor Signaling and [¹⁸F]this compound Interaction

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release D2R D2/D3 Receptor DA_cleft->D2R Binds This compound [¹⁸F]this compound This compound->D2R Competes with Dopamine (Antagonist) G_protein G-protein Signaling D2R->G_protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response Effector->Response

Caption: Dopamine D2/D3 receptor signaling pathway and competitive binding of [¹⁸F]this compound.

B. Experimental Workflow for [¹⁸F]this compound PET Imaging

G cluster_prep Subject Preparation cluster_acq Image Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Medical Screening Informed_Consent->Screening Fasting Fasting (4-6h) Screening->Fasting Positioning Head Immobilization Fasting->Positioning Tracer_Admin IV [¹⁸F]this compound Injection (~185 MBq) Positioning->Tracer_Admin PET_Scan Dynamic PET Scan (~160-180 min) Tracer_Admin->PET_Scan Reconstruction Image Reconstruction (OSEM) PET_Scan->Reconstruction MRI_Scan Structural MRI Coregistration PET-MRI Co-registration MRI_Scan->Coregistration Motion_Correction Motion Correction Reconstruction->Motion_Correction Motion_Correction->Coregistration ROI_Delineation ROI Delineation Coregistration->ROI_Delineation TACs Generate TACs ROI_Delineation->TACs Kinetic_Modeling Kinetic Modeling (SRTM) Reference: Cerebellum TACs->Kinetic_Modeling BP_ND Calculate BP_ND Kinetic_Modeling->BP_ND

Caption: Workflow of a typical human [¹⁸F]this compound PET imaging study.

References

Application Notes and Protocols for [18F]fallypride PET Imaging in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [18F]fallypride for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors in rodent models. The protocols detailed below are synthesized from established methodologies to ensure reproducibility and accuracy in preclinical research.

Introduction

[18F]this compound is a high-affinity and selective antagonist for dopamine D2 and D3 receptors, making it an invaluable radiotracer for in vivo imaging studies using PET.[1][2][3] Its application in rodent models allows for the non-invasive quantification and longitudinal monitoring of D2/D3 receptor availability and occupancy in various neurological and psychiatric disorders, as well as for assessing the pharmacodynamics of novel therapeutic agents. These protocols outline the necessary steps for animal preparation, radiotracer administration, PET data acquisition, and subsequent analysis for both rats and mice.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]this compound PET scans in rodent models, compiled from various studies.

Table 1: Radiotracer Administration in Rats

ParameterValueSpecies/StrainReference
Mean Injected Dose (MBq) 23.44 ± 1.75Wistar Rat[2]
24.52 ± 2.48Wistar Rat[2]
22.99 ± 2.50Wistar Rat[2]
28 - 37Rat[4]
28.4 ± 3.5Sprague-Dawley Rat[5]
Injection Route Intravenous (tail vein)Rat[2][4][6]
Specific Activity (GBq/µmol) > 74 MBq/nmol[4]

Table 2: Radiotracer Administration in Mice

ParameterValueSpecies/StrainReference
Injected Dose Range (MBq) 3.5 - 17NMRI Mouse[7]
Injected Dose (MBq) 3.7Mouse[8]
Injection Route Intravenous (tail vein)Mouse[7][8]
Specific Activity (GBq/µmol) 50 - 140NMRI Mouse[7]

Table 3: PET Imaging and Analysis Parameters

ParameterValueSpeciesReference
Anesthesia 1.5-2.5% Isoflurane (B1672236)Mouse, Rat[4][7]
Scan Duration (Dynamic) 90 - 180 minutesRat, Mouse[2][4]
Uptake Period (Static) 30 - 60 minutesRat[1][9]
Reference Region CerebellumRat[2]
Kinetic Model Simplified Reference Tissue Model 2 (SRTM2)Rat[2]
Reconstruction Algorithm 2D/3D Ordered Subsets Expectation Maximization (OSEM)Rat, Mouse[2][6]

Experimental Protocols

I. Animal Preparation
  • Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the imaging study to minimize stress.

  • Fasting: To reduce variability in radiotracer uptake, it is recommended to fast rodents for 2-12 hours before the scan.[4][9][10] Ensure free access to water.

  • Catheterization (Optional but Recommended): For reliable intravenous administration, especially for dynamic scanning, place a catheter in the lateral tail vein of the animal prior to the experiment. This can be done under light, brief anesthesia.

  • Anesthesia:

    • Induce anesthesia using 2.5-4% isoflurane in oxygen.[4][7]

    • Maintain anesthesia throughout the duration of the scan with 1.5-2.5% isoflurane.[4][7]

    • Monitor the animal's vital signs (respiratory rate, temperature) throughout the procedure. Maintain body temperature using a heating pad or lamp.

II. Radiotracer Administration
  • Dose Preparation: The typical injected dose of [18F]this compound ranges from 3.5-17 MBq for mice and 21-37 MBq for rats.[2][4][7] The final dose should be adjusted based on the specific activity of the radiotracer and the sensitivity of the PET scanner.

  • Administration:

    • Administer the [18F]this compound as a bolus injection via the lateral tail vein.[2][4][7]

    • The injection volume should be kept low (e.g., < 200 µL for mice) to avoid hydrodynamic effects.[7]

    • For dynamic scanning, start the PET acquisition simultaneously with the injection.[2]

III. PET Scan Acquisition
  • Animal Positioning: Place the anesthetized animal on the scanner bed, ensuring the head is centered in the field of view (FOV).[2] A stereotaxic holder can be used to minimize head motion.

  • Transmission Scan: Perform a transmission scan (e.g., using a 57Co point source) for attenuation and scatter correction of the emission data.[4] This is typically done before the tracer injection.

  • Emission Scan:

    • Dynamic Acquisition: Acquire data in list mode for 90-120 minutes immediately following radiotracer injection.[2][7] The data can be subsequently framed into a series of time-varying images (e.g., 6 × 10 s, 8 × 30 s, 5 × 300 s, 5 × 1800 s).[2]

    • Static Acquisition: Alternatively, allow for an uptake period of 55-60 minutes after injection before starting a static scan of 10-60 minutes.[1][6][9]

  • Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm, such as 2D or 3D Ordered Subsets Expectation Maximization (OSEM), including corrections for decay, attenuation, and scatter.[2][4]

IV. Data Analysis
  • Image Co-registration: For accurate anatomical localization, co-register the PET images with a corresponding magnetic resonance imaging (MRI) or computed tomography (CT) scan of the animal's brain.[2] An anatomical atlas can also be used.[11]

  • Region of Interest (ROI) Definition: Draw ROIs on the co-registered anatomical images for key brain regions, including the striatum (caudate-putamen), and a reference region devoid of D2/D3 receptors, such as the cerebellum.[2]

  • Time-Activity Curve (TAC) Generation: For dynamic scans, extract the mean radioactivity concentration within each ROI for each time frame to generate TACs.

  • Quantification:

    • Binding Potential (BPnd): Use a kinetic model, such as the Simplified Reference Tissue Model 2 (SRTM2), with the cerebellum as the reference region to estimate the non-displaceable binding potential (BPnd) of [18F]this compound in the target regions.[2]

    • Standardized Uptake Value (SUV): For static scans, calculate the SUV by normalizing the tissue radioactivity concentration to the injected dose and body weight. Ratios of target regions to the cerebellum can also be determined.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_scan PET/CT Imaging cluster_analysis Data Analysis acclimatize Acclimatization fasting Fasting (2-12h) acclimatize->fasting anesthesia Anesthesia Induction (2.5-4% Isoflurane) fasting->anesthesia positioning Animal Positioning in Scanner anesthesia->positioning transmission Transmission Scan (Attenuation Correction) positioning->transmission injection [18F]this compound Injection (IV) transmission->injection emission Emission Scan (Dynamic or Static) injection->emission reconstruction Image Reconstruction (OSEM) emission->reconstruction coregistration Co-registration with MRI/CT reconstruction->coregistration roi ROI Definition (Striatum, Cerebellum) coregistration->roi quantification Quantification (BPnd, SUV) roi->quantification

Caption: Experimental workflow for [18F]this compound PET imaging in rodents.

dopamine_signaling cluster_membrane Postsynaptic Membrane D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds & Activates This compound [18F]this compound This compound->D2R Binds & Blocks

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

References

Application Notes and Protocols for SRTM Analysis of [¹⁸F]Fallypride PET Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[¹⁸F]Fallypride is a high-affinity positron emission tomography (PET) radioligand used for the quantification of dopamine (B1211576) D2/D3 receptors in both striatal and extrastriatal brain regions.[1][2] Its relatively long half-life of 110 minutes allows for extended scan durations, which is crucial for the reliable quantification of receptor binding.[1] The Simplified Reference Tissue Model (SRTM) is a widely accepted kinetic model for analyzing dynamic [¹⁸F]this compound PET data, as it does not require invasive arterial blood sampling.[3][4] This document provides detailed application notes and protocols for the use of SRTM in the analysis of [¹⁸F]this compound PET studies.

Core Concepts of SRTM for [¹⁸F]this compound

The SRTM is a three-compartment model that simplifies the kinetic analysis by using a reference region, devoid of specific receptor binding, to estimate the non-displaceable uptake of the radiotracer.[3] For [¹⁸F]this compound studies, the cerebellum is the most commonly used reference region.[3][4] The primary outcome measure of the SRTM is the non-displaceable binding potential (BPND), which reflects the density of available D2/D3 receptors.

Quantitative Data Summary

The following tables summarize key quantitative data derived from [¹⁸F]this compound PET studies using the SRTM.

Table 1: [¹⁸F]this compound Binding Potential (BPND) in Healthy Subjects (Medication-Free)

Brain RegionMean BPND (SRTM)Standard Deviation
Putamen22.24.9
Thalamus2.110.57
Temporal Cortex (GTi)0.770.30

Data sourced from a study with 50 medication-free subjects and a 180-minute scan duration.[1]

Table 2: Impact of Scan Duration on Putamen BPND Estimation (SRTM)

Scan Duration ReductionMean BPND Underestimation (%)
First 10 minutes (180 to 170 min)-0.58%
60 minutes (180 to 120 min)-5.76%

This data highlights the importance of adequate scan duration for accurate quantification in receptor-rich regions like the putamen.[1]

Table 3: Comparison of Reference Tissues for SRTM Analysis

Reference TissueKey Finding
CerebellumCommonly used and validated reference region.[3]
Visual CortexProduced significantly greater sample variance in BPND compared to the cerebellum.[3]
White MatterShowed similar BPND values and sample variance to the cerebellum and may be a reasonable alternative.[3][5]

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed publications.[1][3][4]

  • Subject Preparation:

    • Subjects should be free of any centrally acting substances or drugs that may interfere with the dopaminergic system for a specified period (e.g., at least 6 months).[1]

    • A drug screening should be performed prior to the scan.[1]

    • Informed consent must be obtained from all participants.

  • Radiotracer Administration:

    • A bolus injection of [¹⁸F]this compound (~185 MBq ± 5%) is administered intravenously.[3]

  • PET Data Acquisition:

    • Dynamic emission data acquisition is initiated simultaneously with the bolus injection.[6]

    • A total scan duration of at least 180 minutes is recommended to ensure that transient equilibrium is reached, especially in high-receptor density regions like the putamen.[1][7]

    • The acquisition is typically performed in 3D mode.[4]

    • A transmission scan (e.g., using a ⁶⁸Ge/⁶⁸Ga rod source) is performed for attenuation correction.[3]

    • The dynamic data is framed into a sequence of time intervals (e.g., initially short frames of 60 seconds, followed by longer frames of 120 seconds or more).[6]

  • Image Reconstruction and Pre-processing:

    • PET data are corrected for decay, attenuation, and scatter.[3]

    • Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[3]

    • Motion correction is applied to the dynamic PET images.[3]

    • The motion-corrected PET images are co-registered to the subject's structural MRI.[3]

SRTM Data Analysis Protocol
  • Region of Interest (ROI) Definition:

    • Anatomical ROIs for target regions (e.g., putamen, caudate, thalamus, cortical areas) and the reference region (cerebellum) are delineated on the co-registered MRI.

  • Time-Activity Curve (TAC) Generation:

    • Time-radioactivity data are extracted from the ROIs for the entire dynamic scan to generate TACs for each region.[3]

  • SRTM Kinetic Modeling:

    • The TACs from the target and reference regions are used as input for the SRTM.

    • Kinetic modeling is performed using specialized software (e.g., PMOD, SPM).[2]

    • The model fits the data to estimate the kinetic parameters, including the primary outcome measure, BPND.

Visualizations

Dopamine D2/D3 Receptor Signaling with [¹⁸F]this compound

fallypride_dopamine_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential Dopamine Dopamine Dopamine_Release->Dopamine D2_D3_Receptor D2/D3 Receptor Dopamine->D2_D3_Receptor Binds This compound [¹⁸F]this compound This compound->D2_D3_Receptor Competitively Binds Signal_Transduction Signal Transduction D2_D3_Receptor->Signal_Transduction

Caption: Competitive binding of [¹⁸F]this compound and endogenous dopamine to postsynaptic D2/D3 receptors.

Experimental Workflow for SRTM Analysis of [¹⁸F]this compound PET Data

srtm_workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Data Analysis Subject_Prep Subject Preparation (Informed Consent, Drug Screening) Radiotracer_Admin [¹⁸F]this compound Injection (~185 MBq) Subject_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (180 min) Radiotracer_Admin->PET_Scan Reconstruction Image Reconstruction (OSEM, Attenuation/Scatter Correction) PET_Scan->Reconstruction MRI_Scan Structural MRI Co_registration PET-MRI Co-registration MRI_Scan->Co_registration Motion_Correction Motion Correction Reconstruction->Motion_Correction Motion_Correction->Co_registration ROI_Delineation ROI Delineation (Target & Reference Regions) Co_registration->ROI_Delineation TAC_Generation Time-Activity Curve Generation ROI_Delineation->TAC_Generation SRTM_Modeling SRTM Kinetic Modeling TAC_Generation->SRTM_Modeling BPND_Calculation BPND Quantification SRTM_Modeling->BPND_Calculation

Caption: Step-by-step workflow for SRTM analysis of [¹⁸F]this compound PET data from acquisition to quantification.

Logical Relationship of the Simplified Reference Tissue Model (SRTM)

srtm_logic Target_Region_TAC Target Region Time-Activity Curve (TAC) SRTM_Algorithm SRTM Algorithm Target_Region_TAC->SRTM_Algorithm Reference_Region_TAC Reference Region TAC (e.g., Cerebellum) Reference_Region_TAC->SRTM_Algorithm BPND Binding Potential (BPND) SRTM_Algorithm->BPND R1 Relative Delivery (R1) SRTM_Algorithm->R1 k2 Clearance Rate (k2) SRTM_Algorithm->k2

Caption: Logical flow of inputs and outputs for the Simplified Reference Tissue Model (SRTM).

References

Application Notes and Protocols for Linearized Simplified Reference Region Model (LSSRM) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Linearized Simplified Reference Region Model (LSSRM) is a quantitative analysis technique used in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and positron emission tomography (PET) to assess tissue microvasculature. It offers a robust and computationally efficient method to estimate key physiological parameters related to blood flow and vessel permeability. By avoiding the need for a direct measurement of the arterial input function (AIF), the LSSRM simplifies the experimental procedure and enhances the applicability of dynamic imaging in preclinical and clinical research, particularly in oncology for monitoring tumor response to therapy.

The primary application of LSSRM is in the evaluation of anti-angiogenic drug efficacy. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways. The LSSRM allows for the non-invasive quantification of changes in vascular properties, providing biomarkers that reflect the underlying biological response to treatment.

Principle of the LSSRM

The LSSRM is a modification of the widely-used Tofts model. It simplifies the analysis by using a well-characterized reference tissue (e.g., muscle) as an internal standard, thus eliminating the need for invasive and often problematic arterial blood sampling to determine the AIF. The model assumes a two-compartment system (the intravascular space and the extravascular-extracellular space) and calculates the transfer constant (Ktrans) and the volume of the extravascular-extracellular space (ve).

  • Ktrans (min⁻¹): The volume transfer constant between the blood plasma and the extravascular-extracellular space. It reflects a combination of blood flow and endothelial permeability. In tumors with high vascular permeability, Ktrans is a sensitive indicator of changes in vessel leakiness.

  • ve: The fractional volume of the extravascular-extracellular space per unit volume of tissue.

The linearization of the model improves its performance in conditions of low signal-to-noise ratio and reduces computation time, making it suitable for voxel-by-voxel analysis and the generation of parametric maps.

Applications in Drug Development

The LSSRM is a powerful tool for the preclinical and clinical evaluation of therapies targeting tumor vasculature.

  • Assessing Anti-angiogenic Drug Efficacy: By measuring changes in Ktrans, researchers can quantify the biological impact of drugs that inhibit signaling pathways crucial for angiogenesis, such as the VEGF and FGF pathways. A decrease in Ktrans following treatment is indicative of reduced vascular permeability and/or blood flow, suggesting an effective anti-angiogenic response.

  • Monitoring Treatment Response: LSSRM can be used to monitor tumor response to therapy over time, providing early indicators of treatment efficacy that may precede changes in tumor size.

  • Investigating Tumor Biology: The parameters derived from LSSRM analysis provide insights into the physiological characteristics of the tumor microenvironment, including vascular density and maturity.

Data Presentation

Quantitative data from LSSRM analysis is typically presented in tabular format to facilitate comparison between different treatment groups and time points.

Table 1: LSSRM-derived parameters in a preclinical ovarian carcinoma model treated with an anti-angiogenic agent.

Treatment GroupTime PointKtrans (min⁻¹) (Median)ve (Median)vp (Median)
ControlDay 00.1520.8750.045
Day 30.1580.8810.047
Day 210.1650.8920.051
KR-31831Day 00.1480.8690.044
Day 30.1120.8540.031
Day 210.098 0.841*0.025

*p < 0.05, **p < 0.01 compared to Day 0. Data adapted from a study on the anti-angiogenic effects of KR-31831 in a xenografted ovarian carcinoma model.[1]

Experimental Protocols

Preclinical DCE-MRI Protocol for LSSRM Analysis of Tumor Xenografts

This protocol outlines the key steps for performing DCE-MRI on a preclinical tumor model to be analyzed using the LSSRM.

1. Animal Model and Tumor Induction:

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or SCID).
  • Cell Line: A suitable cancer cell line for xenograft implantation (e.g., human ovarian carcinoma SKOV3, breast cancer MDA-MB-231).
  • Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of saline or media) into the flank of the mouse.
  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.

2. Animal Preparation for Imaging:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen) or another suitable anesthetic agent. Maintain the animal's body temperature using a heating pad or circulating warm water.
  • Catheterization: Place a catheter in the tail vein for the administration of the contrast agent.
  • Positioning: Secure the animal in a prone position within an MRI-compatible cradle.

3. MRI Data Acquisition:

  • MRI System: A high-field preclinical MRI scanner (e.g., 7T).
  • Pre-contrast T1 Mapping: Acquire a pre-contrast T1 map of the tumor region using a suitable sequence (e.g., variable flip angle or inversion recovery).
  • Dynamic T1-weighted Imaging:
  • Sequence: Use a fast T1-weighted sequence (e.g., spoiled gradient-echo).
  • Imaging Parameters (example):
  • Repetition Time (TR): < 100 ms
  • Echo Time (TE): < 5 ms
  • Flip Angle: 10-30 degrees
  • Temporal Resolution: 5-15 seconds per image
  • Scan Duration: 10-15 minutes
  • Contrast Agent Injection: After acquiring a baseline of 3-5 dynamic scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) as a bolus through the tail vein catheter, followed by a saline flush. Continue dynamic scanning for the remainder of the acquisition period.

4. Data Analysis using LSSRM:

  • Image Registration: Perform motion correction on the dynamic image series if necessary.
  • Region of Interest (ROI) Definition:
  • Draw an ROI encompassing the entire tumor on the T1-weighted images.
  • Draw an ROI in a suitable reference region, such as skeletal muscle, avoiding large vessels and necrotic areas.
  • Signal to Concentration Conversion: Convert the signal intensity-time curves from the tumor and reference ROIs into contrast agent concentration-time curves using the pre-contrast T1 values and the relaxivity of the contrast agent.
  • LSSRM Fitting: Apply the LSSRM algorithm to the concentration-time curves to generate parametric maps of Ktrans and ve.
  • Quantitative Analysis: Extract the mean or median Ktrans and ve values from the tumor ROI for each animal at each time point.

Visualizations

Signaling Pathways

Angiogenesis_Signaling_Pathway cluster_VEGF VEGF Signaling Pathway cluster_FGF FGF Signaling Pathway cluster_LSSRM LSSRM Measurement VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Survival Akt->Endothelial_Cell_Proliferation Vessel_Permeability Increased Vessel Permeability Akt->Vessel_Permeability Ktrans Ktrans Vessel_Permeability->Ktrans Influences FGF FGF FGFR FGFR FGF->FGFR Binds to RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell_Migration Endothelial Cell Migration ERK->Endothelial_Cell_Migration ve ve

Caption: Key angiogenesis signaling pathways and their influence on vessel permeability, a parameter measured by LSSRM.

Experimental Workflow

LSSRM_Workflow cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase cluster_Output Output Animal_Prep 1. Animal Preparation (Tumor Model, Anesthesia, Catheterization) MRI_Acquisition 2. DCE-MRI Acquisition (Pre-contrast T1, Dynamic T1w Scans) Animal_Prep->MRI_Acquisition Image_Processing 3. Image Pre-processing (Motion Correction, ROI Definition) MRI_Acquisition->Image_Processing Concentration_Conversion 4. Signal to Concentration Conversion Image_Processing->Concentration_Conversion LSSRM_Fitting 5. LSSRM Fitting Concentration_Conversion->LSSRM_Fitting Quantitative_Analysis 6. Quantitative Analysis (Extraction of Ktrans, ve) LSSRM_Fitting->Quantitative_Analysis Parametric_Maps Parametric Maps (Ktrans, ve) Quantitative_Analysis->Parametric_Maps Quantitative_Data Quantitative Data Tables Quantitative_Analysis->Quantitative_Data

Caption: Step-by-step experimental and data analysis workflow for LSSRM.

Logical Relationships in LSSRM

LSSRM_Logic cluster_Inputs Model Inputs cluster_Model LSSRM cluster_Outputs Model Outputs Tumor_Concentration Tumor Contrast Agent Concentration Curve LSSRM_Algorithm Linearized Simplified Reference Region Model Tumor_Concentration->LSSRM_Algorithm Reference_Concentration Reference Tissue Contrast Agent Concentration Curve Reference_Concentration->LSSRM_Algorithm Precontrast_T1 Pre-contrast T1 Map Precontrast_T1->LSSRM_Algorithm Ktrans Ktrans (Transfer Constant) LSSRM_Algorithm->Ktrans ve ve (Extravascular-Extracellular Volume Fraction) LSSRM_Algorithm->ve

Caption: Logical flow of inputs and outputs for the LSSRM analysis.

References

Application Notes and Protocols for Arterial Input Function in [18F]Fallypride Kinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an arterial input function (AIF) in the kinetic modeling of the dopamine (B1211576) D2/D3 receptor radioligand, [18F]fallypride. Accurate quantification of receptor density and occupancy is crucial for understanding neuropsychiatric disorders and for the development of novel therapeutics. The use of an AIF, while invasive, is considered the gold standard for quantitative positron emission tomography (PET) studies.

Introduction to [18F]this compound and Kinetic Modeling

[18F]this compound is a high-affinity radioligand for dopamine D2/D3 receptors, enabling the imaging of both striatal and extrastriatal regions of the brain.[1] Kinetic modeling of dynamic [18F]this compound PET data allows for the estimation of key parameters related to receptor binding, such as the binding potential (BPnd). The most accurate kinetic modeling approaches require the measurement of the AIF, which describes the time course of the unmetabolized radiotracer in arterial plasma.[2] This necessitates arterial blood sampling throughout the PET scan.

Alternatively, the simplified reference tissue model (SRTM) can be employed, which obviates the need for arterial cannulation by using a reference region within the brain devoid of specific binding as an indirect input function.[2][3] While less invasive, the SRTM relies on several assumptions that may not always be met, and direct comparisons with AIF-based methods have shown high correlations but also potential biases in binding potential estimates.[1]

Data Presentation

The following tables summarize quantitative data relevant to [18F]this compound kinetic modeling with an arterial input function.

Table 1: [18F]this compound Parent Compound in Human Plasma Over Time

Time Post-Injection (minutes)Percentage of Parent [18F]this compound in Plasma
18030-40%[4][5]

Note: The metabolism of [18F]this compound is significant, with both hydrophilic and lipophilic metabolites being formed.[4] A study using solid-phase extraction found that at 150 minutes post-injection, the parent compound accounted for 22% ± 5% of the total plasma radioactivity.[6]

Table 2: Kinetic Parameters for [18F]this compound in Rhesus Monkey Brain (Two-Tissue Compartment Model with AIF)

ParameterMidbrainTemporal Cortex
K1 (mL/cm³/min) 0.160.20
k2 (min⁻¹) 0.540.54
k_off (min⁻¹) 0.0220.022

Source: Adapted from a multiple-injection protocol study in rhesus monkeys.[7] K1 represents the rate of transfer from plasma to the tissue, k2 is the rate of transfer from the tissue back to plasma, and k_off is the dissociation rate constant from the receptor.

Experimental Protocols

Protocol 1: Arterial Blood Sampling for [18F]this compound PET Studies

This protocol outlines the procedure for obtaining arterial blood samples to generate an AIF.

Materials:

  • Sterile arterial catheter

  • Saline drip with a three-way stopcock

  • Heparinized syringes

  • Ice bath

  • Centrifuge (refrigerated at 4°C)

  • Gamma counter

Procedure:

  • Catheterization: Prior to the PET scan, an arterial catheter is inserted into the radial or femoral artery by a trained clinician.[8] For "arterialized" venous blood, a venous catheter can be placed in a hand vein, and the hand is heated to increase arterial blood flow.[4]

  • Sample Collection:

    • Following the bolus injection of [18F]this compound, collect arterial blood samples at frequent intervals, particularly during the initial rapid phase of tracer distribution. A typical sampling schedule might be: every 10-15 seconds for the first 2 minutes, every 30 seconds for the next 3 minutes, every 2 minutes for the next 15 minutes, and then every 15-30 minutes until the end of the scan.

    • Before each sample, draw and discard a small volume of blood (approximately 2 mL) to clear the catheter of saline.[4]

    • Collect the blood sample into a heparinized syringe and record the exact time of withdrawal.[4]

  • Sample Processing:

    • Immediately place the collected blood samples on ice to minimize further metabolism.[4]

    • Centrifuge the blood samples at 4°C to separate the plasma.[4]

    • Pipette a known volume of plasma into a separate tube for radioactivity measurement.

  • Radioactivity Measurement:

    • Measure the radioactivity in the plasma samples using a calibrated gamma counter.

    • Correct the measured radioactivity for radioactive decay back to the time of injection.

Protocol 2: Analysis of [18F]this compound Metabolites in Plasma using Solid-Phase Extraction (SPE)

This protocol describes a method to separate the parent [18F]this compound from its radiometabolites in plasma samples.

Materials:

  • Oasis®-MCX (Mixed-Mode Cation-Exchange) SPE cartridges

  • Solvents for elution (details would be specified in a dedicated study)[6]

  • Gamma counter

Procedure:

  • Cartridge Conditioning: Condition the Oasis®-MCX-SPE cartridges according to the manufacturer's instructions.

  • Sample Loading: Load a known volume of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interfering substances while retaining the parent compound and its metabolites.

  • Elution:

    • Use a specific sequence of solvents to selectively elute the different fractions (e.g., hydrophilic metabolites, lipophilic metabolites, and the parent [18F]this compound).[6]

    • Collect each fraction in a separate tube.

  • Radioactivity Measurement: Measure the radioactivity in each eluted fraction using a gamma counter.

  • Calculation: Calculate the percentage of the total radioactivity that corresponds to the parent [18F]this compound for each time point. This information is used to correct the total plasma radioactivity curve to generate the metabolite-corrected arterial input function. A study using this method found that the total recovery was 100.2% ± 2.8%, with an extraction yield of 95.5% ± 0.3%.[6]

Mandatory Visualization

G Experimental Workflow for Generating an Arterial Input Function cluster_0 PET Imaging Session cluster_1 Arterial Blood Sampling cluster_2 Data Processing and Analysis A [18F]this compound Injection B Dynamic PET Scan A->B C Arterial Cannulation I Kinetic Modeling of PET Data (e.g., 2-Tissue Compartment Model) B->I D Serial Blood Collection C->D E Plasma Separation (Centrifugation) D->E F Measure Total Plasma Radioactivity E->F G Metabolite Analysis (SPE or HPLC) E->G H Generate Metabolite-Corrected Arterial Input Function (AIF) F->H G->H H->I J Estimate Kinetic Parameters (e.g., BPnd, K1, k2) I->J

Caption: Workflow for AIF generation and kinetic modeling.

G Two-Tissue Compartment Model for [18F]this compound cluster_0 Brain Tissue Cp Plasma (Cp) Parent [18F]this compound Cnd Non-displaceable (Free & Non-specific) (Cnd) Cp->Cnd K1 Cnd->Cp k2 Cs Specifically Bound (to D2/D3 Receptors) (Cs) Cnd->Cs k3 Cs->Cnd k4

Caption: Two-tissue compartment model for [18F]this compound kinetics.

References

Application Notes and Protocols: [18F]fallypride PET Imaging in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [18F]fallypride Positron Emission Tomography (PET) imaging in schizophrenia research. [18F]this compound is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors, making it a valuable tool for investigating the pathophysiology of schizophrenia and the mechanisms of antipsychotic drugs.[1] Its favorable characteristics, including a longer half-life compared to carbon-11 (B1219553) labeled tracers, allow for the assessment of both striatal and extrastriatal dopamine receptors, which are implicated in the complex symptomatology of the disorder.[2][3]

Introduction to [18F]this compound in Schizophrenia Research

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic pathways contributes to the symptoms of the illness. [18F]this compound PET allows for the in vivo quantification of D2/D3 receptor availability, providing insights into potential alterations in receptor density and occupancy by antipsychotic medications. Research using [18F]this compound has explored differences in dopamine receptor binding between patients with schizophrenia and healthy controls, the relationship between receptor binding and clinical symptoms, and the receptor occupancy of various antipsychotic treatments.[2][4][5]

Studies have reported alterations in D2/D3 receptor binding in both striatal and extrastriatal regions in individuals with schizophrenia.[2][5] For instance, some studies have found elevated D2/D3 receptor levels in the striatum of patients with schizophrenia.[2] Conversely, other research has indicated reduced D2/D3 receptor availability in extrastriatal regions such as the thalamus, amygdala, cingulate gyrus, and temporal cortices in drug-naïve patients.[6][7] These findings highlight the complex and region-specific nature of dopamine dysregulation in schizophrenia.

Quantitative Data Summary

The following tables summarize quantitative data on [18F]this compound binding potential (BP_ND_) in various brain regions from studies comparing patients with schizophrenia to healthy controls. BP_ND_ is a measure of the density of available neuroreceptors.

Table 1: Striatal Dopamine D2/D3 Receptor Binding Potential (BP_ND_)

Brain RegionPatient GroupNMean BP_ND_Standard DeviationHealthy ControlsNMean BP_ND_Standard DeviationReference
Post-commissural CaudateSchizophrenia2128.76.8Healthy2225.34.3[2][5]
Whole StriatumSchizophrenia1620.24.2Healthy2219.52.9[8]
Dorsal CaudateSchizophrenia1618.84.1Healthy2218.33.1[8]

Table 2: Extrastriatal Dopamine D2/D3 Receptor Binding Potential (BP_ND_)

Brain RegionPatient GroupNMean BP_ND_Standard DeviationHealthy ControlsNMean BP_ND_Standard DeviationReference
ThalamusSchizophrenia212.90.7Healthy222.60.4[2][5]
UncusSchizophrenia211.80.5Healthy222.10.7[2][5]
AmygdalaSchizophrenia161.90.4Healthy222.00.4[8]
ThalamusSchizophrenia162.20.5Healthy222.10.3[8]
Left Medial Dorsal NucleusSchizophrenia15--Healthy15--[6]
Left PulvinarSchizophrenia15--Healthy15--[6]

Note: Some studies report percentage differences rather than absolute BP_ND_ values. For example, one study reported a decrease of 21.6% in the left medial dorsal nucleus and 27.2% in the left pulvinar in patients with schizophrenia compared to controls.[6]

Experimental Protocols

This section outlines a typical experimental protocol for an [18F]this compound PET imaging study in schizophrenia research, synthesized from multiple sources.

Radiotracer Synthesis and Quality Control
  • Synthesis : [18F]this compound is typically synthesized via nucleophilic substitution. The precursor, tosyl-fallypride, is reacted with [18F]fluoride. The reaction is carried out in acetonitrile (B52724) with a catalyst such as Kryptofix 2.2.2 and potassium carbonate at an elevated temperature.[2][9]

  • Purification : The crude product is purified using high-performance liquid chromatography (HPLC).

  • Quality Control : The final product should be tested for radiochemical purity (typically >95%), specific activity (typically >1 Ci/µmol), and sterility before injection.[10]

Subject Preparation
  • Inclusion/Exclusion Criteria : Participants are carefully screened. Patients should meet DSM criteria for schizophrenia. Healthy controls should be free from any major psychiatric or neurological disorders. Exclusion criteria often include substance abuse, significant medical conditions, and contraindications for MRI or PET scans.[2]

  • Medication Washout : For studies investigating baseline receptor levels, patients may undergo a washout period from antipsychotic medications, with the duration depending on the specific drug and study protocol. This should be done under close medical supervision.[2]

  • Informed Consent : All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.[2]

  • Pre-scan Instructions : Subjects are typically instructed to fast for a certain period before the scan to ensure stable physiological conditions.

PET Image Acquisition
  • Scanner : Imaging is performed using a high-resolution PET scanner.[2]

  • Radiotracer Injection : A bolus injection of [18F]this compound (typically 3.7–7.4 mCi) is administered intravenously.[4]

  • Dynamic Scanning : Dynamic emission data are acquired for a prolonged period, often up to 240 minutes, to allow for the radiotracer to reach equilibrium in both striatal and extrastriatal regions.[2][11] The acquisition is often divided into multiple frames of increasing duration.[2] Some protocols may include breaks for patient comfort.[2]

  • Attenuation Correction : A transmission scan (e.g., using a 68Ge source) or a CT scan is performed for attenuation correction of the PET data.[11]

  • Head Motion Correction : Head movement is minimized using a head holder or other fixation devices, and motion correction algorithms are applied during data processing.[11]

Structural Imaging (MRI)
  • Purpose : A high-resolution T1-weighted MRI scan is acquired for each subject.

  • Application : The MRI provides anatomical information for accurate region of interest (ROI) delineation and co-registration with the PET data.[2]

Data Analysis
  • Image Co-registration : The dynamic PET images are co-registered to the individual's MRI scan.[2]

  • Region of Interest (ROI) Delineation : ROIs for striatal (e.g., caudate, putamen) and extrastriatal (e.g., thalamus, amygdala, cortical regions) areas are manually drawn or automatically defined on the subject's MRI.[2]

  • Time-Activity Curves (TACs) : TACs, which represent the concentration of the radiotracer over time, are generated for each ROI.

  • Kinetic Modeling : The TACs are analyzed using kinetic models to quantify D2/D3 receptor binding. Common models include:

    • Two-Tissue Compartment Model (2TCM) : This model requires an arterial input function, obtained through arterial blood sampling, to provide absolute quantification of binding parameters.[2][5]

    • Reference Tissue Models (e.g., Simplified Reference Tissue Model - SRTM) : These models use a reference region with a negligible density of D2/D3 receptors (e.g., the cerebellum) to estimate the non-displaceable binding, thus avoiding the need for arterial cannulation.[12] The outcome measure is the binding potential relative to the non-displaceable uptake (BP_ND_).[4]

  • Partial Volume Correction : Correction for partial volume effects, which can lead to underestimation of activity in small brain structures, is often applied to improve the accuracy of the quantitative data.[2]

  • Statistical Analysis : Statistical methods are used to compare BP_ND_ values between patient and control groups and to assess correlations between receptor binding and clinical variables.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2/D3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2/D3_Receptor D2/D3 Receptor Dopamine->D2/D3_Receptor Binds to Gi_Protein Gi Protein D2/D3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., altered excitability) cAMP->Cellular_Response Modulates [18F]this compound [18F]this compound [18F]this compound->D2/D3_Receptor Blocks

Caption: Dopamine D2/D3 receptor signaling and the action of [18F]this compound.

Experimental Workflow for [18F]this compound PET Study

Experimental Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Patients & Controls) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Clinical_Assessment Clinical Assessment Informed_Consent->Clinical_Assessment MRI_Scan Structural MRI Scan Clinical_Assessment->MRI_Scan PET_Scan Dynamic PET Scan (up to 240 min) Clinical_Assessment->PET_Scan Radiotracer_Synthesis [18F]this compound Synthesis Radiotracer_Synthesis->PET_Scan Image_Processing Image Co-registration & Motion Correction MRI_Scan->Image_Processing PET_Scan->Image_Processing ROI_Delineation ROI Delineation on MRI Image_Processing->ROI_Delineation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Dopamine Dysregulation and Symptoms cluster_striatal Striatal Pathways (Mesolimbic) cluster_extrastriatal Extrastriatal Pathways (Mesocortical) Dopamine_Dysregulation Dopamine System Dysregulation Striatal_Hyperactivity Increased Dopamine Activity (Elevated D2/D3 Receptors) Dopamine_Dysregulation->Striatal_Hyperactivity Extrastriatal_Hypoactivity Decreased Dopamine Activity (Reduced D2/D3 Receptors) Dopamine_Dysregulation->Extrastriatal_Hypoactivity Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) Striatal_Hyperactivity->Positive_Symptoms Negative_Cognitive_Symptoms Negative & Cognitive Symptoms (Alogia, Avolition, Executive Dysfunction) Extrastriatal_Hypoactivity->Negative_Cognitive_Symptoms

References

Application of [18F]fallypride in Parkinson's Disease Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]fallypride is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors, making it a valuable radioligand for positron emission tomography (PET) imaging in the study of neuropsychiatric disorders, including Parkinson's disease (PD).[1][2][3] Its ability to quantify D2/D3 receptor availability in both striatal and extrastriatal regions allows for a comprehensive investigation of the dopaminergic system's integrity and response to therapeutic interventions.[2] This document provides detailed application notes and protocols for the use of [18F]this compound in PD research, aimed at facilitating the design and implementation of robust and reproducible studies.

Rationale for Use in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in dopamine levels in the striatum. This neurodegeneration triggers complex changes in dopamine receptor expression. Initially, there can be an upregulation of postsynaptic D2/D3 receptors in the striatum as a compensatory mechanism.[2] However, as the disease progresses, D2/D3 receptor density may decrease.[2] Furthermore, alterations in D2/D3 receptor availability in extrastriatal regions are associated with both motor and non-motor symptoms of PD.[2][4] [18F]this compound PET allows for the in vivo quantification of these receptor changes, providing insights into disease progression, the pathophysiology of symptoms, and the pharmacodynamic effects of novel therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative findings from [18F]this compound PET studies in Parkinson's disease.

Table 1: [18F]this compound Binding Potential (BPND) in Parkinson's Disease Patients vs. Healthy Controls

Brain Region% BPND Reduction in PD PatientsReference
Ventral Midbrain39%[2]
Amygdala33%[2]
Thalamus30%[2]
Hippocampus22%[2]
Globus Pallidus16%[2]
Caudate11%[2]

Data represents significant reductions observed in a study with 35 PD patients and 31 healthy controls.[2][4]

Table 2: Test-Retest Variability of [18F]this compound BPND

Brain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Reference
Caudate<5%>0.8[5]
Putamen<5%>0.8[5]
Amygdala<5%>0.8[5]
Inferior Temporal Gyrus<5%>0.8[5]
Other Corticolimbic Regions<8%>0.8[1][3][5]
Orbitofrontal Cortex15.04%-[5]
Anterior Cingulate Gyrus28.84%-[5]

Data from a study with eight healthy older participants scanned twice, 4-6 weeks apart.[1][3][5]

Experimental Protocols

I. Radiosynthesis and Quality Control of [18F]this compound

The synthesis of [18F]this compound is a critical first step. While various automated synthesis modules are available, a general protocol involves the nucleophilic substitution of a tosylate precursor with [18F]fluoride.

Protocol for Automated Synthesis:

  • [18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron. Trap the [18F]fluoride on an anion exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2/K2CO3 or tetrabutylammonium (B224687) bicarbonate). Perform azeotropic drying of the [18F]fluoride.

  • Radiolabeling: Add the tosyl-fallypride precursor dissolved in a suitable solvent (e.g., acetonitrile) to the dried [18F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 10 minutes).[6]

  • Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) or a simplified solid-phase extraction (SPE) cartridge method.[7]

  • Formulation: Formulate the purified [18F]this compound in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to ensure the final product meets the standards for human injection, including radiochemical purity (>98%), specific activity (>3000 Ci/mmol), sterility, and endotoxin (B1171834) levels.[2][7]

II. Human PET Imaging Protocol

This protocol is designed for clinical research in participants with Parkinson's disease and healthy controls.

Participant Preparation:

  • Obtain written informed consent from all participants.

  • Instruct participants to abstain from food and drink (except water) for at least 4 hours prior to the scan.

  • For studies investigating the natural state of the dopaminergic system, ensure patients have been withdrawn from their antiparkinsonian medications for an appropriate period (e.g., at least 12 hours for levodopa (B1675098) and 24 hours for dopamine agonists). This should be done under medical supervision.

PET Data Acquisition:

  • Scanner: Use a high-resolution PET/CT or PET/MR scanner.

  • Radiotracer Injection: Administer a slow bolus injection of approximately 5.0 mCi (185 MBq) of [18F]this compound intravenously.[2]

  • Scan Duration and Timing: Due to the high affinity of [18F]this compound, a lengthy scanning period is often required to achieve equilibrium. An adapted protocol with high reproducibility involves three scanning sessions: 0-30 minutes, 60-90 minutes, and 210-240 minutes post-injection.[1][3][5] Shorter acquisition times within these windows (e.g., 20 minutes per session) have also been shown to be reliable.[1][5]

  • Attenuation Correction: Perform a low-dose CT or MR-based attenuation correction scan prior to the emission scan.

Image Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization).

  • Motion Correction: Correct for head motion between and within frames.

  • Image Co-registration: Co-register the PET images to a structural MRI of the participant to allow for accurate anatomical delineation of regions of interest (ROIs).

  • Kinetic Modeling: Quantify [18F]this compound binding using a reference tissue model, with the cerebellum typically serving as the reference region due to its low D2/D3 receptor density. The simplified reference tissue model (SRTM) is commonly used to estimate the non-displaceable binding potential (BPND).

  • Statistical Analysis: Use appropriate statistical methods to compare BPND between groups (e.g., PD vs. healthy controls) and to correlate BPND with clinical variables (e.g., motor severity scores like the UPDRS).[2]

III. Animal PET Imaging Protocol (Rodent Model)

This protocol is adapted for preclinical studies using rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP models).[8][9][10]

Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.[8]

  • Place a tail vein catheter for radiotracer injection.

  • Monitor vital signs (e.g., respiration, temperature) throughout the procedure.

PET Data Acquisition:

  • Scanner: Use a dedicated small-animal PET scanner.

  • Radiotracer Injection: Administer a bolus injection of [18F]this compound via the tail vein. The injected dose will vary depending on the scanner sensitivity and animal weight but is typically in the range of 10.92–11.28 MBq.[8]

  • Scan Duration: Acquire dynamic PET data for at least 60 minutes post-injection.[8]

  • Attenuation Correction: Perform a transmission scan for attenuation correction.[8]

Image Analysis:

  • Image Reconstruction and Co-registration: Reconstruct the PET data and co-register with a stereotaxic MR atlas or a CT scan for anatomical reference.

  • ROI Definition: Define ROIs for striatal and extrastriatal regions.

  • Kinetic Modeling: Similar to human studies, use a reference tissue model with the cerebellum as the reference region to calculate BPND.

  • Statistical Analysis: Compare BPND between experimental groups (e.g., lesioned vs. control animals).

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_synthesis Radiotracer Synthesis cluster_scan PET/CT Imaging cluster_analysis Data Analysis participant Participant Recruitment & Consent med_washout Medication Washout (if applicable) participant->med_washout fasting Fasting med_washout->fasting injection Radiotracer Injection fasting->injection synthesis [18F]this compound Synthesis qc Quality Control synthesis->qc qc->injection scan Dynamic PET/CT Scan injection->scan reconstruction Image Reconstruction & Motion Correction scan->reconstruction coregistration Co-registration with MRI reconstruction->coregistration modeling Kinetic Modeling (BPND Estimation) coregistration->modeling stats Statistical Analysis modeling->stats

Caption: Experimental workflow for a human [18F]this compound PET study in Parkinson's disease.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2r D2/D3 Receptor dopamine->d2r Binds to pet_signal PET Signal This compound [18F]this compound This compound->d2r Competitively Binds to This compound->pet_signal

Caption: Competitive binding of [18F]this compound and endogenous dopamine at the D2/D3 receptor.

Conclusion

[18F]this compound PET is a powerful tool for investigating the role of D2/D3 receptors in the pathophysiology of Parkinson's disease and for assessing the efficacy of novel therapeutic agents. The high reproducibility of [18F]this compound imaging, particularly in striatal and most corticolimbic regions, makes it suitable for longitudinal studies tracking disease progression and treatment effects.[1][3][5] The protocols and data presented here provide a foundation for researchers to design and execute rigorous and informative studies using this valuable radioligand. Careful adherence to standardized protocols for radiotracer synthesis, image acquisition, and data analysis is essential to ensure the quality and comparability of results across different research sites.

References

Application Notes and Protocols for Voxel-based Analysis of [18F]fallypride PET Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]fallypride is a high-affinity antagonist radioligand for positron emission tomography (PET) that selectively binds to dopamine (B1211576) D2 and D3 receptors.[1][2] This allows for the in vivo quantification and visualization of these receptors in both striatal and extrastriatal brain regions.[1][3] Voxel-based analysis of [18F]this compound PET data is a powerful technique to identify regional differences in D2/D3 receptor availability without pre-defining regions of interest, offering an unbiased approach to understanding the role of the dopaminergic system in various neuropsychiatric and neurological disorders.[4][5][6] These application notes provide a detailed protocol for conducting voxel-based analysis of [18F]this compound PET data.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from [18F]this compound PET studies. These values can serve as a reference for expected outcomes in healthy control populations and patient cohorts.

Table 1: [18F]this compound Binding Potential (BPND) in Healthy Controls

Brain RegionMean BPND (Range or ± SD)Reference
Putamen37[7]
Caudate26[1]
Thalamus3.8[1]
Temporal Cortex1.7[1]
Frontal Cortex1.7[1]
Orbitofrontal Cortex0.4[7]

BPND (Binding Potential, non-displaceable) is a measure of the density of available receptors.

Table 2: Alterations in [18F]this compound BPND in Patient Populations

ConditionBrain Region% Change vs. Healthy ControlsReference
Parkinson's DiseaseGlobus PallidusReduced[4]
Parkinson's DiseaseCaudateReduced[4]
Parkinson's DiseaseAmygdalaReduced[4]
Parkinson's DiseaseHippocampusReduced[4]
Parkinson's DiseaseVentral MidbrainReduced[4]
Parkinson's DiseaseThalamusReduced[4]
Schizophrenia (drug-naïve)Thalamus-8.5% to -27.2%[8]
Schizophrenia (drug-naïve)Medial Dorsal Nucleus (Left)-21.6%[8]
Schizophrenia (drug-naïve)Pulvinar (Left)-27.2%[8]
Schizophrenia (drug-naïve)AmygdalaReduced[8]
Schizophrenia (drug-naïve)Cingulate GyrusReduced[8]
Schizophrenia (drug-naïve)Temporal CorticesReduced[8]
Alcohol Dependence (recently abstinent)Thalamus-10% to -20%[9]
Alcohol Dependence (recently abstinent)Hippocampus-10% to -20%[9]
Alcohol Dependence (recently abstinent)Insular Cortex-10% to -20%[9]
Alcohol Dependence (recently abstinent)Temporal Cortex-10% to -20%[9]

Experimental Protocols

A detailed methodology for conducting [18F]this compound PET studies with subsequent voxel-based analysis is outlined below.

I. Subject Preparation and Radiotracer Administration
  • Subject Recruitment: Recruit healthy controls and patient subjects. Ensure all participants provide informed consent.

  • Pre-Scan Preparation: Subjects should be positioned comfortably in the PET scanner with head fixation to minimize motion.[10]

  • Radiotracer Injection: Administer a slow intravenous bolus injection of [18F]this compound. A typical injected dose is around 179 ± 17 MBq.[10]

II. PET Image Acquisition
  • Dynamic Acquisition: Begin dynamic 3D PET data acquisition simultaneously with the injection.[10]

  • Scanning Duration: A total scanning time of at least 2 hours is recommended to accurately estimate the distribution volume ratio (DVR) in all brain regions.[1] Some protocols may extend up to 180 minutes.[9][11]

  • Framing Scheme: A typical framing scheme involves frames of increasing duration, for example:

    • 60-second frames for the first 6 minutes.[10]

    • 120-second frames thereafter.[10]

    • Alternatively: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, followed by 10 min frames.[3]

  • Attenuation Correction: Perform a transmission scan for attenuation correction before or after the emission scan.[11]

III. Magnetic Resonance Imaging (MRI) Acquisition
  • Anatomical Reference: Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.

  • Purpose: The MRI will be used for co-registration with the PET data to provide an accurate anatomical framework and for spatial normalization.[8]

IV. Data Preprocessing
  • Motion Correction: Perform frame-by-frame motion correction of the dynamic PET data.

  • Co-registration: Co-register the motion-corrected PET images to the individual's anatomical MRI.

  • Spatial Normalization: Spatially normalize the individual's MRI to a standard brain template, such as the Montreal Neurological Institute (MNI) template. Apply the resulting transformation parameters to the co-registered PET images.[8]

  • Smoothing: Apply a Gaussian smoothing kernel to the normalized PET images to increase the signal-to-noise ratio and account for inter-subject anatomical variability.[8]

V. Voxel-wise Kinetic Modeling
  • Model Selection: The Simplified Reference Tissue Model (SRTM) is a commonly used method for voxel-wise quantification of [18F]this compound binding, as it does not require arterial blood sampling.[4]

  • Reference Region: The cerebellum is typically used as the reference region due to its low density of D2/D3 receptors.[1]

  • Parametric Image Generation: Generate parametric maps of the binding potential (BPND) for each subject. BPND reflects the ratio of specifically bound radiotracer to the non-displaceable concentration.[4]

VI. Statistical Analysis
  • Statistical Software: Utilize statistical software packages such as Statistical Parametric Mapping (SPM) for voxel-based statistical analysis.

  • Group Comparisons: Perform group comparisons (e.g., patients vs. controls) on the generated BPND maps using appropriate statistical tests (e.g., two-sample t-tests).[8]

  • Covariates: Include relevant covariates such as age and sex in the statistical model to account for potential confounding effects.[4]

  • Correction for Multiple Comparisons: Apply appropriate corrections for multiple comparisons, such as family-wise error (FWE) or false discovery rate (FDR), to control for the high number of voxel-wise tests.

Visualizations

Dopamine D2/D3 Receptor Signaling

The following diagram illustrates the signaling pathway of the dopamine D2/D3 receptors, the primary targets of [18F]this compound. These are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake D2/D3 Receptor D2/D3 Receptor Synaptic Cleft->D2/D3 Receptor Dopamine Binds G-protein G-protein D2/D3 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response [18F]this compound [18F]this compound [18F]this compound->D2/D3 Receptor Binds (Antagonist) G cluster_acquisition Data Acquisition cluster_preprocessing Data Preprocessing cluster_analysis Analysis A1 [18F]this compound Injection A2 Dynamic PET Acquisition A1->A2 P1 Motion Correction A2->P1 A3 Anatomical MRI P2 PET-MRI Co-registration A3->P2 P1->P2 P3 Spatial Normalization P2->P3 P4 Smoothing P3->P4 M1 Voxel-wise Kinetic Modeling (e.g., SRTM) P4->M1 M2 Generate BPnd Maps M1->M2 S1 Voxel-based Statistical Analysis (e.g., SPM) M2->S1 S2 Group Comparison & Covariate Analysis S1->S2 Result Statistical Parametric Maps S2->Result

References

Application Notes: Longitudinal [18F]fallypride PET Imaging for Dopamine D2/D3 Receptor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[18F]fallypride is a high-affinity and selective antagonist radioligand for positron emission tomography (PET) that targets dopamine (B1211576) D2 and D3 (D2/D3) receptors.[1] Its favorable kinetic properties and the longer half-life of fluorine-18 (B77423) (approx. 110 minutes) make it uniquely suited for quantifying receptor availability in both high-density striatal regions and low-density extrastriatal areas (e.g., cortex, thalamus) within a single imaging session.[2][3] Longitudinal [18F]this compound PET studies are invaluable for researchers, scientists, and drug development professionals, enabling the investigation of disease progression, the evaluation of therapeutic interventions targeting the dopaminergic system, and the measurement of changes in endogenous dopamine release over time.[4][5]

This document provides detailed protocols for designing and executing a longitudinal [18F]this compound PET imaging study, covering radioligand synthesis, subject preparation for both human and animal studies, image acquisition, and data analysis.

Key Applications:

  • Monitoring changes in D2/D3 receptor density in neurodegenerative diseases like Parkinson's and Huntington's disease.[4][6]

  • Assessing D2/D3 receptor occupancy by novel therapeutic agents.[7]

  • Investigating the dynamics of dopamine release in response to pharmacological or behavioral challenges in psychiatric disorders such as schizophrenia and addiction.[2][8][9]

  • Evaluating the long-term effects of treatments on the dopaminergic system.

Experimental Protocols

Protocol 1: [18F]this compound Radiosynthesis and Quality Control

The synthesis of [18F]this compound is typically achieved through nucleophilic substitution of a tosylate precursor.[4] Automated synthesis modules are commonly employed to ensure reproducibility and compliance with Good Manufacturing Practice (GMP).[10]

Materials:

  • Tosyl-fallypride precursor

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Water for injection

  • Sterile filters (0.22 µm)

  • Automated synthesis module (e.g., GE TRACERlab FX2-N)

  • High-Performance Liquid Chromatography (HPLC) system

  • Radio-TLC scanner

Procedure:

  • [18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]H2O onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [18F]fluoride into the reactor vessel using a solution of K2.2.2 and K2CO3 in ACN/water.

  • Azeotropic Drying: Dry the [18F]fluoride by heating under a stream of nitrogen or helium and vacuum to remove water. This step is critical for efficient fluorination.[4]

  • Radiolabeling: Add the tosyl-fallypride precursor dissolved in a suitable solvent (e.g., ACN) to the dried [18F]fluoride. Heat the reaction mixture (e.g., at 100-105°C for 7-10 minutes) to facilitate the nucleophilic substitution.[4][11]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [18F]this compound from unreacted precursor and other impurities.

  • Formulation: Trap the collected HPLC fraction containing [18F]this compound on a C18 cartridge. Wash the cartridge with sterile water and elute the final product with ethanol, followed by dilution with sterile saline for injection.[10]

  • Quality Control:

    • Radiochemical Purity (RCP): Determine using analytical radio-HPLC and/or radio-TLC. RCP should be >95%.[10][12]

    • Molar Activity (MA): Measure the ratio of radioactivity to the total mass of this compound. High molar activity (>100 GBq/µmol) is crucial for rodent studies to avoid receptor saturation.[4]

    • Residual Solvents: Analyze using gas chromatography to ensure levels are below USP limits.

    • pH: Ensure the final product pH is within a physiologically acceptable range (typically 4.5-7.5).

    • Sterility and Endotoxin Testing: Perform to ensure the product is safe for injection.

Table 1: Summary of [18F]this compound Synthesis Parameters

Parameter Typical Value/Range Reference
Precursor Amount 2 mg [10]
Reaction Temperature 95 - 105 °C [4][10]
Reaction Time 7 - 10 min [4][11]
Total Synthesis Time 40 - 60 min [4][10]
Radiochemical Yield (non-decay corrected) 31 - 65% [4][10]
Radiochemical Purity > 95% [10][12]

| Molar Activity (at EOS) | 300 - 730 GBq/µmol |[4][11] |

Protocol 2: Subject Preparation

A. Human Subjects

  • Inclusion/Exclusion Criteria: Subjects should be screened to exclude any neuropsychiatric conditions (unless part of the study cohort), substance use, or medications that could interfere with the dopaminergic system.[13] A physical examination, blood, and urine analysis should be performed.[13]

  • Informed Consent: Obtain written informed consent from all participants before any study procedures.

  • Pre-Scan Instructions: Subjects should fast for at least 4 hours before the scan to ensure stable physiological conditions.[13] They should also refrain from caffeine (B1668208) and alcohol for at least 4 hours prior to scanning.[14]

  • Catheter Placement: Insert an intravenous catheter for radiotracer injection. For studies requiring an arterial input function, an arterial line will also be necessary.

  • Positioning: Position the subject comfortably on the scanner bed with the head immobilized using a headrest or straps to minimize movement during the long acquisition.[13][15]

B. Animal Subjects (Rodents)

  • Animal Handling: Handle animals in accordance with institutional guidelines for animal care and use.[4] Allow for an acclimatization period before the study begins. For longitudinal studies, non-aversive handling methods are recommended to reduce stress.[16]

  • Catheterization: For reliable intravenous tracer injection, implant a catheter into the tail vein. This should be done under light anesthesia before the animal is placed in the scanner.[17][18]

  • Anesthesia: Anesthesia is required to prevent movement during the scan. Isoflurane (e.g., 1.5-3% in oxygen) is commonly used as it has a minimal reported effect on dopamine systems and allows for rapid recovery.[17] It is critical to maintain and monitor the animal's physiological stability (e.g., body temperature, respiration) throughout the procedure, as rodents are prone to hypothermia.[19]

  • Pre-Scan Conditions: Standardize housing, diet, and light-dark cycles. Fasting may be required depending on the study design, but care must be taken to avoid hypoglycemia.[16]

Protocol 3: Longitudinal PET Imaging Acquisition

The core of a longitudinal study is the consistent repetition of the imaging protocol at different time points (e.g., baseline, post-treatment, 1-year follow-up).

  • Tracer Administration: Administer a single intravenous bolus of [18F]this compound. The injection should be slow (e.g., over 10-30 seconds).[2][13]

  • Dynamic Scan Initiation: Start the dynamic PET acquisition simultaneously with the injection.[13]

  • Scan Duration and Framing: Due to the slow kinetics of [18F]this compound, especially in high-receptor density regions, long scan durations are required.[3]

    • Human Studies: Total acquisition time can range from 180 to 240 minutes.[2][8] Scans may be acquired in multiple blocks to allow for breaks.[2][15] A typical framing scheme is: frames of increasing duration, such as 60-second frames for the first 6 minutes, followed by 120-second frames thereafter.[12][13]

    • Animal Studies: A typical dynamic scan lasts for at least 90 minutes.[4]

  • Attenuation Correction: Perform a low-dose CT or transmission scan for attenuation correction either before or after the emission scan.[4][15]

  • Structural Imaging: Acquire a high-resolution anatomical MRI scan for each subject to be used for co-registration and anatomical delineation of regions of interest (ROIs).[6]

Table 2: Typical [18F]this compound PET Acquisition Parameters

Parameter Human Study Rodent (Mouse) Study Reference
Injected Dose 179 - 250 MBq ~9.7 MBq [4][13][15]
Injection Method Slow IV Bolus (10-30s) IV Bolus [2][4][13]
Total Scan Duration 180 - 240 min 90 min [2][4][8]
Typical Framing 6x60s, then 120s frames 1x30s, 4x10s, 4x20s, 4x60s, 6x180s, 11x360s [4][12][13]
Mode 3D 3D [4][13]

| Attenuation Correction | Low-dose CT | CT |[4][15] |

Protocol 4: Image Processing and Data Analysis

A robust and consistent analysis pipeline is critical for longitudinal studies to ensure that observed changes are biological and not methodological.

  • Image Reconstruction: Reconstruct sinograms using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), applying corrections for attenuation, scatter, and decay.[4]

  • Motion Correction: For human studies, correct for inter-frame head motion using a frame-by-frame registration algorithm.[20]

  • Image Registration:

    • Intra-subject: For each subject, co-register all follow-up PET scans to their baseline PET scan to ensure consistent spatial alignment.

    • PET-MRI Co-registration: Co-register each subject's PET images to their corresponding high-resolution anatomical MRI.[20][21] This allows for accurate anatomical delineation of ROIs.

  • Region of Interest (ROI) Definition: Define ROIs on the individual's MRI for key areas such as the caudate, putamen, ventral striatum, thalamus, and cortical regions. A reference region, devoid of specific D2/D3 receptors, is also required. The cerebellum is commonly used, though its suitability should be verified as some studies report low levels of specific binding.[20][22]

  • Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration for each ROI at each time frame to generate TACs.[20]

  • Kinetic Modeling: Use the TACs to estimate the primary outcome measure, the non-displaceable binding potential (BP_ND).

    • Simplified Reference Tissue Model (SRTM): A widely used method that does not require arterial blood sampling. It uses the reference region TAC as a surrogate for the input function.[20][23]

    • Linearized Simplified Reference Region Model (LSRRM): An adaptation used in activation studies to account for time-dependent changes in tracer displacement, allowing for the measurement of endogenous dopamine release.[13][24]

  • Longitudinal Statistical Analysis: Use appropriate statistical models to analyze the repeated BP_ND measurements.

    • Linear Mixed-Effects Models (LMEM): This is a powerful approach for longitudinal data as it can handle missing data points and account for both within-subject and between-subject variability.[25][26] It can be used to model changes in BP_ND over time and test for group differences in these trajectories.

Visualizations

experimental_workflow Longitudinal [18F]this compound PET Study Workflow cluster_pre Pre-Imaging Phase cluster_scan1 Timepoint 1 (e.g., Baseline) cluster_scan2 Timepoint 2 (e.g., Follow-up) cluster_post Post-Imaging Analysis Recruitment Subject Recruitment & Screening Consent Informed Consent Recruitment->Consent BaselineMRI Baseline Anatomical MRI Consent->BaselineMRI Prep1 Subject Preparation BaselineMRI->Prep1 Scan1 [18F]this compound PET Scan 1 Prep1->Scan1 Intervention Intervention / Passage of Time Scan1->Intervention Processing Image Processing (Motion Correction, Co-registration) Scan1->Processing Prep2 Subject Preparation Intervention->Prep2 Scan2 [18F]this compound PET Scan 2 Prep2->Scan2 Scan2->Processing Analysis Kinetic Modeling (SRTM -> BP_ND) Processing->Analysis Stats Longitudinal Statistical Analysis (e.g., LMEM) Analysis->Stats

Caption: Overall workflow for a two-timepoint longitudinal PET study.

analysis_pipeline [18F]this compound PET Data Analysis Pipeline RawPET Raw Dynamic PET Data Recon Image Reconstruction (OSEM, Corrections) RawPET->Recon AnatMRI Anatomical MRI CoReg PET-MRI Co-registration AnatMRI->CoReg ROIdef ROI Definition (Target + Reference) AnatMRI->ROIdef MotionCorr Motion Correction Recon->MotionCorr MotionCorr->CoReg TACgen Time-Activity Curve (TAC) Extraction CoReg->TACgen ROIdef->TACgen KineticModel Kinetic Modeling (SRTM) TACgen->KineticModel BP_ND Outcome: BP_ND Maps/Values KineticModel->BP_ND

Caption: Key steps in the quantitative analysis of dynamic [18F]this compound PET data.

fallypride_binding [18F]this compound and Dopamine Competition D2R D2/D3 Receptor Signal PET Signal D2R->Signal Generates This compound [18F]this compound This compound->D2R Binds (Antagonist) Dopamine Endogenous Dopamine Dopamine->D2R Competes for Binding

Caption: [18F]this compound competes with dopamine for D2/D3 receptors.

References

Application Notes and Protocols for Amphetamine Challenge with [18F]fallypride PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an amphetamine challenge study using [18F]fallypride Positron Emission Tomography (PET). This methodology is a powerful tool for in vivo quantification of dopamine (B1211576) release in the brain, with significant applications in neuroscience research and the development of novel therapeutics for neuropsychiatric and neurological disorders.

Introduction

The amphetamine challenge coupled with [18F]this compound PET imaging allows for the measurement of endogenous dopamine release in both striatal and extrastriatal brain regions.[1][2] [18F]this compound is a high-affinity antagonist for dopamine D2/D3 receptors. Amphetamine administration induces a transient increase in synaptic dopamine, which then competes with [18F]this compound for binding to D2/D3 receptors. This competition results in a measurable reduction in the [18F]this compound PET signal, which is proportional to the amount of dopamine released.[3][4] This technique is invaluable for studying the integrity of the presynaptic dopamine system in various conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[5]

Signaling Pathway of Amphetamine-Induced Dopamine Release

Amphetamine increases extracellular dopamine levels primarily by targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). The following diagram illustrates the key steps in this process.

Caption: Amphetamine's mechanism of action on dopamine release.

Experimental Workflow

The general workflow for an amphetamine challenge [18F]this compound PET study involves a baseline scan followed by an amphetamine administration and a second PET scan.

Caption: Workflow of an amphetamine challenge PET study.

Quantitative Data Summary

The following tables summarize key quantitative data from representative [18F]this compound PET amphetamine challenge studies.

Table 1: Amphetamine Dosage and [18F]this compound Administration

Subject PopulationAmphetamine DoseRoute of Administration[18F]this compound Injected Dose (MBq)Reference
Healthy Volunteers0.3 mg/kgIntravenous (i.v.)-[1][2]
Healthy Volunteers0.5 mg/kgOral (p.o.)-[6]
Baboons0.3, 0.5, 1.0 mg/kgIntravenous (i.v.)-[3][7]
Healthy Volunteers--179 ± 17[8]

Table 2: Amphetamine-Induced Reduction in [18F]this compound Binding Potential (BPND)

Brain RegionAmphetamine Dose (mg/kg)% Decrease in BPND (mean ± SD)Subject PopulationReference
Striatum0.3-Healthy Volunteers[1]
Striatum0.3-14%Baboons[3][7]
Striatum0.5-18%Baboons[3][7]
Striatum1.0-49%Baboons[3][7]
Thalamus0.3-14%Baboons[3][7]
Thalamus0.5-23%Baboons[3][7]
Thalamus1.0-25%Baboons[3][7]
Hippocampus0.3-12%Baboons[3][7]
Hippocampus0.5-24%Baboons[3][7]
Hippocampus1.0-36%Baboons[3][7]
Ventral Striatum-15.5 ± 8.7% (males)Healthy Volunteers[9]
Right Pallidum-11.6 ± 6.1% (males)Healthy Volunteers[9]

Detailed Experimental Protocols

This section provides a synthesized protocol based on common practices in the cited literature.

Subject Selection and Preparation
  • Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with a history of major medical or psychiatric illness, substance abuse, or contraindications to amphetamine or PET scanning.[5][10]

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

  • Screening: Perform a complete physical and neurological examination, electrocardiogram (ECG), and routine laboratory blood and urine tests to ensure subject eligibility.[10]

  • Pre-scan Instructions: Instruct subjects to abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before each PET scan. A fasting period of at least 4-6 hours is also recommended.

[18F]this compound PET Imaging Protocol

This protocol typically involves two PET scans: a baseline scan and a post-amphetamine scan, which can be performed on the same day or on separate days.[1][6]

5.2.1. Baseline PET Scan

  • Positioning: Position the subject comfortably in the PET scanner with their head immobilized using a head holder to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan for attenuation correction prior to the emission scan.

  • Radiotracer Administration: Administer [18F]this compound as a slow intravenous bolus injection.[8] The typical injected dose is around 185 MBq (5 mCi), adjusted for subject weight.

  • Emission Scan: Start dynamic emission data acquisition simultaneously with the radiotracer injection. The total scan duration can be up to 240 minutes.[1] A typical framing protocol might be:

    • 3 x 20 seconds

    • 3 x 1 minute

    • 3 x 2 minutes

    • 2 x 5 minutes

    • Subsequent frames of 10 minutes[1]

5.2.2. Amphetamine Administration

  • Dosage: Administer d-amphetamine at a dose of 0.3-0.5 mg/kg.[1][6]

  • Route: Administration can be either intravenous (i.v.) or oral (p.o.).[1][5]

    • Intravenous: Administer over approximately 45 seconds.[1]

    • Oral: Administer in capsule form.

  • Timing: The timing of amphetamine administration relative to the second PET scan is critical. For i.v. administration, the scan typically commences 30 minutes after the injection.[1] For oral administration, a waiting period of up to 3 hours is common to allow for peak plasma concentrations.[6]

5.2.3. Post-Amphetamine PET Scan

  • Follow the same procedure as the baseline PET scan for positioning, transmission, radiotracer administration, and emission data acquisition.

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using standard algorithms (e.g., ordered subset expectation maximization).

  • Image Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).

  • Kinetic Modeling: Use kinetic modeling to estimate the [18F]this compound binding potential (BPND), which is an index of D2/D3 receptor availability. The Simplified Reference Tissue Model (SRTM or SRTM2) is commonly used, with the cerebellum serving as the reference region due to its low density of D2/D3 receptors.[1][11]

  • Quantification of Dopamine Release: Calculate the percentage change in BPND between the baseline and post-amphetamine scans for each ROI. This percentage change is taken as a measure of amphetamine-induced dopamine release.[6]

Formula: %ΔBPND = [(BPND_baseline - BPND_amphetamine) / BPND_baseline] * 100

Conclusion

The amphetamine challenge with [18F]this compound PET is a robust and reliable method for quantifying dopamine release in the living human brain.[2] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and implement studies investigating the role of the dopamine system in health and disease. Careful attention to experimental design, particularly the timing of amphetamine administration and the choice of kinetic model, is crucial for obtaining accurate and reproducible results.[8][12]

References

Application Notes and Protocols for Measuring Dopamine Release with [¹⁸F]fallypride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]fallypride is a high-affinity antagonist radioligand for dopamine (B1211576) D2 and D3 receptors.[1][2][3] Its properties make it a valuable tool for in vivo quantification of dopamine receptor availability and for measuring changes in endogenous dopamine levels in both striatal and extrastriatal brain regions using Positron Emission Tomography (PET).[4][5][6][7] This document provides detailed application notes and protocols for designing and conducting studies to measure dopamine release with [¹⁸F]this compound.

The principle behind measuring dopamine release with [¹⁸F]this compound lies in the competitive binding between the radioligand and endogenous dopamine at the D2/D3 receptors. An increase in synaptic dopamine, induced by a pharmacological challenge (e.g., amphetamine) or a cognitive/behavioral task, will lead to a displacement of [¹⁸F]this compound from the receptors. This reduction in radioligand binding, quantifiable with PET, serves as an indirect measure of dopamine release.

Key Applications

  • Neuropsychiatric Research: Investigating dopaminergic dysfunction in disorders such as schizophrenia, depression, and addiction.[8][9][10]

  • Cognitive Neuroscience: Studying the role of dopamine in cognitive processes like reward, motivation, and executive function.[4][11][12]

  • Pharmacology and Drug Development: Assessing the efficacy of novel therapeutic agents in modulating dopamine release and receptor occupancy.

Signaling Pathway and Experimental Principle

The following diagram illustrates the competitive binding mechanism at the dopamine D2/D3 receptor, which is the fundamental principle for measuring dopamine release with [¹⁸F]this compound.

Competitive Binding at Dopamine D2/D3 Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Endogenous Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binds This compound [¹⁸F]this compound This compound->Receptor Competes & Binds Signal Cellular Response Receptor->Signal Signal Transduction Workflow for Task-Based [¹⁸F]this compound PET Study cluster_prep Preparation cluster_pet PET Imaging cluster_analysis Data Analysis SubjectPrep Subject Preparation (Consent, Screening) Injection [¹⁸F]this compound Injection SubjectPrep->Injection MRI Anatomical MRI Coregistration Co-registration (PET + MRI) MRI->Coregistration DynamicScan Dynamic PET Scan Injection->DynamicScan BaselineTask Baseline/Control Task DynamicScan->BaselineTask ActivationTask Activation Task BaselineTask->ActivationTask Reconstruction Image Reconstruction ActivationTask->Reconstruction Reconstruction->Coregistration KineticModeling Kinetic Modeling (e.g., LSSRM) Coregistration->KineticModeling Stats Statistical Analysis (γ-maps) KineticModeling->Stats Factors Influencing Detection of Dopamine Release DopamineRelease Magnitude of Dopamine Release DetectionSensitivity Detection Sensitivity DopamineRelease->DetectionSensitivity TaskTiming Task/Challenge Timing TaskTiming->DetectionSensitivity ReceptorDensity Regional D2/D3 Receptor Density ReceptorDensity->DetectionSensitivity DataAnalysisModel Kinetic Analysis Model DataAnalysisModel->DetectionSensitivity

References

Troubleshooting & Optimization

Improving radiochemical yield in [18F]fallypride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [18F]fallypride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their radiochemical synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the radiochemical yield (RCY) of [18F]this compound?

A1: While several factors are influential, a recurring critical factor is the concentration and type of base used in the reaction. High concentrations of strong bases can lead to the degradation of the tosyl-fallypride precursor and the formation of side products, which significantly lowers the radiochemical yield.[1][2] Optimization studies have shown that minimizing the base concentration or using a milder base like tetrabutylammonium (B224687) bicarbonate (TBAHCO3) can lead to higher and more reproducible yields.[2][3]

Q2: Can I purify [18F]this compound without using HPLC?

A2: Yes, recent advancements have demonstrated that a GMP-compliant automated synthesis of [18F]this compound is possible using solid-phase extraction (SPE) cartridges for purification instead of HPLC.[4][5] This method can shorten the synthesis time and, in some cases, increase the non-decay corrected yield.[5]

Q3: What is a typical total synthesis time for [18F]this compound?

A3: The total synthesis time can vary depending on the method and equipment used. Automated syntheses with HPLC purification typically take around 50-60 minutes.[1][2][3][6] Methods employing SPE purification can reduce this time to approximately 28-40 minutes.[4][5]

Q4: How can I increase the molar activity (MA) of my [18F]this compound preparation?

A4: High molar activity is crucial for in vivo imaging to avoid pharmacological effects.[1] To achieve high molar activity, it is important to minimize the amount of carrier fluorine ([19F]). Sources of [19F] include target water, reagents, and the synthesis apparatus.[1] Using a microfluidic reactor has been shown to produce [18F]this compound with very high molar activity, around 730 GBq/μmol.[1][6] Additionally, thexyl alcohol has been used in the eluting solution to improve reaction kinetics and increase the nucleophilicity of the [18F]fluoride ion, leading to higher molar activity.[1]

Q5: What are the optimal reaction temperatures for [18F]this compound synthesis?

A5: Optimal temperatures can vary between different synthesis platforms. In conventional automated modules, temperatures are often around 100°C.[1][2][3] Some methods have reported using higher temperatures, up to 170°C in micro-reactors, to achieve high yields.[7] However, it's important to note that high temperatures can also lead to precursor degradation.[1] One study found the maximum radiochemical yield was reached at 95°C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Excessive Base Concentration: High base levels can degrade the precursor.[1]Reduce the amount of K2CO3 or switch to a milder base like TBAHCO3.[2][3] A 5:1 ratio of precursor to base has been found to be optimal in some systems.[6]
Suboptimal Reaction Temperature: Temperature may be too low for efficient fluorination or too high, causing degradation.[1][7]Optimize the reaction temperature for your specific setup. Start with a range of 95-110°C and adjust as needed.[1][4]
Insufficient Azeotropic Drying: Residual water can quench the [18F]fluoride activity.Ensure efficient azeotropic drying of the [18F]fluoride-kryptofix complex. One cycle of azeotropic distillation may be sufficient.[6]
Incorrect Precursor Amount: Too little precursor can limit the reaction, while too much can complicate purification.An optimal precursor amount is often around 2 mg for many automated synthesizers.[2][3][4]
Presence of Impurities Precursor Degradation: High temperatures and long reaction times can lead to the formation of side products.[1]Shorten the reaction time (a 10-minute reaction is often sufficient) and use the lowest effective temperature.[1][2][3]
Carbonated Impurities: Can be observed in some synthesis methods.An improved synthesis method using a low amount of K2CO3 and the addition of thexyl alcohol has been shown to avoid the production of carbonated impurities.[1]
Inconsistent/Irreproducible Yields Variable Elution Efficiency: Inconsistent elution of [18F]fluoride from the QMA cartridge.Ensure the QMA cartridge is properly conditioned. Using a solution of K2.2.2/K2CO3 in acetonitrile (B52724)/water is common for elution.[1]
Flow Rate in Micro-reactors: In microfluidic systems, the flow rate can significantly impact the RCY.Optimize the flow rate of the reactant solutions. A lower flow rate generally allows for longer reaction times within the heated zone, which can improve yield.[7]

Data on Synthesis Parameters

Table 1: Comparison of Different Synthesis Platforms for [18F]this compound

Synthesis Platform Precursor Amount Base Temperature Time Radiochemical Yield (decay-corrected) Molar Activity (GBq/μmol)
Automated Module (GE Tracerlab FX2-N) [1]>2 mgK2.2.2/K2CO3 (9.1 mg/0.8 mg)100°C10 min~55% (non-decay corrected)300-550
Automated Module (with TBAHCO3) [2][3]2 mg40% TBAHCO3 (10 µL)100°C10 min~68%140-192
Microfluidic Reactor [6]Not specifiedNot specifiedNot specified5 min54%730
Micro-reactor (NanoTek) [7]20-40 µgK2.2.2/K2CO3170°C4 minup to 88%Not specified
Automated Module (AllinOne/RNplus with SPE) [4]2 mgTBAHCO395°C10 min59% (non-decay corrected)Not specified

Experimental Protocols

Protocol 1: Automated Synthesis using a GE Tracerlab FX2-N Module[1]
  • [18F]Fluoride Trapping and Elution:

    • Pass [18F]fluoride in [18O]water through a QMA cartridge to trap the [18F].

    • Elute the [18F]fluoride into the reactor using a solution of 9.1 mg K2.2.2 and 0.8 mg K2CO3 in an acetonitrile/thexyl alcohol/water (8:2:1) mixture.

  • Azeotropic Drying:

    • Dry the eluted [18F]fluoride azeotropically at 55°C with N2 flow for 3 minutes, followed by 75°C for 3 minutes under N2/vacuum.

    • Continue drying under vacuum for an additional 5 minutes.

  • Radiolabeling Reaction:

    • Add the tosyl-fallypride precursor (in solution) to the dried [18F]fluoride.

    • Heat the reaction mixture at 100°C for 10 minutes with stirring.

    • Cool the reactor to 45°C.

  • Purification:

    • Purify the crude product using reverse-phase HPLC.

  • Formulation:

    • Collect the product fraction and formulate for injection.

Protocol 2: Synthesis using TBAHCO3 on an Automated Module[2][3]
  • [18F]Fluoride Trapping and Elution:

    • Trap [18F]fluoride from [18O]water on an activated ion exchange cartridge (e.g., Chromafix® PS-HCO3).

    • Elute the [18F]fluoride into the reactor.

  • Radiolabeling Reaction:

    • Add 2 mg of tosyl-fallypride in 1 mL of acetonitrile to the reactor.

    • Add 10 µL of 40% TBAHCO3.

    • Heat the mixture at 100°C for 10 minutes.

  • Purification and Formulation:

    • Purify the crude product via reverse-phase HPLC.

    • Perform solid-phase extraction for the final formulation in 10% ethanol (B145695) in saline.

Visualizations

Experimental Workflow for [18F]this compound Synthesis

Fallypride_Synthesis_Workflow cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation Cyclotron Cyclotron Production ([18O]water target) Trapping Trap [18F] on QMA Cartridge Cyclotron->Trapping Elution Elute [18F] with K2.2.2/Base Trapping->Elution Transfer to Synthesizer Drying Azeotropic Drying Elution->Drying Reaction Add Precursor Heat (95-110°C) Drying->Reaction Purification HPLC or SPE Purification Reaction->Purification Transfer Crude Product Formulation Formulation (Ethanol/Saline) Purification->Formulation QC Quality Control (RC Purity, etc.) Formulation->QC FinalProduct Final [18F]this compound Product QC->FinalProduct

Caption: Automated synthesis workflow for [18F]this compound production.

[18F]this compound Binding to Dopamine D2/D3 Receptors

Fallypride_Binding D2R {Dopamine D2 Receptor | Extracellular} D3R {Dopamine D3 Receptor | Extracellular} This compound [18F]this compound This compound->D2R Binds This compound->D3R Binds PET PET Scanner (Signal Detection) This compound->PET Emits Positron (Source of Signal)

Caption: [18F]this compound binds to D2/D3 receptors for PET imaging.

References

Fallypride Labeling Technical Support Center: Troubleshooting Tosylate Precursor Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fallypride labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the radiolabeling of this compound, with a specific focus on challenges related to the tosylate precursor.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosylate precursor in this compound labeling?

The tosylate precursor, tosyl-fallypride, is the starting molecule for the radiosynthesis of [¹⁸F]this compound. In a single-step nucleophilic substitution reaction, the tosyl group is replaced by the radioactive fluorine-18 (B77423) isotope ([¹⁸F]F⁻) to yield the final radiotracer product, [¹⁸F]this compound. This method is widely used for producing this important PET imaging agent for dopamine (B1211576) D2/D3 receptors.

Q2: What are the most common issues encountered when using the tosylate precursor for [¹⁸F]this compound labeling?

The most frequently reported challenges include low radiochemical yields (RCY), the formation of chemical and radiochemical impurities, and difficulties in achieving high specific activity.[1][2] These issues can be influenced by a variety of factors such as the stability of the precursor, reaction conditions (temperature, time, pH), and the efficiency of the purification process.

Q3: Why is a high concentration of base problematic in the labeling reaction?

High concentrations of base, such as potassium carbonate (K₂CO₃), can lead to the formation of side products and degradation of the tosylate precursor, which is known to be base-sensitive.[1] This can result in lower radiochemical yields and necessitate more rigorous purification steps to remove impurities.[1]

Q4: What is a typical radiochemical yield (RCY) for [¹⁸F]this compound synthesis?

Radiochemical yields for [¹⁸F]this compound synthesis can vary significantly depending on the methodology. While some earlier automated methods reported yields as low as 5-20%, optimizations have led to significantly improved outcomes.[2][3] With optimized conditions, decay-corrected RCYs of up to 88% have been achieved in micro-reactor systems, and yields of around 55-66% are reported for automated synthesizer modules.[3][4]

Q5: How can the specific activity of [¹⁸F]this compound be maximized?

To achieve high specific activity, it is crucial to minimize contamination with non-radioactive fluorine-19 ([¹⁹F]). Sources of [¹⁹F] contamination can include target water, target materials, tubing, solvents, and anion exchange resins.[1] Using low amounts of the tosylate precursor can also contribute to higher specific activity.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the labeling process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) - Suboptimal reaction temperature. - Inefficient drying of [¹⁸F]fluoride. - Inappropriate precursor amount. - High base concentration causing precursor degradation.[1] - Insufficient reaction time.- Optimize the reaction temperature. Studies have shown good results at 100°C.[1][3] - Ensure azeotropic drying of the [¹⁸F]fluoride is thorough to activate it for the nucleophilic substitution.[1] - Adjust the amount of tosylate precursor; typically, 2 mg is a good starting point for automated synthesizers.[2][3] - Use a lower concentration of a mild base (e.g., K₂CO₃ with Kryptofix 2.2.2.) to minimize side reactions.[1] - Optimize the reaction time; 10 minutes is often sufficient.[1][3]
Presence of Impurities/Side Products in HPLC - Thermal degradation of the precursor at high temperatures. - Radiolysis of the product due to high radioactivity concentration.[2] - Base-catalyzed side reactions.[1]- Avoid excessively high temperatures (over 150°C) and long reaction times.[1] - Consider using a lower starting activity or a larger reaction volume to reduce the effects of radiolysis. - Employ a lower concentration of base to minimize the formation of base-sensitive impurities.[1] - Ensure efficient HPLC purification to separate the final product from any byproducts.[4]
Low Specific Activity - Contamination with [¹⁹F]fluoride from various sources.[1] - Use of excessive amounts of precursor.- Meticulously clean all tubing and reaction vessels. - Use high-purity reagents and solvents. - Pre-condition anion exchange cartridges thoroughly. - Use the minimal effective amount of the tosylate precursor to reduce the carrier-added mass.[4]
Inconsistent Results/Poor Reproducibility - Incomplete drying of [¹⁸F]fluoride. - Variability in manual synthesis steps. - Instability of the precursor.- Implement a robust and consistent azeotropic drying procedure.[1] - Utilize an automated synthesis module for improved consistency and reproducibility.[3] - Store the tosylate precursor under appropriate conditions (cool, dry, and protected from light) to ensure its stability. Novel precursors like mesylate and chloro congeners have also been explored for their stability and reactivity.[5]

Experimental Protocols

Optimized Automated Synthesis of [¹⁸F]this compound

This protocol is based on an improved method for automated synthesis modules.[1][3]

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a QMA cartridge to trap the [¹⁸F]⁻.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into the reactor vessel using an eluent solution containing Kryptofix 2.2.2. and potassium carbonate in an acetonitrile (B52724)/water mixture. A typical eluent composition is 9.1 mg of K2.2.2. and 0.8 mg of K₂CO₃.[1]

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride azeotropically by heating the reactor vessel under a stream of nitrogen and/or vacuum. A typical procedure involves heating at 55°C for 3 minutes, followed by 75°C for 3 minutes under N₂/vacuum.[1] A final drying step under vacuum for 5 minutes ensures complete removal of water.[1]

  • Radiolabeling Reaction:

    • Add a solution of the tosylate precursor (typically 2 mg) in anhydrous acetonitrile (1 mL) to the dried [¹⁸F]fluoride.[3]

    • Heat the reaction mixture at 100°C for 10 minutes with stirring.[1][3]

    • After the reaction, cool the mixture to approximately 45°C.[1]

  • Purification:

    • Dilute the crude reaction mixture with the HPLC mobile phase.

    • Purify the [¹⁸F]this compound using a semi-preparative reversed-phase HPLC column.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 cartridge.

    • Wash the cartridge with water to remove residual HPLC solvents.

    • Elute the final [¹⁸F]this compound product from the cartridge with ethanol (B145695) and dilute with sterile saline for injection.[1]

Visualizations

Experimental Workflow for [¹⁸F]this compound Synthesis

Fallypride_Synthesis_Workflow cluster_prep Step 1: [18F]Fluoride Preparation cluster_reaction Step 2: Radiolabeling cluster_purification Step 3: Purification & Formulation A [18F]Fluoride in [18O]Water B Trap on QMA Cartridge A->B C Elute with K2.2.2/K2CO3 B->C D Azeotropic Drying C->D E Add Tosylate Precursor in Acetonitrile D->E F Heat at 100°C for 10 min E->F G HPLC Purification F->G H C18 Cartridge Trapping G->H I Wash with Water H->I J Elute with Ethanol & Saline I->J K Final [18F]this compound Product J->K Low_RCY_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Radiochemical Yield Cause1 Suboptimal Temperature? Start->Cause1 Cause2 Inefficient Drying? Start->Cause2 Cause3 Incorrect Precursor Amount? Start->Cause3 Cause4 High Base Concentration? Start->Cause4 Sol1 Optimize Temperature (e.g., 100°C) Cause1->Sol1 Sol2 Ensure Thorough Azeotropic Drying Cause2->Sol2 Sol3 Adjust Precursor Amount (e.g., 2 mg) Cause3->Sol3 Sol4 Reduce Base Concentration Cause4->Sol4

References

Optimizing PET scan duration for [18F]fallypride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]fallypride for Positron Emission Tomography (PET) studies, with a specific focus on the optimization of scan duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard scan duration for [18F]this compound PET studies and why is it so long?

A1: A scan duration of 180 minutes is frequently recommended for dynamic [18F]this compound PET scans.[1][2] This extended duration is necessary to reliably achieve transient equilibrium, especially in brain regions with high densities of D2/3 receptors, such as the putamen.[1][2] The long half-life of [18F]this compound (110 minutes) makes such long scan durations feasible.[1][2]

Q2: What is "transient equilibrium" and why is it critical for [18F]this compound studies?

A2: Transient equilibrium is the state where the rates of association and dissociation of the radioligand with the receptor are balanced. Reaching this state is crucial for the accurate quantification of receptor binding potential (BP_ND) using certain kinetic models, like the simplified reference tissue model (SRTM).[1] Failure to reach equilibrium can lead to an underestimation of BP_ND, particularly in high-receptor density areas like the striatum.[1]

Q3: What is the impact of shortening the scan duration on the accuracy of the results?

A3: Shortening the scan duration can lead to an underestimation of the binding potential (BP_ND), especially in regions with high D2/3 receptor density like the putamen.[1][2] For instance, a stepwise reduction of a 180-minute scan showed that the first 10-minute reduction resulted in a BP_ND underestimation of about 0.58%.[1][2] Reducing the scan time by a full hour (from 180 to 120 minutes) can lead to an underestimation of approximately 5.76%.[1][2] However, moderate reductions in scan time have been found to cause only small changes in SRTM results.[1][2]

Q4: Can the scan duration be optimized or shortened? Under what conditions?

A4: Yes, optimization is possible depending on the research question and the brain regions of interest.

  • For extrastriatal regions: These areas have lower D2/3 receptor density and reach transient equilibrium much earlier. Therefore, shorter scan durations may be adequate for studies focused solely on these regions.[1][2]

  • For dopamine (B1211576) release studies: In activation paradigms designed to measure endogenous dopamine release, the timing of the task is critical.[3][4][5] For detecting striatal dopamine release, initiating the task later in the scan (e.g., >120 minutes post-injection) may be necessary.[3][4][5]

  • Delayed Scanning: Studies in animal models suggest that a 60-minute scan initiated after a 60-minute uptake period (where the animal can be conscious) can yield stable BP_ND estimates comparable to a full 120-minute scan.[6][7]

Q5: How do antipsychotic medications affect the required scan duration?

A5: When D2/3 receptors are blocked by antipsychotic medications, the time to reach transient equilibrium is generally much shorter.[1][2] This is because the medication occupies a portion of the available receptors, reducing the overall binding of [18F]this compound and accelerating its kinetic profile.

Troubleshooting Guide

Issue: My BP_ND values in the striatum seem lower than expected from the literature.

  • Possible Cause: The scan duration may have been too short to achieve transient equilibrium in this high-receptor density region.

  • Troubleshooting Steps:

    • Review your scan protocol. Was the total acquisition time less than the recommended 180 minutes?

    • Analyze the time-activity curves (TACs) for the striatum and the reference region (e.g., cerebellum). Does the ratio of their activities appear to have plateaued by the end of the scan? If the ratio is still increasing, equilibrium was likely not reached.

    • For future studies, consider extending the scan duration. If this is not feasible, be sure to acknowledge the potential for underestimation of BP_ND in your analysis and report.

Issue: I am not detecting a significant dopamine release effect in the striatum during my activation task.

  • Possible Cause: The timing of your activation task may be suboptimal for the striatum.

  • Troubleshooting Steps:

    • Review the timing of your task initiation. For [18F]this compound, dopamine release in the striatum is best detected when the task is initiated later in the scan (e.g., after 120 minutes).[3][4][5] Initiating the task at 100 minutes, for example, may only detect very high levels of dopamine release.[3][4][5]

    • Consider that the magnitude of dopamine release may be too low to be detected with your current paradigm.

    • Simulations can be performed using your baseline data to determine the optimal task timing for your specific experimental conditions.[3]

Quantitative Data Summary

Table 1: Impact of Scan Duration Reduction on Binding Potential (BP_ND) in the Putamen

Scan Duration Reduction (from 180 min)Average BP_ND Underestimation (%)
10 minutes0.58%
60 minutes5.76%
Data derived from studies using the Simplified Reference Tissue Model (SRTM).[1][2]

Table 2: Time to Reach Transient Equilibrium

Brain RegionConditionMean Time to Equilibrium (minutes ± SD)
PutamenDrug-Free121 ± 29.6
PutamenAntipsychotic Treatment77.7 ± 31.1
ThalamusDrug-Free29.2 ± 8.8
ThalamusAntipsychotic Treatment18.4 ± 9.3
Data reflects the point at which the ratio of specific to non-displaceable binding reaches a plateau.[1]

Experimental Protocols

Protocol 1: Standard Dynamic [18F]this compound PET Scan (180 minutes)

  • Patient Preparation: Subjects are positioned in the PET scanner with head movement minimized using a restraining system (e.g., a vacuum mask).[1]

  • Transmission Scan: A transmission scan (e.g., 15 minutes using a 68Ge source) is performed for attenuation correction.[1]

  • Radiotracer Injection: A bolus of [18F]this compound (mean dose ~218 MBq) is injected intravenously over approximately 30 seconds.[1]

  • Dynamic Emission Scan: Dynamic data acquisition begins simultaneously with the injection and continues for a total of 180 minutes.[1]

  • Frame Acquisition: Data is acquired in a series of time frames, for example: 3x20s, 3x1min, 3x2min, 3x3min, 21x5min, 2x8min, and 4x10min.[1]

  • Image Reconstruction: Data is reconstructed with corrections for attenuation, scatter, and decay.[8]

  • Kinetic Modeling: Time-activity curves are extracted for regions of interest and the reference region (cerebellum) to calculate BP_ND using a model such as SRTM.[1][8]

Protocol 2: Dopamine Release Study with Activation Task

  • Patient Preparation & Transmission Scan: As per the standard protocol.

  • Radiotracer Injection: A bolus of [18F]this compound (mean dose ~179 MBq) is injected intravenously.[3][9]

  • Dynamic Emission Scan (Two Blocks):

    • Block 1 (Baseline): A 64-minute dynamic scan is acquired to establish baseline radiotracer kinetics.[3][9]

    • Break: A short break for patient comfort.

    • Block 2 (Activation): A second emission scan of 70 minutes is acquired.[3]

  • Task Initiation: The behavioral or pharmacological activation task is initiated at a specific time point during the second scan block, for example, at 100 minutes post-injection.[3][4][5] To optimize for striatal and extrastriatal dopamine release simultaneously, a task initiation between 120-190 minutes is recommended.[3]

  • Data Analysis: Data is analyzed using a kinetic model that can account for time-dependent changes in radiotracer displacement, such as the linearized simplified reference region model (LSSRM).[3][4] The outcome measure (γ) reflects task-induced ligand displacement, proportional to changes in endogenous dopamine.[3][4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis p1 Subject Positioning & Head Fixation p2 Transmission Scan (Attenuation Correction) p1->p2 acq1 IV Bolus Injection of [18F]this compound p2->acq1 acq2 Start Dynamic PET Scan (e.g., 180 min) acq1->acq2 proc1 Image Reconstruction (Attenuation, Scatter, Decay Correction) acq2->proc1 proc2 Co-registration with MRI proc1->proc2 proc3 Define Regions of Interest (ROIs) proc2->proc3 proc4 Kinetic Modeling (e.g., SRTM) Calculate BP_ND proc3->proc4

Caption: Standard experimental workflow for a dynamic [18F]this compound PET study.

decision_tree q1 Primary Region of Interest? striatal Striatum (High D2/3 Density) q1->striatal extrastriatal Extrastriatal (Low D2/3 Density) q1->extrastriatal q2 Study Type? striatal->q2 rec3 Shorter scan duration may be sufficient. (e.g., 120 min) extrastriatal->rec3 occupancy Baseline/Occupancy q2->occupancy release Dopamine Release q2->release rec1 Use Full Scan (e.g., 180 min) to ensure equilibrium occupancy->rec1 rec2 Initiate Task Late (>120 min post-injection) for optimal detection release->rec2

Caption: Decision logic for optimizing [18F]this compound scan duration.

References

Choice of reference region for [18F]fallypride SRTM analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]fallypride with the Simplified Reference Tissue Model (SRTM) for positron emission tomography (PET) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reference region for [18F]this compound SRTM analysis and why?

The cerebellum is the most commonly used reference region for [18F]this compound PET studies.[1][2][3][4] It is selected because it is considered to have a minimal amount of D2/D3 dopamine (B1211576) receptors, which is a primary requirement for a reference region in SRTM analysis.[5][6] The model assumes the reference tissue is devoid of specific binding sites, allowing its time-activity curve (TAC) to represent the concentration of nondisplaceable radiotracer in the brain.

Q2: I'm encountering issues with the cerebellum as a reference region. What are the potential problems?

While widely used, the cerebellum is not without its challenges:

  • Presence of D2/D3 Receptors: Some studies have reported traces of D2/D3 receptor binding in the cerebellum, which can lead to an underestimation of binding potential (BP_ND) values in target regions.[2]

  • Violation of SRTM Assumptions: Studies with [18F]this compound have shown that the requirement for equal distribution volumes (V_ND) between the target and reference regions can be violated when the cerebellum is used.[7][8]

  • Susceptibility to Bias: The low tracer activity in the cerebellum, especially at later scan times, makes the TAC more vulnerable to inaccuracies from random events, scatter, and attenuation correction.[7]

Q3: What are the viable alternative reference regions to the cerebellum?

Research has explored other regions to address the limitations of the cerebellum. The most promising alternatives are:

  • White Matter: Specifically, regions like the superior longitudinal fasciculus have been investigated.[1][7] White matter generally shows lower specific binding of D2/D3 receptors than the cerebellum.[7]

  • Visual Cortex: This region has also been considered as a potential reference region.[1][7]

Q4: How does the choice of reference region impact the binding potential (BP_ND) values?

The choice of reference region significantly influences the resulting BP_ND values and the statistical power of the study. A comparison between the cerebellum, white matter, and visual cortex revealed the following:

  • Visual Cortex: Using the visual cortex as a reference region resulted in significantly greater sample variance in BP_ND compared to the cerebellum, and its use is generally not recommended.[1][7]

  • White Matter: The use of a white matter region, such as the superior longitudinal fasciculus, produced BP_ND values that were highly correlated with those obtained using the cerebellum.[7] It was associated with similar sample variance but a larger effect size in group difference studies, suggesting it may be a reasonable or even superior alternative.[1][7][8]

Troubleshooting Guide

Issue: High variance in my BP_ND results.

High variance in binding potential can obscure true biological effects. Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Your Reference Region: If you are using the visual cortex, consider switching to the cerebellum or a white matter region, as the visual cortex has been shown to produce higher sample variance.[1][7]

  • Check Attenuation and Scatter Correction: The accuracy of BP_ND estimations is highly dependent on the quality of the reference tissue's TAC.[7] Inaccuracies in attenuation and scatter correction can introduce significant bias, particularly in regions with low activity like the cerebellum.[7] Review your reconstruction parameters and software implementation.

  • Assess Scan Duration: [18F]this compound has relatively slow kinetics.[7] Insufficient scan duration can lead to errors in model fitting. For D2/D3 receptor-rich regions, scan durations of 180 minutes are recommended to reliably reach equilibrium.[5][9]

Issue: My BP_ND values differ significantly from published literature.

Discrepancies in BP_ND values across different laboratories are common and can be attributed to several factors.[7][8]

  • Review Methodological Differences: Compare your entire experimental protocol with the cited literature. Key factors include:

    • PET Scanner and Reconstruction: Different scanner models and reconstruction algorithms (e.g., filtered back-projection) can yield varying results.[7]

    • Definition of Regions: The precise anatomical definition of both the target and reference regions can influence outcomes.

    • Scan Duration: As mentioned, scan duration has a direct impact on BP_ND values, with shorter scans potentially underestimating the binding potential.[5][9]

Data Summary

Table 1: Comparison of Striatal BP_ND Using Different Reference Regions

Reference RegionBP_ND Change vs. Cerebellum (Healthy Controls)BP_ND Change vs. Cerebellum (Methamphetamine-Dependent)Sample Variance vs. CerebellumEffect Size for Group Difference
Cerebellum N/AN/AN/A0.60
White Matter +6.2%+7.7%Similar0.68
Visual Cortex -19.9%-18.1%Significantly Greater0.57

Data synthesized from a study comparing reference regions in healthy and methamphetamine-dependent subjects.[7]

Table 2: Variation of Reported Striatal [18F]this compound BP_ND in Healthy Subjects (Cerebellum as Reference)

StudyPET ScannerReconstruction AlgorithmPutamen BP_ND (mean ± SD)
Vernaleken I et al.Siemens ECAT EXACT 922/47Filtered Back-Projection24.7 ± 3.6
Kegeles LS et al.Siemens ECAT EXACT HR+Filtered Back-Projection19.7 ± 2.1
Landvogt C et al.Siemens ECAT EXACTNot Described10.4 ± 1.7 (Anterior)
Siessmeier T et al.Not specified in snippetNot specified in snippetNot specified in snippet
Riccardi P et al.Not specified in snippetNot specified in snippetNot specified in snippet

This table highlights the significant variability in reported BP_ND values across different studies, even when using the same reference region.[7]

Experimental Protocols & Methodologies

General Protocol for [18F]this compound PET Imaging

This protocol is a generalized summary based on common practices.

  • Subject Preparation: Subjects are typically scanned after a period of fasting. For studies involving drug effects, a washout period is required.

  • Radiotracer Injection: A bolus injection of [18F]this compound (e.g., 0.07 mCi/Kg) is administered intravenously.[10]

  • PET Scan Acquisition: A dynamic PET scan is acquired over a prolonged period, typically 2-3 hours, due to the slow kinetics of [18F]this compound.[3][7][10]

  • Anatomical Imaging: A T1-weighted MRI scan is often acquired for anatomical co-registration and accurate delineation of brain regions.[10]

  • Blood Sampling (Optional): For kinetic models other than reference tissue models, arterial blood sampling may be performed to measure the arterial input function and plasma metabolites.[10]

Protocol for SRTM Analysis
  • Image Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.

  • Region of Interest (ROI) Delineation: ROIs for both the target regions (e.g., putamen, caudate, thalamus) and the chosen reference region (e.g., cerebellum, superior longitudinal fasciculus) are manually drawn or defined using an anatomical atlas on the co-registered MRI.[4][10]

  • Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic PET scan to generate TACs for all regions.

  • SRTM Application: The SRTM is applied to the TACs of the target and reference regions to estimate the binding potential relative to the nondisplaceable uptake (BP_ND).[11] This is often performed using specialized software like PMOD.[11]

Visualizations

SRTM_Concept cluster_plasma Blood Plasma cluster_target Target Region cluster_ref Reference Region Ca Ca(t) (Arterial Plasma) C_ND_T C_ND(t) (Nondisplaceable) Ca->C_ND_T K1 C_ND_R C_REF(t) (Nondisplaceable) Ca->C_ND_R C_ND_T->Ca k2 C_S_T C_S(t) (Specifically Bound) C_ND_T->C_S_T k3 C_S_T->C_ND_T k4 C_ND_R->Ca inv SRTM bypasses arterial sampling by using C_REF(t) as an input function.

Caption: The Simplified Reference Tissue Model (SRTM) concept.

Reference_Region_Selection start Start: Plan [18F]this compound SRTM Study q1 Is there a specific reason to avoid the cerebellum? (e.g., known pathology) start->q1 use_cerebellum Select Cerebellum as Reference Region q1->use_cerebellum No consider_alt Consider Alternative Reference Regions q1->consider_alt Yes validate Validate reference region kinetics and assess sample variance use_cerebellum->validate q2 Is maximizing the effect size for group differences a priority? consider_alt->q2 q2->use_cerebellum No use_wm Select White Matter (e.g., Sup. Long. Fasciculus) q2->use_wm Yes use_wm->validate analyze Proceed with SRTM Analysis validate->analyze

Caption: Decision workflow for reference region selection.

PET_Workflow A 1. Subject Prep & MRI Scan B 2. [18F]this compound Injection A->B C 3. Dynamic PET Scan (2-3 hours) B->C D 4. Image Co-registration (PET to MRI) C->D E 5. ROI Delineation (Target & Reference) D->E F 6. Generate Time-Activity Curves (TACs) E->F G 7. Apply SRTM to TACs F->G H 8. Calculate BP_ND G->H I 9. Statistical Analysis H->I

Caption: Experimental workflow for an [18F]this compound PET study.

References

Technical Support Center: Motion Correction for Dynamic [18F]Fallypride PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dynamic [18F]fallypride Positron Emission Tomography (PET) for neuroreceptor imaging. It addresses common challenges related to patient motion and offers solutions to ensure high-quality, quantifiable data.

Troubleshooting Guides

Issue 1: Blurry Images and Inaccurate Quantification of Binding Potential

Q: My dynamic [18F]this compound PET images appear blurry, and the binding potential (BPND) values are lower than expected, with high variability across subjects. What could be the cause and how can I address this?

A: Head motion during a dynamic PET scan is a primary cause of image blurring and can lead to significant errors in the quantification of receptor binding.[1] Motion can cause misalignment between the emission data frames and between the emission and transmission scans, which is crucial for accurate attenuation correction.[1][2] This results in compromised image quality and can erroneously alter the time-activity curves (TACs) used for kinetic modeling, leading to inaccurate physiological parameters like the distribution volume ratio (DVR) and BPND.[1]

Troubleshooting Steps:

  • Visual Inspection of Dynamic Frames: Review the individual frames of the dynamic scan to visually identify any sudden or gradual head movements.

  • Implement Retrospective Motion Correction: If motion is detected, a retrospective, image-based motion correction is recommended. This typically involves co-registering each dynamic frame to a reference frame.

  • Software Solutions: Utilize established software packages for motion correction. For example, a six-parameter rigid-body transformation can be performed using tools like FSL FLIRT or SPM2.[3][4]

  • Re-evaluate Quantitative Analysis: After applying motion correction, re-calculate the regional time-activity curves and repeat the kinetic modeling to obtain more accurate BPND values. Studies have shown that motion correction can significantly reduce the variability of regional DVR values.[1]

Issue 2: Mismatch Between PET and Anatomical (MRI) Images

Q: After co-registration, my [18F]this compound PET images are not perfectly aligned with the subject's structural MRI, particularly in cortical regions. What could be the problem?

A: This misalignment can stem from head motion that occurred during the PET scan, after the initial positioning. Even if the subject was still during the MRI, movement during the lengthy PET acquisition will cause a discrepancy.

Troubleshooting Steps:

  • Frame-by-Frame PET Realignment: Before co-registering the PET data to the MRI, it is crucial to first correct for inter-frame motion within the dynamic PET series. Each PET frame should be realigned to a common reference frame (e.g., the average of the early frames).

  • Co-registration to MRI: Once the dynamic PET data is internally consistent and motion-corrected, the resulting mean PET image can be co-registered to the structural MRI.[3]

  • Verification: Visually inspect the fused PET-MRI images to confirm accurate alignment across all brain regions. Pay close attention to the cortical ribbon and subcortical structures where [18F]this compound binding is expected.

Frequently Asked Questions (FAQs)

Q: What are the main types of motion correction techniques applicable to [18F]this compound PET?

A: Motion correction techniques can be broadly categorized into hardware-based and software-based (data-driven) methods.[2]

  • Hardware-Based (Gating): These methods use external sensors or cameras to track patient movement and synchronize data acquisition with the motion (e.g., respiratory or cardiac gating).[2] While effective, the setup can be complex for routine clinical brain imaging.[5]

  • Software-Based (Data-Driven): These techniques analyze the acquired PET data itself to estimate and correct for motion.[2] This is the most common approach for brain PET studies and includes:

    • Frame-to-Frame Registration: Each dynamic frame is aligned to a reference frame.

    • List-Mode Data Correction: Motion correction is applied to the raw list-mode data before image reconstruction.

    • MR-Informed Motion Correction: In simultaneous PET/MR scanners, fast MRI acquisitions can be used to track head motion and correct the PET data.[2]

Q: How does head motion specifically affect the quantitative analysis of [18F]this compound PET data?

A: Head motion introduces errors in the time-activity curves (TACs) which are the basis for kinetic modeling.[1] This can lead to:

  • Underestimation of Binding Parameters: Blurring from motion can cause a "spill-out" of signal from regions of high binding to areas of low binding, leading to an underestimation of BPND.

  • Increased Variance: Motion artifacts can increase the variability of quantitative measures within and between subjects, reducing the statistical power of a study.[1]

  • Inaccurate Attenuation Correction: Misalignment between the transmission scan (used for attenuation correction) and the emission scans can lead to biased tracer concentration values.[1][3]

Q: What is a typical experimental protocol for motion correction in a dynamic [18F]this compound PET study?

A: A common protocol involves a post-reconstruction, frame-based realignment. The following workflow is a representative example.

Experimental Protocols

Protocol: Retrospective Image-Based Motion Correction

This protocol describes a typical workflow for correcting head motion in dynamic [18F]this compound PET data after image reconstruction.

  • Dynamic PET Acquisition:

    • Inject a bolus of [18F]this compound (~185 MBq ± 5%).[3]

    • Acquire dynamic emission scan data for a prolonged duration (e.g., 160-180 minutes) to capture the slow kinetics of the tracer.[3][6]

    • A transmission scan using a 68Ge/68Ga rod source is performed prior to the emission scan for attenuation correction.[3]

  • Image Reconstruction:

    • Reconstruct the dynamic PET data into a series of time frames (e.g., 16 frames of 10 minutes each).[3]

    • Apply necessary corrections for decay, attenuation, and scatter.[3]

  • Motion Correction:

    • Select a reference frame. This could be an average of the initial frames where tracer distribution is more uniform and signal-to-noise ratio is high.

    • Perform a rigid-body registration of each dynamic frame to the reference frame. This corrects for translations and rotations in three dimensions. Software such as FSL FLIRT is commonly used for this step.[3]

  • Co-registration with Structural MRI:

    • Acquire a high-resolution T1-weighted MRI scan for each subject.

    • Co-register the motion-corrected mean PET image to the subject's MRI to allow for anatomically defined regions of interest (ROIs).[4]

  • Kinetic Modeling:

    • Extract time-activity curves from the ROIs defined on the co-registered MRI.

    • Use a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM), with a reference region like the cerebellum, to calculate BPND.[3]

Data Presentation

Table 1: Impact of Motion Correction on Quantitative [18F]-FDDNP PET Data (Illustrative Example)

Note: While this data is from an [18F]-FDDNP study, the principles are directly applicable to [18F]this compound imaging.

Brain RegionMean DVR (Before MC)Mean DVR (After MC)% Change in DVR Variability (After MC)
Frontal1.251.35-18%
Parietal1.301.42-18%
Posterior Cingulate1.321.45-18%
Medial Temporal1.181.28-18%
Lateral Temporal1.221.33-18%

Data adapted from a study on [18F]-FDDNP PET, demonstrating a decrease in the coefficient of variation by an average of >18% after motion correction.[1]

Visualizations

MotionCorrectionWorkflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis MRI Structural MRI Acquisition Coregistration Co-register Mean PET to MRI MRI->Coregistration PET_Acq Dynamic [18F]this compound PET (List-mode or Framed) Reconstruction PET Frame Reconstruction (with Attenuation Correction) PET_Acq->Reconstruction Transmission Transmission Scan Transmission->Reconstruction Attenuation Map Motion_Correction Inter-Frame Motion Correction (e.g., FSL FLIRT) Reconstruction->Motion_Correction Mean_PET Create Mean Motion-Corrected PET Motion_Correction->Mean_PET TAC_Extraction Extract Time-Activity Curves (TACs) Motion_Correction->TAC_Extraction Corrected Frames Mean_PET->Coregistration ROI_Definition Define Regions of Interest (ROIs) Coregistration->ROI_Definition ROI_Definition->TAC_Extraction Kinetic_Modeling Kinetic Modeling (e.g., SRTM) TAC_Extraction->Kinetic_Modeling BP_ND Calculate BP_ND Kinetic_Modeling->BP_ND

Caption: Experimental workflow for motion-corrected dynamic PET imaging.

TroubleshootingLogic Start Start: Review Dynamic [18F]this compound PET Data CheckBlur Are images blurry or quantification inconsistent? Start->CheckBlur NoIssues Proceed with Analysis CheckBlur->NoIssues No SuspectMotion High Suspicion of Patient Motion CheckBlur->SuspectMotion Yes CheckAlignment Is PET-MRI alignment poor? ReCoregister Re-run PET to MRI Co-registration CheckAlignment->ReCoregister Yes ReAnalyze Re-extract TACs and Re-calculate BP_ND CheckAlignment->ReAnalyze No, alignment is good now ApplyMC Apply Retrospective Frame-to-Frame Motion Correction SuspectMotion->ApplyMC ApplyMC->CheckAlignment ReCoregister->ReAnalyze FinalCheck Review Corrected Data ReAnalyze->FinalCheck

Caption: Troubleshooting logic for motion artifacts in PET data.

References

Technical Support Center: Partial Volume Correction in [18F]Fallypride Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing [18F]fallypride positron emission tomography (PET) and addressing the challenge of partial volume effects (PVE).

Frequently Asked Questions (FAQs)

Q1: What is the partial volume effect (PVE) and why is it a concern in [18F]this compound imaging?

A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[1][2] This limitation causes the signal from a specific region of interest to be blurred, leading to two primary phenomena:

  • Spill-out: The underestimation of radioactivity in small structures because their signal "spills out" into adjacent areas.[3]

  • Spill-in: The overestimation of radioactivity in a region due to the "spill-in" of signal from neighboring, more active regions.[3]

Q2: What are the most common Partial Volume Correction (PVC) methods used for [18F]this compound studies?

A2: Several PVC methods have been developed, with the following being prominent in neuroimaging and applicable to [18F]this compound studies:

  • Geometric Transfer Matrix (GTM): This region-based method models the spill-over between different anatomical regions of interest.[7][4][8] It is implemented in software packages like PMOD and has been shown to outperform other methods in certain simulations.[4]

  • Müller-Gärtner (MG): A voxel-based method that corrects for signal spill-over from white matter into gray matter, assuming no activity in the cerebrospinal fluid (CSF).[7][9][10]

  • Meltzer (MZ): A two-compartment model that corrects for CSF dilution by assuming a linear combination of tissue and non-tissue within a voxel.[7][8][9]

  • Region-Based Voxel-Wise (RBV): A hybrid approach that first determines the mean activity in each region and then performs a voxel-by-voxel correction.[11]

Q3: How does Partial Volume Correction impact [18F]this compound binding potential (BP_ND) values?

A3: PVC generally leads to an increase in the estimated BP_ND of [18F]this compound.[4][5] This is primarily because the correction recovers signal lost due to the spill-out effect in key receptor-rich regions. Studies have shown that PVC can increase BP_ND estimates by a significant margin, ranging from 10% to 60% depending on the region and the resolution of the PET scanner.[4][5]

Q4: Is PVC always necessary for [18F]this compound imaging?

A4: While not universally applied in all historical studies, PVC is increasingly recognized as a crucial step for accurate quantification, especially when investigating subtle effects or performing longitudinal studies. The necessity of PVC is more pronounced for PET scanners with lower spatial resolution.[4][5] For high-resolution scanners, the impact of PVE, and therefore the magnitude of the correction, is smaller.[4]

Troubleshooting Guide

Issue 1: My corrected BP_ND values seem unexpectedly high after applying PVC.

  • Possible Cause 1: Inaccurate Point Spread Function (PSF) estimation. The PSF, which describes the blurring characteristics of the scanner, is a critical input for most PVC algorithms. An incorrect PSF can lead to over- or under-correction.

    • Troubleshooting Step: Ensure the PSF values (typically entered as Full Width at Half Maximum - FWHM in x, y, and z dimensions) are accurate for your specific PET scanner and reconstruction parameters. These values are often provided by the manufacturer or can be determined experimentally. For example, a study using a GE Discovery STE scanner set the PSF to 5 x 5 x 5 mm.[4]

  • Possible Cause 2: Misregistration between PET and anatomical (MRI) images. PVC methods rely on accurate alignment of the PET data with a high-resolution anatomical image. Misregistration can lead to incorrect tissue segmentation and erroneous correction.

    • Troubleshooting Step: Visually inspect the co-registered images to ensure proper alignment, particularly in the brain regions of interest. Utilize robust, validated co-registration tools.

  • Possible Cause 3: Inaccurate brain tissue segmentation. Errors in the segmentation of gray matter, white matter, and CSF from the MRI can propagate and lead to significant errors in the corrected data.

    • Troubleshooting Step: Review the segmented images for accuracy. If necessary, manually edit the segmentations or adjust the parameters of the segmentation software.

Issue 2: The application of PVC reduces the statistical significance of my group differences (e.g., age-related decline in BP_ND).

  • Possible Cause: PVE may have been artificially inflating the observed effect. For instance, age-related brain atrophy can exacerbate partial volume effects, leading to an apparent decline in BP_ND that is not solely due to receptor changes.

    • Explanation: Studies have shown that PVC can reduce the magnitude of observed age-related differences in [18F]this compound BP_ND.[4][5] This suggests that some of the previously reported age effects may have been overestimated due to uncorrected PVE.

    • Action: This is not necessarily an error but a more accurate reflection of the underlying biology. Report both the uncorrected and corrected results and discuss the impact of PVC in your findings.

Issue 3: I am unsure which PVC method to choose for my study.

  • Guidance: The choice of PVC method can influence the results, and there is no single "best" method for all applications.[7]

    • GTM: Often recommended for its performance in simulations and its implementation in widely used software like PMOD.[4] However, some studies suggest it may have worse precision in longitudinal measurements compared to other methods.[12]

    • Müller-Gärtner and Meltzer: These are well-established methods, with the choice between them depending on the specific assumptions one is willing to make (e.g., about activity in the CSF).

    • Recommendation: If possible, perform a sensitivity analysis by applying more than one PVC method to a subset of your data to understand the impact on your results. Clearly state and justify the chosen method in your methodology.

Experimental Protocols

Geometric Transfer Matrix (GTM) PVC for [18F]this compound Imaging

This protocol provides a generalized workflow for applying GTM-based PVC, as implemented in software such as PMOD.

  • Data Acquisition:

    • Acquire dynamic [18F]this compound PET data. A typical scan duration is around 180 minutes.[13]

    • Acquire a high-resolution T1-weighted MRI scan for each subject.

  • Image Pre-processing:

    • Perform motion correction on the dynamic PET series.

    • Co-register the mean PET image to the subject's T1-weighted MRI.

  • Anatomical Image Segmentation:

    • Segment the T1-weighted MRI into gray matter, white matter, and cerebrospinal fluid.

    • Define anatomical regions of interest (ROIs) based on a brain atlas.

  • PVC Implementation (PMOD PNEURO module example):

    • Load the co-registered PET and segmented MRI data.

    • Select the GTM method for PVC.

    • Input the Point Spread Function (PSF) of the PET scanner (e.g., 5 x 5 x 5 mm FWHM).[4]

    • The software will then calculate a transfer matrix that models the spill-over between the defined ROIs and apply the correction.

  • Kinetic Modeling:

    • Extract the time-activity curves (TACs) from the PVC-corrected ROIs.

    • Use a suitable kinetic model, such as the simplified reference tissue model (SRTM), to estimate BP_ND.

Quantitative Data Summary

The following table summarizes the impact of Geometric Transfer Matrix (GTM) based Partial Volume Correction on [18F]this compound BP_ND in various brain regions, as reported in a study using a GE Discovery STE PET scanner.

Brain RegionUncorrected BP_ND (mean)PVC Corrected BP_ND (mean)% Increase with PVC
Thalamus1.952.87~47%
Striatum23.829.8~25%
Anterior Cingulate Cortex0.570.70~23%
Medial Temporal Lobe1.101.76~60%
Temporal Cortex0.701.10~57%

Data adapted from a study examining age effects on D2-like receptor availability.[4][5] The values represent the intercept in a regression model and are illustrative of the magnitude of PVC effects.

Visualizations

PVC_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_pvc Partial Volume Correction cluster_analysis Quantitative Analysis PET [18F]this compound PET Scan MotionCorrect PET Motion Correction PET->MotionCorrect MRI T1-weighted MRI Coregister PET-MRI Co-registration MRI->Coregister MotionCorrect->Coregister Segment MRI Segmentation (GM, WM, CSF) Coregister->Segment PVC_Method Apply PVC Method (e.g., GTM) Coregister->PVC_Method Segment->PVC_Method KineticModel Kinetic Modeling (e.g., SRTM) PVC_Method->KineticModel BP_ND Calculate BP_ND KineticModel->BP_ND

Caption: Experimental workflow for partial volume correction in [18F]this compound PET imaging.

PVE_Concept cluster_true True Activity cluster_measured Measured Activity (with PVE) True_High High Activity (e.g., Striatum) Measured_High Underestimated Activity True_High->Measured_High Spill-out Measured_Low Overestimated Activity True_High->Measured_Low Spill-in True_Low Low Activity (e.g., Cortex)

Caption: Conceptual diagram of the Partial Volume Effect (PVE).

References

Addressing low signal-to-noise in extrastriatal [18F]fallypride PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address the challenge of low signal-to-noise ratio (SNR) in extrastriatal [18F]fallypride Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in extrastriatal regions when using [18F]this compound PET?

A1: The low SNR in extrastriatal areas is primarily due to the significantly lower density of dopamine (B1211576) D2/D3 receptors in these regions compared to the striatum.[1][2] Extrastriatal D2/D3 receptor densities can be one to two orders of magnitude lower than in the striatum.[2] This low receptor density results in a reduced specific binding signal, making it more susceptible to noise. To counteract this, high-affinity radiotracers like [18F]this compound are necessary.[1]

Q2: What is [18F]this compound and why is it used for imaging both striatal and extrastriatal regions?

A2: [18F]this compound is a high-affinity radioligand for dopamine D2/D3 receptors.[2][3][4][5] Its high affinity makes it suitable for visualizing these receptors in both high-density striatal and low-density extrastriatal areas.[5] The use of the Fluorine-18 isotope, with its longer half-life compared to Carbon-11, allows for longer scan durations, which is crucial for reliably quantifying [18F]this compound binding in the slowly clearing striatum while also capturing the lower signal in extrastriatal regions in the same session.[6]

Q3: What are the main factors that contribute to low signal-to-noise in my extrastriatal [18F]this compound PET data?

A3: Several factors can contribute to low SNR, including:

  • Low Receptor Density: As mentioned, this is the primary biological reason.[1][2]

  • Partial Volume Effects (PVE): The limited spatial resolution of PET scanners can cause the signal from small extrastriatal structures to be underestimated due to spill-over from adjacent regions with lower radioactivity.[1][3][7]

  • Patient Motion: Movement during the long acquisition times can lead to blurred images, misregistration between PET and CT/MRI, and inaccurate attenuation correction, all of which degrade image quality and quantitative accuracy.[8][9][10][11][12]

  • Suboptimal Acquisition and Reconstruction Parameters: Inadequate scan duration or inappropriate reconstruction algorithms and settings can increase noise and reduce signal recovery.[13][14]

  • Inaccurate Attenuation and Scatter Correction: Errors in these correction processes can introduce bias and increase variance in the final image data.[15]

Q4: Can the choice of reference region impact the signal-to-noise ratio and quantification?

A4: Yes, the choice of reference region is critical for kinetic models like the Simplified Reference Tissue Model (SRTM). The cerebellum is commonly used due to its negligible density of D2/D3 receptors.[2] However, issues like spill-over effects from skull uptake of free fluoride (B91410) can introduce uncertainty.[16] One study suggested that a white matter region, such as the superior longitudinal fasciculus, may be a reasonable alternative to the cerebellum, showing similar statistical properties.[15]

Troubleshooting Guides

Issue 1: High Image Noise in Extrastriatal Regions

Question: My reconstructed [18F]this compound PET images of extrastriatal regions are excessively noisy, making it difficult to accurately quantify binding potential. What are the potential causes and how can I reduce the noise?

Answer: High image noise is a common challenge that can be addressed by optimizing acquisition and reconstruction parameters.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Injected Dose Ensure the injected dose of [18F]this compound is appropriate for the subject's weight and the sensitivity of the PET scanner. Lower doses lead to lower count statistics and consequently higher noise.[14]
Short Acquisition Time The scan duration may be too short to collect a sufficient number of coincidence events, especially for the low-signal extrastriatal regions. Increasing the acquisition time can improve the signal-to-noise ratio.[5][14] A scan time of at least 2 hours is often necessary for accurate estimation in all brain regions.[5]
Suboptimal Image Reconstruction The choice of reconstruction algorithm and its parameters significantly impacts image noise. Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are common.[15] The number of iterations and subsets, as well as the use of post-reconstruction filtering, should be optimized. For instance, one study on a Siemens Biograph mCT system identified two iterations, 21 subsets, and a 5 mm FWHM Gaussian filter as optimal for an OSEM algorithm with Time-of-Flight (TOF).[13] Bayesian Penalized Likelihood (BPL) reconstruction algorithms (like Q-clear) can also improve signal-to-noise.[13]
Issue 2: Underestimation of Binding Potential in Small Extrastriatal Structures

Question: The binding potential (BP) values in smaller extrastriatal regions like the amygdala and thalamus seem lower than expected. What could be causing this and how can it be corrected?

Answer: This is a classic presentation of the Partial Volume Effect (PVE), which leads to an underestimation of the true radioactivity concentration in small structures.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Partial Volume Effects (PVE) The limited spatial resolution of PET scanners causes a "spill-over" of signal between adjacent regions. This is particularly problematic for small extrastriatal nuclei surrounded by areas of lower tracer uptake.[3][7] Implementing Partial Volume Correction (PVC) is crucial. PVC can lead to substantial increases in BP values, ranging from 30% to over 100% in extrastriatal regions, and can reveal group differences that were not significant in uncorrected data.[1] Various PVC methods exist, including voxel-based and region of interest (ROI)-based approaches.[1]
Inaccurate Anatomical Delineation PVE correction often relies on accurate anatomical information from co-registered MRI scans. Ensure precise co-registration of PET and MRI data and accurate delineation of the regions of interest (ROIs).

Impact of Partial Volume Correction on [18F]this compound Binding Potential (BP)

Brain Region Increase in BP with PVC (Controls) Increase in BP with PVC (Schizophrenia Patients)
Thalamus30%33%
Post-commissural Caudate94%103%
Uncus109%88%
Data summarized from a study on schizophrenia patients and healthy controls.[1]
Issue 3: Inconsistent Results and Motion Artifacts

Question: We are observing high variability in our results and sometimes see blurring or artifacts in the PET images. Could patient motion be the cause?

Answer: Yes, patient motion is a significant source of error in [18F]this compound PET due to the long scan times required.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Patient Head Motion Even small movements during the lengthy scan can lead to significant image degradation, blurring, and misalignment between PET frames and with the anatomical MRI/CT.[8][9][10][12] This can result in inaccurate quantification of tracer uptake.[10][11]
Misalignment of PET and CT/MRI Motion can cause a misalignment between the PET emission data and the CT or MRI used for attenuation correction and anatomical localization. This leads to incorrect attenuation correction and mislocalization of the signal.[8][12]

Mitigation Strategies:

  • Head Fixation: Use head holders and other fixation devices to minimize patient movement.

  • Motion Correction: Employ motion correction algorithms during image reconstruction. This often involves frame-by-frame realignment of the dynamic PET data.[15][17]

  • Data-Driven Gating: For respiratory motion, data-driven gating techniques can be used to reconstruct images from specific phases of the respiratory cycle.[18]

Experimental Protocols

[18F]this compound PET Scanning Protocol

This protocol is a representative example and should be adapted based on the specific scanner and research question.

  • Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize motion. Head fixation is recommended.

  • Radiotracer Injection: A bolus injection of [18F]this compound (e.g., ~185 MBq ± 5%) is administered intravenously.[15]

  • Dynamic Data Acquisition: Dynamic emission data are acquired for an extended period, often up to 240 minutes, to allow for quantification in both striatal and extrastriatal regions.[1] The acquisition can be divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, and 13 x 10 min).[1] Breaks for subject comfort can be incorporated, with transmission scans performed before and after breaks for attenuation correction.[1][19]

  • Attenuation and Scatter Correction: A transmission scan (using 68Ge/68Ga rotating rod sources) or a CT scan is performed for attenuation correction.[15][19] Data should be corrected for decay, attenuation, and scatter.[15]

  • Image Reconstruction: Data are reconstructed using an appropriate algorithm (e.g., OSEM with 3 iterations and 16 subsets).[15]

Image Analysis and Quantification
  • Motion Correction: The dynamic PET images are co-registered to a reference frame (e.g., an average of early frames or a single frame) to correct for inter-frame motion.[15][17]

  • Co-registration to MRI: The mean PET image is co-registered to the subject's structural T1-weighted MRI to allow for anatomically defined regions of interest (ROIs).[15][17]

  • Kinetic Modeling: Time-activity curves (TACs) are extracted from the ROIs. The binding potential (BP_ND) is often calculated using a reference tissue model, such as the Simplified Reference Tissue Model (SRTM), with the cerebellum typically serving as the reference region.[2][17]

Visualizations

TroubleshootingWorkflow Troubleshooting Low SNR in Extrastriatal [18F]this compound PET start Low SNR in Extrastriatal PET Data issue_noise High Image Noise? start->issue_noise issue_bp Low BP Values? issue_noise->issue_bp No sol_noise_acq Optimize Acquisition: - Increase Scan Time - Check Injected Dose issue_noise->sol_noise_acq Yes issue_artifacts Blurring / Artifacts? issue_bp->issue_artifacts No sol_bp_pvc Apply Partial Volume Correction (PVC) issue_bp->sol_bp_pvc Yes sol_artifacts_motion Implement Motion Correction: - Head Fixation - Frame-by-Frame Realignment issue_artifacts->sol_artifacts_motion Yes sol_noise_recon Optimize Reconstruction: - Adjust Iterations/Subsets - Apply Appropriate Filtering - Use TOF / BPL sol_noise_acq->sol_noise_recon sol_bp_roi Verify ROI Definition & PET-MRI Co-registration sol_bp_pvc->sol_bp_roi sol_artifacts_ac Verify Attenuation Correction sol_artifacts_motion->sol_artifacts_ac

Caption: A troubleshooting workflow for addressing low SNR.

FactorsAffectingSNR Key Factors Influencing Extrastriatal [18F]this compound PET Signal cluster_biological Biological Factors cluster_physics Physical & Technical Factors cluster_protocol Methodological Factors snr Low Signal-to-Noise Ratio receptor_density Low D2/D3 Receptor Density receptor_density->snr pve Partial Volume Effects pve->snr motion Patient Motion motion->snr corrections Attenuation/Scatter Correction Errors corrections->snr acquisition Suboptimal Acquisition (e.g., short scan time) acquisition->snr reconstruction Suboptimal Reconstruction (e.g., algorithm, parameters) reconstruction->snr reference Choice of Reference Region reference->snr

Caption: Factors contributing to low SNR in extrastriatal PET.

References

Minimizing mass effect in high molar activity [18F]fallypride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the mass effect and achieving high molar activity during the synthesis of [18F]fallypride.

Troubleshooting Guide

This guide addresses common issues encountered during the radiosynthesis of [18F]this compound, offering potential causes and solutions to optimize your experimental outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low Radiochemical Yield (RCY) 1. Suboptimal reaction temperature.[1] 2. Inefficient drying of [18F]fluoride.[1] 3. Inappropriate precursor concentration.[2] 4. Non-optimal ratio of [18F]fluoride to precursor.[1] 5. Insufficient reaction time.1. Optimize the reaction temperature. For micro-reactors, yields can significantly increase up to 170°C.[1] For conventional synthesizers, heating at 100°C for 10 minutes has proven effective.[3] 2. Ensure efficient azeotropic or microwave drying of the [18F]fluoride-Kryptofix complex.[1] 3. Adjust the precursor amount; both excessively high and low concentrations can negatively impact yield. Micro-reactor syntheses have been successful with as little as 20-40 µg of tosylate precursor.[1][2] Automated syntheses often use around 1-2 mg.[1][4] 4. Systematically vary the ratio to find the optimal condition for your system.[1] 5. Increase the reaction time. In some automated systems, a 10-minute reaction at 100°C is sufficient.[3]
Low Molar Activity (Am) 1. Presence of "carrier" (non-radioactive) fluoride (B91410) in the target water or from synthesis components. 2. Isotopic dilution from the precursor or reagents. 3. Inefficient purification leading to co-elution of the precursor or non-radioactive this compound. 4. Using excessive amounts of precursor.[5]1. Use high-purity [18O]water for cyclotron production. Ensure all tubing and vials are free of fluoride contamination. 2. Use high-purity reagents and solvents. 3. Optimize the HPLC purification method to ensure good separation between [18F]this compound and the tosyl-precursor.[1] 4. Reduce the amount of precursor used. Microfluidic and droplet-based methods excel at using minimal precursor, leading to higher molar activity.[6][7]
Mass Effect Observed in PET Imaging 1. Low molar activity of the injected radiotracer, leading to a high mass of this compound being administered.[3][8] 2. Saturation of the target dopamine (B1211576) D2/D3 receptors by the co-injected non-radioactive this compound.[3]1. Synthesize [18F]this compound with a molar activity greater than 100 GBq/µmol at the time of injection to avoid mass effects in rodent imaging.[3] 2. By increasing the molar activity, the total injected mass is reduced for the same amount of radioactivity, preventing receptor saturation.[3][6]
Formation of Impurities 1. Side reactions due to high concentrations of reagents like K2CO3.[3] 2. Radiolysis of the product at high radioactive concentrations.[9]1. Optimize the amount of base used in the reaction. Using a combination of K2.2.2 and a lower amount of K2CO3 can be beneficial.[3] 2. Minimize the time the final product is held at high radioactive concentrations. Consider dilution with the formulation solution as soon as possible after purification.
Poor Reproducibility 1. Inconsistent drying of the [18F]fluoride. 2. Variability in reagent quality or preparation. 3. Fluctuations in heating or flow rates in the synthesis module.1. Standardize the drying procedure, for example, by using a consistent number of azeotropic drying cycles.[7] 2. Prepare fresh reagents and ensure accurate measurements. 3. Calibrate and maintain the synthesis module regularly to ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: Why is high molar activity crucial for [18F]this compound PET imaging?

High molar activity is essential, particularly for preclinical imaging in small animals, to avoid the "mass effect". [18F]this compound binds to a finite number of dopamine D2/D3 receptors. If the injected dose contains a large mass of non-radioactive ("cold") this compound, these cold molecules will compete with the radioactive ones for receptor binding, leading to an underestimation of receptor density and potentially masking subtle biological changes.[3][8] For reliable quantification, especially in rodent studies, a molar activity of >100 GBq/µmol at the time of injection is recommended to prevent receptor saturation.[3]

Q2: What is the primary strategy to increase the molar activity of [18F]this compound?

The primary strategy is to minimize the amount of the tosylate precursor used in the radiosynthesis.[1][5] Using lower precursor amounts reduces the quantity of non-radioactive this compound in the final product, thereby increasing the ratio of radioactive to non-radioactive molecules (molar activity). Microfluidic or micro-reactor systems are particularly advantageous for this, as they can achieve high radiochemical yields with only a fraction of the precursor amount used in conventional automated synthesizers.[1][2][7]

Q3: Can the choice of phase-transfer catalyst affect the synthesis?

Yes, the phase-transfer catalyst system is critical. A common and effective system is a combination of Kryptofix 2.2.2 (K2.2.2) and a carbonate base (e.g., K₂CO₃).[10] Optimizing the amounts of these reagents is important; for instance, high concentrations of K₂CO₃ may lead to side products.[3] Some protocols have successfully used tetrabutylammonium (B224687) bicarbonate (TBAHCO₃) as an alternative.[4]

Q4: What are the typical radiochemical yields and synthesis times for [18F]this compound?

  • Micro-reactors: Decay-corrected radiochemical yields can be as high as 88%. The overall synthesis time, including purification and formulation, is approximately 50 minutes.[1]

  • Automated Synthesizers (e.g., GE Tracerlab FX2-N): Non-decay-corrected yields are typically around 55%, with a total synthesis time of about 58 minutes.[3]

  • HPLC-free methods: A simplified, automated synthesis using solid-phase extraction (SPE) for purification can achieve non-decay-corrected yields of 31-59% in approximately 28-40 minutes.[4]

Q5: How can I purify [18F]this compound, and what are the pros and cons of different methods?

The most common purification method is High-Performance Liquid Chromatography (HPLC).

  • HPLC Purification:

    • Pros: Provides excellent separation of [18F]this compound from the unreacted precursor and other impurities, ensuring high radiochemical and chemical purity.[1]

    • Cons: Can be time-consuming and adds complexity to the overall process.

  • Solid-Phase Extraction (SPE) Purification:

    • Pros: Simplifies and shortens the purification process, eliminating the need for an HPLC system.[4] This can lead to a faster overall synthesis time.

    • Cons: May be less effective at removing all chemical impurities compared to HPLC. Careful optimization of the SPE cartridges and washing steps is crucial to ensure the final product meets quality control standards.[4]

Experimental Protocols

Detailed Methodology: [18F]this compound Synthesis using an Automated Module (GE Tracerlab FX2-N)

This protocol is adapted from an improved synthesis method designed for high molar activity.[3]

  • [18F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [18F]fluoride in [18O]water through a QMA cartridge to trap the [18F]F-.

    • Elute the trapped [18F]F- into the reactor using an eluent solution containing K2.2.2 (e.g., 9.1 mg) and K₂CO₃ (e.g., 0.8 mg) in an acetonitrile (B52724)/water/thexyl alcohol mixture.[3]

  • Azeotropic Drying:

    • Dry the [18F]F-/Kryptofix complex azeotropically by heating at 55°C for 3 minutes and then 75°C for 3 minutes under a flow of nitrogen and vacuum. Continue drying under vacuum for an additional 5 minutes.[3]

  • Radiolabeling Reaction:

    • Add the tosyl-fallypride precursor (e.g., 1-2 mg) dissolved in anhydrous acetonitrile to the dried [18F]F- complex.[1][4]

    • Heat the reaction mixture at 100°C for 10 minutes with stirring.[3]

    • Cool the reactor to approximately 45°C.

  • HPLC Purification:

    • Quench the reaction and transfer the crude mixture to the HPLC injector.

    • Purify using a reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 4.6 x 50 mm, 5 µm) with a mobile phase of acetonitrile and water (e.g., 37:63) containing 0.1% TFA, at a flow rate of 2 mL/min.[3]

    • Collect the fraction corresponding to [18F]this compound.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with water.

    • Elute the [18F]this compound from the cartridge with ethanol.

    • Formulate the final product in sterile saline for injection.

Quantitative Data Summary
ParameterMicro-reactor Synthesis[1]Automated Synthesis (FX2-N)[3]HPLC-Free Automated Synthesis[4]
Precursor (Tosyl-fallypride) 20-40 µg~1 mg2 mg
Starting [18F]F- Activity 0.5-2.5 mCi (for small doses)~1 Ci (37 GBq)2-5 GBq or 20-25 GBq
Reaction Temperature Optimized up to 170°C100°C90-95°C
Reaction Time ~4 minutes (residence time)10 minutes10-20 minutes
Total Synthesis Time ~50 minutes~58 minutes~28-40 minutes
Radiochemical Yield (RCY) Up to 88% (decay-corrected)~55% (non-decay-corrected)31-59% (non-decay-corrected)
Molar Activity (Am) ~730 GBq/µmol (optimized)[4][7]300-550 GBq/µmol39-256 GBq/µmol

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa L-DOPA DA_pre Dopamine (DA) Dopa->DA_pre DDC VMAT2 VMAT2 DA_pre->VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_synapse DA DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor (D2R) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP synthesis PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates This compound [18F]this compound This compound->D2R Antagonist (Blocks DA Binding) DA_synapse->DAT Reuptake DA_synapse->D2R

Caption: Competitive binding of [18F]this compound and Dopamine at the D2 receptor.

Experimental Workflow for [18F]this compound Synthesis

Fallypride_Workflow start Start: Cyclotron Production of [18F]Fluoride trap 1. Trap [18F]F- on QMA Cartridge start->trap elute 2. Elute with K2.2.2 / K2CO3 trap->elute dry 3. Azeotropic Drying elute->dry add_precursor 4. Add Tosyl-Fallypride Precursor dry->add_precursor react 5. Nucleophilic Substitution (e.g., 100°C, 10 min) add_precursor->react purify 6. Purification (HPLC or SPE) react->purify formulate 7. Formulation (Ethanol/Saline) purify->formulate qc 8. Quality Control (Purity, Am, etc.) formulate->qc end_product Final Product: Injectable [18F]this compound qc->end_product

Caption: Automated radiosynthesis workflow for producing injectable [18F]this compound.

References

Fallypride Kinetic Modeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fallypride kinetic modeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound kinetic modeling studies?

High variability in this compound kinetic modeling can often be attributed to several factors:

  • Subject-specific physiological differences: Variations in dopamine (B1211576) D2/D3 receptor density, endogenous dopamine levels, and metabolism can significantly impact this compound binding.

  • Experimental conditions: Inconsistencies in radiotracer injection protocols, scanning times, and patient state (e.g., resting vs. task-based) can introduce variability.

  • Data analysis choices: The selection of the kinetic model, definition of regions of interest (ROIs), and method for motion correction can all influence the final outcome.

Q2: How can I minimize motion artifacts in my PET data?

Motion during a PET scan can lead to blurred images and inaccurate quantification of radiotracer binding. To minimize motion artifacts:

  • Head fixation: Use a thermoplastic mask or other head fixation devices to restrict patient movement.

  • Motion correction software: Employ post-processing motion correction algorithms to retrospectively correct for movement in the acquired data.

  • Shorter scan times: When possible, optimizing for shorter acquisition times can reduce the likelihood of patient movement.

Q3: What is the impact of endogenous dopamine on this compound binding?

This compound is a D2/D3 receptor antagonist that competes with endogenous dopamine for binding. Therefore, fluctuations in synaptic dopamine levels can influence this compound binding potential (BP). It is crucial to control for conditions that may alter dopamine release, such as caffeine (B1668208) intake, smoking, or engaging in cognitively demanding tasks during the scan.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High non-displaceable binding (BPND) in reference region - Inappropriate choice of reference region.- Partial volume effects from adjacent gray matter structures.- Ensure the selected reference region (e.g., cerebellum) has a negligible density of D2/D3 receptors.- Carefully delineate the reference region to avoid spillover from neighboring areas.
Poor model fit to time-activity curve (TAC) - Inadequate scan duration to reach equilibrium.- Incorrect kinetic model selection.- Presence of significant motion artifacts.- Extend the scan duration to allow for the radiotracer to reach a state of equilibrium.- Evaluate different kinetic models (e.g., 2-Tissue Compartment Model, Simplified Reference Tissue Model) to determine the best fit for the data.- Apply motion correction algorithms to the PET data.
Inconsistent results across subjects - Inter-subject variability in receptor density or endogenous dopamine levels.- Inconsistent experimental procedures.- Increase the sample size to improve statistical power.- Standardize all experimental protocols, including patient instructions, injection procedures, and scan acquisition parameters.

Experimental Protocols

Simplified Reference Tissue Model (SRTM) Analysis

The SRTM is a common method for analyzing this compound PET data as it does not require arterial blood sampling.

  • Data Acquisition: Acquire dynamic PET data for at least 90 minutes following the injection of this compound.

  • Image Pre-processing: Perform motion correction and co-register the PET images to a structural MRI.

  • Region of Interest (ROI) Definition: Delineate ROIs for the target regions (e.g., striatum, cortex) and a reference region (e.g., cerebellum) on the co-registered MRI.

  • Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration for each ROI at each time point to generate TACs.

  • Kinetic Modeling: Fit the TACs from the target and reference regions to the SRTM to estimate the binding potential (BPND).

Visualizations

Fallypride_Binding_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Endogenous Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds This compound This compound This compound->D2R Competes with Dopamine for Binding

Caption: Competitive binding of this compound and endogenous dopamine.

Experimental_Workflow A This compound Injection B Dynamic PET Scan A->B C Image Pre-processing (Motion Correction, Co-registration) B->C D ROI Delineation C->D E TAC Generation D->E F Kinetic Modeling (e.g., SRTM) E->F G Estimation of Binding Potential (BPND) F->G

Caption: Standard workflow for this compound PET data analysis.

Troubleshooting_Logic Start Poor Model Fit? ScanDuration Sufficient Scan Duration? Start->ScanDuration Motion Significant Motion? ScanDuration->Motion No Solution1 Extend Scan Time ScanDuration->Solution1 Yes ModelChoice Appropriate Model? Motion->ModelChoice No Solution2 Apply Motion Correction Motion->Solution2 Yes Solution3 Evaluate Alternative Models ModelChoice->Solution3 No End Good Model Fit ModelChoice->End Yes Solution1->ScanDuration Solution2->Motion Solution3->ModelChoice

Caption: Decision tree for troubleshooting poor model fits.

Technical Support Center: Quality Control of [18F]Fallypride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]fallypride.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control of [18F]this compound.

Issue Potential Cause Recommended Action
Low Radiochemical Purity (<98%) Formation of radioactive byproducts due to excess precursor.Optimize the amount of precursor used in the synthesis. A concentration of 2 mg has been shown to yield high radiochemical purity.[1]
High base concentration leading to side products.Use a lower concentration of potassium carbonate (K2CO3) during the synthesis.[2]
Inadequate purification.Ensure proper function of the HPLC or SPE purification system. For SPE, a combination of Alumina N, Sep-Pak C18, and Sep-Pak Light C18 cartridges can be effective.[1][3]
Low Specific Activity Contamination with stable fluorine ([19F]).Identify and minimize sources of [19F] contamination, which can originate from target water, tubing, solvents, and anion exchange resins.[2][4]
Insufficient initial radioactivity.While counterintuitive, microfluidic synthesis methods have shown the ability to produce high specific activity [18F]this compound even with lower starting amounts of radioactivity.[5]
Unidentified Peaks in HPLC Chromatogram Impurities from reagents or the TLC plate itself if used for purification.Ensure high purity of all reagents. If using TLC for purification, pre-clean the plates to remove potential impurities.[6]
Degradation of the product.Check the stability of the final product over time and ensure proper storage conditions.
Incorrect Retention Time in HPLC Variations in mobile phase composition, flow rate, or column temperature.Verify the mobile phase preparation, ensure the flow rate is accurate and stable, and check the column oven temperature.[7]
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. If performance degrades, replace the analytical column.
Poor Peak Shape in HPLC (Tailing or Fronting) Column overload.Inject a smaller volume or a more dilute sample.
Interactions between the analyte and the stationary phase.Adjust the mobile phase pH or ionic strength. Ensure the column is appropriate for the analysis.
Dead volume in the HPLC system.Check all connections for leaks and ensure tubing is cut evenly and properly seated in the fittings.
High Residual Solvents in GC Analysis Inefficient removal of solvents during the purification and formulation steps.Optimize the drying process after synthesis and ensure the formulation procedure effectively removes residual solvents.
Contamination from lab environment or equipment.Use clean glassware and equipment, and work in a well-ventilated area to avoid solvent contamination.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for the quality control of [18F]this compound?

A1: The quality control specifications for [18F]this compound are generally based on guidelines from pharmacopoeias such as the European Pharmacopoeia. Key parameters and their typical acceptance criteria are summarized below.

Parameter Acceptance Criteria Reference
Radiochemical Purity≥ 98%[1][8]
pH4.0 - 8.0[9]
Radionuclidic Identity (Half-life)104 - 115 minutes[9]
Residual SolventsWithin specified limits (e.g., USP <467>)[10]
Bacterial EndotoxinsAs per pharmacopoeia standards[8]
SterilitySterile[8]

Q2: What is a standard HPLC method for determining the radiochemical purity of [18F]this compound?

A2: A common reverse-phase HPLC method is used for this analysis. The details are provided in the table below.

Parameter Specification Reference
Column Chromolith HR RP-18 (100 x 3 mm)[1][11]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[1][11]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1][11]
Gradient 0-100% B over 8 minutes[1][11]
Flow Rate 2.0 mL/min[1][11]
UV Detector Wavelength 254 nm[11]

Q3: Can Thin-Layer Chromatography (TLC) be used for radiochemical purity testing?

A3: Yes, TLC is a viable method for assessing radiochemical purity.

Parameter Specification Reference
Stationary Phase Silica gel 60 F254 (aluminum backing)[12]
Mobile Phase 60% Acetonitrile in 25 mM Ammonium Formate with 1% Triethylamine (v/v)[9][12]
Expected Rf Values [18F]fluoride: ~0.0, [18F]this compound: ~0.9[9]

Q4: How are residual solvents in the final [18F]this compound product analyzed?

A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for analyzing residual solvents. While a specific method for [18F]this compound is not detailed in the search results, a general method for radiopharmaceuticals can be adapted.

Parameter Specification Reference
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column[13]
Carrier Gas Helium[14]
Detector Flame Ionization Detector (FID)[14][15]
Temperature Program An initial temperature of 45°C held for 3 minutes, then ramped at 8°C/min to 220°C and held for 15 minutes.[14]

Experimental Protocols

Protocol 1: Radiochemical Purity Determination by HPLC

Objective: To determine the radiochemical purity of [18F]this compound using High-Performance Liquid Chromatography.

Materials:

  • HPLC system with a radioactivity detector and a UV detector

  • Chromolith HR RP-18 (100 x 3 mm) column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • [18F]this compound sample

  • [19F]this compound reference standard

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Set the flow rate to 2.0 mL/min.[1][11]

  • Set the UV detector wavelength to 254 nm.[11]

  • Inject a sample of the [19F]this compound reference standard to determine its retention time.

  • Inject a sample of the [18F]this compound product.

  • Run the following gradient program: 0-100% Mobile Phase B over 8 minutes.[1][11]

  • Monitor the chromatogram from both the radioactivity and UV detectors.

  • Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram. The purity is the area of the [18F]this compound peak divided by the total area of all radioactive peaks, multiplied by 100.

Protocol 2: Residual Solvent Analysis by GC

Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) in the final [18F]this compound product.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-WAX).

  • Helium carrier gas.

  • Standards for expected residual solvents (e.g., ethanol, acetonitrile).

  • [18F]this compound sample.

Procedure:

  • Set up the GC with the appropriate column and conditions. A typical temperature program is an initial temperature of 45°C held for 3 minutes, then ramped at 8°C/min to 220°C and held for 15 minutes.[14]

  • Prepare a series of calibration standards for each potential residual solvent.

  • Inject the calibration standards to generate a calibration curve.

  • Inject a sample of the [18F]this compound product.

  • Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas to the calibration curves.

Visualizations

Quality_Control_Workflow cluster_synthesis [18F]this compound Synthesis cluster_qc Quality Control Testing cluster_release Product Release Synthesis Automated Synthesis Purification Purification (HPLC or SPE) Synthesis->Purification Formulation Formulation in Saline Purification->Formulation Appearance Visual Inspection Formulation->Appearance pH_Test pH Measurement Formulation->pH_Test RCP_HPLC Radiochemical Purity (HPLC) Formulation->RCP_HPLC RCP_TLC Radiochemical Purity (TLC) Formulation->RCP_TLC Residual_Solvents Residual Solvents (GC) Formulation->Residual_Solvents Endotoxin Bacterial Endotoxin Test Formulation->Endotoxin Sterility Sterility Test Formulation->Sterility Release Release for Clinical/Research Use Endotoxin->Release Sterility->Release

Caption: Quality control workflow for [18F]this compound production.

Fallypride_Signaling cluster_neuron Postsynaptic Neuron D2R D2/D3 Receptor G_Protein G-protein D2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response This compound [18F]this compound This compound->D2R antagonist Dopamine Dopamine Dopamine->D2R agonist

References

Validation & Comparative

A Head-to-Head Comparison of [18F]fallypride and [11C]raclopride for Dopamine D2 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of radiotracer is critical for accurate in vivo quantification of dopamine (B1211576) D2/D3 receptors using positron emission tomography (PET). This guide provides a comprehensive comparison of two widely used D2/D3 receptor antagonists: [18F]fallypride and [11C]raclopride. We will delve into their key characteristics, supported by experimental data, to inform the selection of the optimal radiotracer for specific research questions.

Key Distinctions at a Glance

[18F]this compound and [11C]raclopride, while both targeting D2/D3 receptors, exhibit fundamental differences in their properties stemming from their distinct radioisotopes and chemical structures. The most salient difference lies in their affinity for the D2/D3 receptors and the physical half-life of their respective radioisotopes, 18F (t½ ≈ 110 min) and 11C (t½ ≈ 20 min). These differences have significant implications for their application in PET imaging.

[18F]this compound's longer half-life allows for longer scan durations, which is essential for its high-affinity binding to reach equilibrium, enabling the quantification of D2/D3 receptors in both high-density regions like the striatum and low-density extrastriatal regions in a single session.[1][2] Conversely, the shorter half-life of [11C]raclopride makes it more suitable for studies focused on the striatum, where its moderate affinity and faster kinetics are advantageous.[3] Furthermore, [11C]raclopride's binding is more sensitive to displacement by endogenous dopamine, making it a valuable tool for studying dopamine release dynamics.[3]

Quantitative Comparison of Radiotracer Properties

The following tables summarize the key quantitative parameters of [18F]this compound and [11C]raclopride based on published experimental data.

Property[18F]this compound[11C]racloprideKey Insights
Radioisotope Fluorine-18 (18F)Carbon-11 (11C)18F's longer half-life allows for more complex and longer imaging protocols and centralized production.
Half-life ~110 minutes~20 minutesThe short half-life of 11C requires an on-site cyclotron and rapid synthesis.
Receptor Affinity (Kd) High (pM range)Moderate (nM range)[18F]this compound's high affinity is crucial for imaging low-density extrastriatal receptors.[3]
Imaging Suitability Striatal and ExtrastriatalPrimarily Striatal[18F]this compound is unique in its ability to quantify D2/D3 receptors throughout the brain in a single scan.[1][2] [11C]raclopride is generally considered unreliable for extrastriatal measurements due to a low signal-to-noise ratio.[4][5]
Sensitivity to Endogenous Dopamine Less sensitiveMore sensitive[11C]raclopride is the preferred tracer for studies investigating changes in synaptic dopamine concentration.[3]

Table 1: General Properties of [18F]this compound and [11C]raclopride

Brain Region[18F]this compound BPND[11C]raclopride BPND
Striatum16 - 273 - 4
ThalamusReadily quantifiableNot reliably quantifiable

Table 2: Comparison of Binding Potential (BPND)[6]

RadiotracerBrain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)
[18F]this compound Caudate<5%>0.8
Putamen<5%>0.8
Amygdala<5%>0.8
Temporal Gyrus<5%>0.8
Orbitofrontal Cortex~15%-
Anterior Cingulate Gyrus~29%-
[11C]raclopride Caudate Nucleus4.5%0.82
Putamen3.9%0.83
Ventral Striatum3.9%0.82
Thalamus3.7%0.92
Cortical Areas6.1% - 13.1%0.67 - 0.79

Table 3: Test-Retest Reliability[7][8]

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for replicating and comparing studies. Below are detailed methodologies for the synthesis and PET imaging acquisition for both radiotracers.

Radiotracer Synthesis

cluster_this compound [18F]this compound Synthesis cluster_raclopride [11C]raclopride Synthesis F18_Source [18F]Fluoride Reaction_F Nucleophilic Substitution F18_Source->Reaction_F Precursor_F Tosylate Precursor Precursor_F->Reaction_F Purification_F HPLC Purification Reaction_F->Purification_F Final_F [18F]this compound Purification_F->Final_F C11_Source [11C]Methyl Triflate Reaction_R O-[11C]methylation C11_Source->Reaction_R Precursor_R Desmethyl-raclopride Precursor_R->Reaction_R Purification_R HPLC Purification Reaction_R->Purification_R Final_R [11C]raclopride Purification_R->Final_R

Caption: General synthesis workflows for [18F]this compound and [11C]raclopride.

[18F]this compound Synthesis: [18F]this compound is typically synthesized via a one-step nucleophilic substitution reaction.[9] No-carrier-added [18F]fluoride is produced and activated. This activated [18F]fluoride is then reacted with a tosylate precursor.[9][10] The crude product undergoes purification using high-performance liquid chromatography (HPLC) to yield the final radiotracer for injection.[9][10][11] The entire process, including purification and formulation, can be completed in approximately 60 minutes, with radiochemical yields around 55-65%.[10][11]

[11C]raclopride Synthesis: The synthesis of [11C]raclopride involves the O-[11C]methylation of the precursor, desmethyl-raclopride.[12] [11C]carbon dioxide from a cyclotron is converted to [11C]methyl iodide or [11C]methyl triflate.[12][13] This reactive methylating agent is then introduced to the desmethyl-raclopride precursor in a suitable solvent.[12][13] The resulting [11C]raclopride is purified by semi-preparative HPLC.[12] The synthesis and purification are typically completed within 30-40 minutes from the end of bombardment, with radiochemical yields in the range of 20-34%.[12][13]

PET Imaging Protocols

cluster_fallypride_protocol [18F]this compound PET Protocol cluster_raclopride_protocol [11C]raclopride PET Protocol Injection_F Bolus Injection (~185 MBq) Scan1_F Dynamic Scan 1 (e.g., 0-80 min) Injection_F->Scan1_F Break1_F Break Scan1_F->Break1_F Scan2_F Dynamic Scan 2 (e.g., 80-160 min) Break1_F->Scan2_F Injection_R Bolus Injection (~200-500 MBq) Scan_R Dynamic Scan (e.g., 50-90 min) Injection_R->Scan_R

Caption: Typical PET imaging workflows for [18F]this compound and [11C]raclopride.

[18F]this compound PET Imaging: Due to its slow kinetics, [18F]this compound imaging protocols often involve a longer total scan time, typically around 180-240 minutes, which may be acquired in separate blocks.[1][2] A typical study involves an intravenous bolus injection of approximately 185 MBq of [18F]this compound.[14] Dynamic emission data is then acquired over several frames.[1] A common approach involves an initial scan of around 80-90 minutes, followed by a break, and then a second scan.[14] Data analysis is often performed using a simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.[15]

[11C]raclopride PET Imaging: A typical [11C]raclopride PET study involves a bolus injection of the radiotracer, with dynamic emission data acquired for approximately 50 to 90 minutes.[5][16] The injected radioactivity is generally in the range of 200-500 MBq.[17][18] For studies investigating dopamine release, a bolus-plus-infusion protocol may be employed to maintain a steady-state concentration of the radiotracer.[16] Data analysis commonly utilizes the SRTM with the cerebellum as the reference region to estimate the binding potential.[19]

Dopamine Signaling and Radiotracer Binding

cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Effector Downstream Effectors PKA->Effector Modulates Radiotracer [18F]this compound or [11C]raclopride Radiotracer->D2R Competitively Binds

Caption: Simplified D2 receptor signaling and competitive binding.

Both [18F]this compound and [11C]raclopride are competitive antagonists at the dopamine D2 receptor. This means they bind to the same site as endogenous dopamine. In a PET scan, the measured signal reflects the availability of these receptors for the radiotracer to bind. An increase in synaptic dopamine will lead to greater competition for the D2 receptors, resulting in a decrease in the binding of the radiotracer. This principle is fundamental to the use of these tracers, particularly [11C]raclopride, to measure changes in endogenous dopamine levels in response to pharmacological or behavioral challenges.

Conclusion: Selecting the Right Tool for the Job

The choice between [18F]this compound and [11C]raclopride is dictated by the specific research question.

  • For comprehensive, whole-brain assessment of D2/D3 receptor availability, including low-density extrastriatal regions, [18F]this compound is the superior choice. Its high affinity and the long half-life of 18F allow for robust quantification in areas where [11C]raclopride signal is insufficient.[1][2][4]

  • For studies focused on dynamic changes in striatal dopamine release, [11C]raclopride is the established gold standard. Its moderate affinity and faster kinetics make it more sensitive to displacement by endogenous dopamine, providing a powerful tool to investigate the neurobiology of reward, motivation, and various neuropsychiatric disorders.[3]

Ultimately, a thorough understanding of the distinct properties of these two radiotracers is paramount for designing rigorous and informative PET imaging studies of the dopaminergic system. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific experimental needs.

References

A Comparative Analysis of [18F]fallypride and [11C]FLB 457 for Dopamine D2/D3 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two prominent PET radiotracers for the quantification of dopamine (B1211576) D2/D3 receptors reveals distinct kinetic profiles, influencing their suitability for different research applications. This guide provides a comprehensive analysis of [18F]fallypride and [11C]FLB 457, offering researchers, scientists, and drug development professionals the detailed experimental data and methodologies necessary to make informed decisions for future neuroimaging studies.

Both [18F]this compound and [11C]FLB 457 are high-affinity antagonists for dopamine D2/D3 receptors, enabling the imaging of these receptors in low-density extrastriatal regions of the brain.[1][2] However, their differing kinetic properties result in significant performance variations. A key distinction lies in their dissociation rates; [11C]FLB 457 exhibits a slower dissociation rate constant (koff) compared to [18F]this compound.[1][3] This translates to a lower apparent equilibrium dissociation constant (KDapp) for [11C]FLB 457, suggesting a higher affinity in the in vivo environment.[1][3]

Kinetic Parameter Comparison

A direct comparison in rhesus monkeys using a multiple-injection protocol has provided valuable insights into the kinetic differences between these two radiotracers.[1][3] The following table summarizes key kinetic parameters:

Kinetic Parameter[18F]this compound[11C]FLB 457Key Finding
k2 (min⁻¹) 0.540.18[18F]this compound has a faster tissue-to-plasma efflux rate constant.[1][3]
koff (min⁻¹) -Slower than [18F]this compound[11C]FLB 457 dissociates more slowly from D2/D3 receptors.[1][3]
KDapp (nM) 0.390.13[11C]FLB 457 demonstrates a lower apparent equilibrium dissociation constant, indicating higher in vivo affinity.[1][3]
K1/k2 (ND space distribution volume) -Three times higher than [18F]this compoundPrimarily driven by the slower k2 of [11C]FLB 457.[1][3]

These kinetic differences have practical implications for study design and interpretation. The higher sensitivity of [11C]FLB 457 makes it more suitable for detecting subtle changes in receptor density in low-receptor areas.[1][3] Conversely, [18F]this compound's kinetic profile may render it more sensitive to displacement by endogenous dopamine, a crucial factor in studies investigating dopamine release.[1][3] Notably, specific binding of [11C]FLB 457 has been detected in the cerebellum, a region often used as a reference in PET studies.[1][3] This finding suggests that using the cerebellum as a reference region for [11C]FLB 457 studies may introduce bias in the binding potential (BPND) estimates.[1][3]

Experimental Protocols

The following provides a generalized experimental protocol for PET imaging with [18F]this compound and [11C]FLB 457, based on methodologies reported in the literature.

Radiotracer Synthesis and Preparation
  • [18F]this compound: Synthesized via nucleophilic substitution on a tosyl-fallypride precursor.[1]

  • [11C]FLB 457: Prepared by the O-methylation of the corresponding desmethyl precursor using [11C]methyl iodide.[4]

  • Final Preparation: Following HPLC purification, both radiotracers are formulated in a sterile saline solution for intravenous injection.[1]

Subject Preparation and PET Scanning
  • Subject Positioning: The subject is positioned in the PET scanner with their head stabilized to minimize movement.[5]

  • Radiotracer Administration: A bolus injection of the radiotracer is administered intravenously. The average injected dose for [18F]this compound is approximately 179 ± 17 MBq.[5]

  • Dynamic PET Acquisition: Dynamic scanning commences at the time of injection. A typical acquisition protocol for [18F]this compound involves 60-second frames for the initial 6 minutes, followed by 120-second frames for the remainder of the scan, which can last for over 3 hours.[5][6] For [11C]FLB 457, scan durations of around 63 to 90 minutes have been reported.[7][8]

  • Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[9]

Data Analysis and Kinetic Modeling
  • Kinetic Models: The time-activity curves from the PET data, along with the arterial input function, are used to estimate kinetic parameters. Commonly used models include the two-tissue compartment model (2TC) and the simplified reference tissue model (SRTM).[9][10]

  • Parameter Estimation: Non-linear optimization algorithms are employed to fit the kinetic models to the data and estimate parameters such as K1, k2, BPND, and VT.[3]

Visualizing the Process and Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis radiotracer_synthesis Radiotracer Synthesis ([18F]this compound or [11C]FLB 457) iv_injection Intravenous Injection radiotracer_synthesis->iv_injection subject_preparation Subject Preparation & Positioning pet_scan Dynamic PET Scan subject_preparation->pet_scan iv_injection->pet_scan blood_sampling Arterial Blood Sampling iv_injection->blood_sampling tac_generation Time-Activity Curve Generation pet_scan->tac_generation input_function Arterial Input Function blood_sampling->input_function kinetic_modeling Kinetic Modeling (e.g., 2TC, SRTM) tac_generation->kinetic_modeling input_function->kinetic_modeling parameter_estimation Parameter Estimation (BPND, VT, etc.) kinetic_modeling->parameter_estimation

Caption: Experimental workflow for a typical PET study.

dopamine_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r D2/D3 Receptor dopamine->d2r Binds g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Inhibition of conversion atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Dopamine D2/D3 receptor signaling pathway.

Conclusion

The choice between [18F]this compound and [11C]FLB 457 for PET imaging of dopamine D2/D3 receptors is highly dependent on the specific research question. [11C]FLB 457, with its higher affinity and slower kinetics, is advantageous for studies requiring sensitive detection of receptor densities in extrastriatal regions. In contrast, [18F]this compound may be the preferred tracer for investigating changes in endogenous dopamine levels. The potential for specific binding of [11C]FLB 457 in the cerebellum necessitates careful consideration of the reference region in data analysis. This comparative guide provides the foundational data and protocols to aid researchers in selecting the optimal radiotracer and designing robust and reliable neuroimaging studies.

References

A Comparative Guide to the Test-Retest Reliability of Dopamine D2/D3 Receptor Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable radiotracer is paramount for the accurate quantification of dopamine (B1211576) D2/D3 receptors in positron emission tomography (PET) studies. This guide provides an objective comparison of the test-retest reliability of [18F]fallypride and other commonly used radiotracers, supported by experimental data and detailed methodologies.

The reproducibility of a radiotracer's binding potential (BP) is a critical factor in longitudinal studies, clinical trials, and any research involving repeated PET scans. High test-retest reliability ensures that observed changes in receptor availability are due to physiological or pharmacological interventions rather than measurement error. This guide focuses on [18F]this compound, a high-affinity antagonist for D2/D3 receptors, and compares its performance with alternative tracers such as [11C]raclopride, [11C]FLB 457, and [11C]-(+)-PHNO.

Quantitative Comparison of Test-Retest Reliability

The following tables summarize the test-retest variability and intraclass correlation coefficients (ICC) for [18F]this compound and its alternatives across various brain regions. Lower test-retest variability (absolute variability) and higher ICC values (closer to 1) indicate greater reliability.

Table 1: Test-Retest Reliability of [18F]this compound Binding Potential (BPND)

Brain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Reference
Caudate<50.804 - 0.988[1]
Putamen<50.804 - 0.988[1]
Amygdala<50.804 - 0.988[1]
Inferior Temporal Gyrus<50.988[1]
Limbic Striatum8.250.804[1]
Orbitofrontal Cortex15.04 - 17.45-[1]
Anterior Cingulate Gyrus28.84 - 37.350.794[1]
Various (Striatal & Extrastriatal)Up to 10-[2]

Table 2: Test-Retest Reliability of Alternative Dopamine D2/D3 Radiotracers

RadiotracerBrain RegionTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Reference
[11C]raclopride Caudate Nucleus3.6 - 4.50.59 - 0.82[3][4]
Putamen3.9 - 4.50.83 - 0.87[3][4]
Ventral Striatum3.9 - 5.80.50 - 0.82[3][4]
Thalamus3.7 - 6.40.44 - 0.92[3][4]
Temporal Cortex6.10.79[3]
Superior Frontal Gyrus13.10.67[3]
[11C]FLB 457 Frontal Cortex5.3 - 10.40.56 - 0.93
Thalamus5.3 - 10.40.56 - 0.93
Temporal Cortex5.3 - 10.40.56 - 0.93
[11C]-(+)-PHNO Caudate9-[5]
Putamen9-[5]
Globus Pallidus30.9[6]
Ventral Striatum30.9[6]
Substantia Nigra70.88[6]

Experimental Protocols

The reliability data presented above are derived from studies employing specific experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.

[18F]this compound PET Protocol

A typical test-retest study for [18F]this compound involves the following steps:

  • Participants: Healthy volunteers or patient cohorts.

  • Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.

  • Scanning: PET data acquisition is often performed over a prolonged period, sometimes with breaks, to capture the slow kinetics of the tracer. For example, a study might involve three scanning sessions of 20-30 minutes each, at 0-30, 60-90, and 210-240 minutes post-injection[1][3].

  • Image Analysis: The binding potential (BPND), a measure of receptor density, is calculated. This is often done using a reference tissue model, with the cerebellum typically serving as the reference region due to its low density of D2/D3 receptors.

  • Test-Retest Interval: The two PET scans are separated by a specific interval, for instance, 4-6 weeks, to minimize any residual effects from the first scan[1][3].

Fallypride_PET_Workflow cluster_preparation Preparation cluster_scan1 Scan 1 cluster_scan2 Scan 2 (Retest) cluster_analysis Data Analysis Subject Subject Recruitment & Screening Consent Informed Consent Subject->Consent Injection1 [18F]this compound Injection (Bolus) Consent->Injection1 PET_Scan1 PET Data Acquisition (e.g., 3x30 min sessions) Injection1->PET_Scan1 Interval Test-Retest Interval (e.g., 4-6 weeks) PET_Scan1->Interval ImageRecon Image Reconstruction PET_Scan1->ImageRecon Injection2 [18F]this compound Injection (Bolus) Interval->Injection2 PET_Scan2 PET Data Acquisition (e.g., 3x30 min sessions) Injection2->PET_Scan2 PET_Scan2->ImageRecon ROI_Analysis Region of Interest Analysis ImageRecon->ROI_Analysis BP_Calc Binding Potential (BPND) Calculation ROI_Analysis->BP_Calc Stats Statistical Analysis (Variability, ICC) BP_Calc->Stats

Experimental workflow for a typical [18F]this compound PET test-retest study.
Alternative Radiotracer Protocols

  • [11C]raclopride: Due to the shorter half-life of Carbon-11 (approximately 20 minutes), [11C]raclopride studies typically involve a single, continuous PET scan of around 60-90 minutes following a bolus injection or a bolus-plus-infusion protocol[3][4]. The test-retest interval can be shorter, sometimes on the same day or within a few weeks[3][7].

  • [11C]FLB 457: Similar to [11C]raclopride, [11C]FLB 457 studies are constrained by the half-life of Carbon-11. Test-retest scans are often performed on the same day.

  • [11C]-(+)-PHNO: As a Carbon-11 labeled tracer, it follows a similar protocol to other 11C-labeled radioligands with a scan duration of around 90-120 minutes[5][6].

Discussion and Conclusion

[18F]this compound demonstrates excellent to high test-retest reliability in striatal and most extrastriatal regions, with test-retest variability generally below 8% and high ICC values[1][3]. However, reliability is lower in prefrontal regions such as the orbitofrontal and anterior cingulate cortices[1]. Its longer half-life (approximately 110 minutes) allows for imaging at later time points, which can be advantageous for assessing receptor occupancy by therapeutic drugs.

[11C]raclopride also shows very good reproducibility in the striatum, with test-retest variability often below 5%[3][4]. While it has been traditionally considered less suitable for extrastriatal regions due to lower receptor density and signal-to-noise ratio, recent studies with high-resolution scanners have shown good to moderate reliability in some cortical and thalamic areas[3][8]. The shorter scan time is a practical advantage.

[11C]FLB 457 is specifically designed for quantifying the low density of D2/D3 receptors in extrastriatal regions and exhibits good to excellent reliability in these areas. However, it is not suitable for quantifying the high receptor density in the striatum within a typical scan duration[9].

[11C]-(+)-PHNO, a D3 receptor-preferring agonist, shows good test-retest reliability in D3-rich regions like the globus pallidus, ventral striatum, and substantia nigra[5][6].

  • For comprehensive assessment of both striatal and most extrastriatal regions in a single study, [18F]this compound is a strong candidate due to its high affinity and favorable kinetics, despite the longer scan duration.

  • For studies focused primarily on the striatum, [11C]raclopride offers excellent reliability with the benefit of a shorter experimental protocol.

  • When the primary focus is on extrastriatal D2/D3 receptors, [11C]FLB 457 is a highly reliable option.

  • For investigations specifically targeting D3 receptor availability, [11C]-(+)-PHNO is the tracer of choice.

Researchers should carefully consider the trade-offs between scan duration, regional reliability, and the specific receptor population being investigated when selecting the most appropriate radiotracer for their studies.

References

Validating [18F]fallypride PET: A Comparative Guide with In Vitro Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo [18F]fallypride Positron Emission Tomography (PET) with in vitro autoradiography for the quantification of dopamine (B1211576) D2/D3 receptors. Experimental data and detailed protocols are presented to support the validation and application of these techniques.

[18F]this compound is a high-affinity radioligand widely used in PET imaging to quantify dopamine D2/D3 receptors in both striatal and extrastriatal brain regions.[1][2] Its favorable kinetic properties allow for reliable measurement of receptor density, which is crucial for studying neuropsychiatric disorders and for the development of novel therapeutics. Validation of in vivo PET data with a well-established in vitro technique like autoradiography is essential to ensure the accuracy and biological relevance of the imaging results. This guide outlines the comparative data and methodologies for such a validation.

Quantitative Comparison of [18F]this compound PET and In Vitro Autoradiography

A direct comparison between in vivo [18F]this compound PET and ex vivo [3H]this compound autoradiography has been demonstrated in animal models. In a study characterizing a Huntington's disease mouse model, a significant reduction in dopamine D2/D3 receptor density was observed with both techniques in the diseased mice compared to wild-type (WT) controls.[1]

Parameter Technique Brain Region Wild-Type (WT) Huntington's Disease Model (HET) % Reduction in HET vs. WT Reference
Binding Potential (BP_ND)[18F]this compound PETStriatum--30.2% (9 months), 51.6% (12 months)[1]
Max Receptor Density (B_max)[3H]this compound AutoradiographyStriatum327.3 ± 5.4 fmol/g206.8 ± 4.6 fmol/g35%[1]

Table 1: Comparison of quantitative data from [18F]this compound PET and [3H]this compound autoradiography in a Huntington's disease mouse model. The PET data shows a longitudinal decrease in binding potential, which is consistent with the reduction in receptor density measured by autoradiography at 12 months.

In non-human primates, the in vivo affinity (K_D) of [18F]this compound has been determined using PET, showing values that are intermediate between in vitro measurements at different temperatures.[3]

Parameter Brain Region In Vivo K_D (nM) from PET In Vitro K_D (nM) at 22°C In Vitro K_D (nM) at 37°C Reference
Dissociation Constant (K_D)Striatum0.22 ± 0.050.04 ± 0.032.03 ± 1.07[3]
Thalamus0.17 ± 0.05--[3]
Hippocampus0.21 ± 0.07--[3]

Table 2: In vivo and in vitro affinity of [18F]this compound for dopamine D2 receptors. The in vivo affinity measured by PET is consistent across different brain regions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for [18F]this compound PET imaging and in vitro autoradiography.

[18F]this compound PET Imaging Protocol (Rodent Model)
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. Maintain body temperature with a heating pad.

  • Radiotracer Administration: Administer a bolus of [18F]this compound intravenously (e.g., via tail vein). The injected dose is typically in the range of 18-37 MBq for rats.[4][5]

  • PET Data Acquisition: Acquire dynamic PET data for a duration of 90-150 minutes.[1]

  • Image Reconstruction: Reconstruct the acquired data using appropriate algorithms (e.g., 3D OSEM).

  • Data Analysis:

    • Co-register PET images with an anatomical template (e.g., MRI).

    • Define regions of interest (ROIs) for the target areas (e.g., striatum) and a reference region with negligible D2/D3 receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BP_ND) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).[6]

In Vitro [3H]this compound Autoradiography Protocol
  • Tissue Preparation:

    • Sacrifice the animal and rapidly remove the brain.

    • Freeze the brain in isopentane (B150273) cooled with dry ice.

    • Store the brain at -80°C until sectioning.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) and thaw-mount them onto microscope slides.[7]

  • Incubation:

    • Pre-incubate the slides in buffer to remove endogenous dopamine.

    • Incubate the sections with [3H]this compound at a specific concentration in an appropriate buffer.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-labeled D2/D3 antagonist (e.g., raclopride).

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a final rinse in distilled water.

    • Dry the slides under a stream of cool air.[7]

  • Exposure and Imaging:

    • Expose the slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

    • Scan the imaging plate or film to obtain a digital autoradiogram.

  • Data Analysis:

    • Define ROIs on the autoradiograms corresponding to specific brain structures.

    • Quantify the radioactivity in each ROI and convert it to fmol/mg of tissue using the standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Perform saturation binding experiments with varying concentrations of [3H]this compound to determine the maximum receptor density (B_max) and dissociation constant (K_D).

Visualizing the Validation Workflow and Underlying Biology

To better illustrate the relationship between these techniques and the biological context, the following diagrams are provided.

Validation_Workflow cluster_in_vivo In Vivo cluster_ex_vivo In Vitro / Ex Vivo pet [18F]this compound PET Scan bp_nd Binding Potential (BP_ND) pet->bp_nd Kinetic Modeling validation Validation & Correlation bp_nd->validation autorad [3H]this compound Autoradiography bmax Receptor Density (Bmax) autorad->bmax Saturation Analysis bmax->validation

Comparative validation workflow for PET and autoradiography.

The above diagram illustrates the parallel workflows for quantifying dopamine D2/D3 receptors using in vivo [18F]this compound PET and in vitro [3H]this compound autoradiography. The binding potential (BP_ND) from PET and the receptor density (B_max) from autoradiography are the key quantitative outcomes that are correlated for validation.

Dopamine_Signaling dopamine Dopamine d2r D2/D3 Receptor dopamine->d2r gi Gi/o Protein d2r->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA camp->pka cellular_response Cellular Response pka->cellular_response

Simplified dopamine D2/D3 receptor signaling pathway.

This diagram depicts the canonical signaling cascade initiated by dopamine binding to D2/D3 receptors. These G-protein coupled receptors are associated with inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and downstream effects on protein kinase A (PKA) activity.[8][9][][11]

Conclusion

The validation of in vivo [18F]this compound PET imaging with in vitro autoradiography provides strong evidence for the utility of PET in accurately quantifying dopamine D2/D3 receptors in the living brain. The good correlation between the binding potential measured by PET and the receptor density determined by autoradiography supports the use of [18F]this compound PET as a reliable biomarker in both preclinical and clinical research. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to employ these powerful techniques in their studies of the dopaminergic system and related neurological disorders.

References

A Comparative Guide to Fallypride PET and Microdialysis for Dopamine System Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of the brain's dopamine (B1211576) system is paramount. Two powerful, yet distinct, techniques are often employed for this purpose: Fallypride Positron Emission Tomography (PET) and in vivo microdialysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.

This compound, a high-affinity antagonist for dopamine D2/D3 receptors, allows for the in vivo quantification of these receptors using PET imaging.[1][2] Changes in the binding of the radiolabeled this compound can indirectly measure fluctuations in endogenous dopamine levels. Microdialysis, on the other hand, provides a more direct measure of extracellular dopamine concentrations by sampling the interstitial fluid of a specific brain region. The cross-validation of these two techniques is crucial for a comprehensive understanding of dopaminergic neurotransmission.

Performance Comparison at a Glance

FeatureThis compound PETIn Vivo Microdialysis
Principle Measures the binding potential (BPnd) of a radioligand to dopamine D2/D3 receptors, indirectly reflecting synaptic dopamine levels.Directly measures extracellular concentrations of dopamine and its metabolites in a specific brain region.
Measurement Relative change in receptor availability (%).Absolute concentration (e.g., nM) or % change from baseline.
Spatial Resolution Whole-brain imaging with resolution typically in millimeters.Localized to the probe location (typically a few millimeters).
Temporal Resolution Lower, reflecting an average over the scan duration (minutes to hours).Higher, allowing for the detection of rapid changes (minutes).
Invasiveness Minimally invasive (intravenous radiotracer injection).Invasive (requires surgical implantation of a probe).
Data Example (Amphetamine Challenge) ~5-15% decrease in striatal BPnd.[3]~800-1000% increase in striatal extracellular dopamine.

Experimental Protocols

A robust cross-validation study would ideally involve the simultaneous application of both this compound PET and microdialysis in the same animal model. This allows for the direct correlation of changes in this compound binding with alterations in extracellular dopamine concentrations.

This compound PET Imaging Protocol

This protocol is adapted from studies investigating dopamine release following a pharmacological challenge.[3]

  • Animal Preparation: A non-human primate is fasted overnight and anesthetized. A catheter is placed for radiotracer injection and, if required, for arterial blood sampling. The animal's head is positioned and fixed within the PET scanner.

  • Baseline Scan: A transmission scan is performed for attenuation correction. Subsequently, a bolus of [18F]this compound is injected intravenously, and dynamic emission scanning is initiated for a duration of approximately 240 minutes.

  • Pharmacological Challenge: Following the baseline scan, a dopamine-releasing agent, such as amphetamine (e.g., 0.5 mg/kg), is administered intravenously.

  • Post-Challenge Scan: A second dynamic PET scan is acquired immediately after the challenge to measure the displacement of [18F]this compound by the increased synaptic dopamine.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. The binding potential (BPnd), a measure of D2/D3 receptor availability, is calculated using a reference tissue model, with the cerebellum often serving as the reference region. The percentage change in BPnd between the baseline and post-challenge scans is then determined.

In Vivo Microdialysis Protocol

This protocol outlines the procedure for measuring extracellular dopamine in a specific brain region.

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotactically implanted, targeting the brain region of interest (e.g., striatum). The cannula is secured to the skull.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a baseline extracellular dopamine concentration.

  • Pharmacological Challenge: The same dopamine-releasing agent used in the PET scan (e.g., amphetamine) is administered systemically.

  • Post-Challenge Sampling: Dialysate collection continues to measure the change in extracellular dopamine concentration over time.

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound PET and microdialysis studies. It is important to note that direct simultaneous measurement data with this compound is limited. Therefore, data from a study using a similar D2/D3 antagonist radioligand, [11C]FLB 457, is presented for the direct comparison with microdialysis.

Table 1: this compound PET - Amphetamine-Induced Change in D2/D3 Receptor Binding Potential (BPnd)

Brain RegionBaseline BPnd (mean ± SD)Post-Amphetamine BPnd (mean ± SD)Percent Change in BPnd (mean ± SD)
Posterior Putamen19.49 ± 2.2817.57 ± 2.17-10 ± 8%
Ventral Striatum15.17 ± 1.9713.75 ± 2.00-9 ± 9%
Anterior Putamen17.79 ± 1.9216.72 ± 2.05-6 ± 9%

Data from Slifstein et al. (2009) using an amphetamine challenge (0.3 mg/kg) in healthy volunteers.[3]

Table 2: Microdialysis - Amphetamine-Induced Change in Extracellular Dopamine

Brain RegionBaseline Dopamine (nM)Peak Post-Amphetamine Dopamine (% of baseline)
Striatum~5-10~800-1000%

Representative data from various preclinical microdialysis studies.

Table 3: Cross-Validation Data using [11C]FLB 457 PET and Microdialysis

A study by Valverde et al. (2013) in rhesus monkeys demonstrated a linear correlation between the amphetamine-induced increase in extracellular dopamine measured by microdialysis and the decrease in [11C]FLB 457 binding potential. This provides strong evidence for the validity of using D2/D3 PET radioligands to measure changes in synaptic dopamine.

Visualizing the Methodologies

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G cluster_pet This compound PET cluster_md In Vivo Microdialysis pet_animal Anesthetized Animal in PET Scanner pet_tracer [18F]this compound Injection pet_animal->pet_tracer pet_scan_base Baseline PET Scan pet_tracer->pet_scan_base pet_challenge Pharmacological Challenge (e.g., Amphetamine) pet_scan_base->pet_challenge pet_scan_post Post-Challenge PET Scan pet_challenge->pet_scan_post pet_analysis Image Reconstruction & BPnd Calculation pet_scan_post->pet_analysis pet_result ΔBPnd (%) pet_analysis->pet_result cross_validation Cross-Validation (Correlation Analysis) pet_result->cross_validation md_animal Freely Moving or Anesthetized Animal md_probe Microdialysis Probe Implantation md_animal->md_probe md_perfusion aCSF Perfusion md_probe->md_perfusion md_sample_base Baseline Dialysate Collection md_perfusion->md_sample_base md_challenge Pharmacological Challenge (e.g., Amphetamine) md_sample_base->md_challenge md_sample_post Post-Challenge Dialysate Collection md_challenge->md_sample_post md_analysis HPLC-ED Analysis md_sample_post->md_analysis md_result ΔDopamine (nM or %) md_analysis->md_result md_result->cross_validation

Fig 1. Experimental workflow for cross-validation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine_vesicle Dopamine (in vesicles) ldopa->dopamine_vesicle DOPA Decarboxylase dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) d2_auto D2 Autoreceptor d2_auto->dopamine_vesicle Inhibits Release dopamine_synapse->dat Reuptake dopamine_synapse->d2_auto Binding d2_receptor D2 Receptor dopamine_synapse->d2_receptor Binding This compound [18F]this compound This compound->d2_receptor Competitive Binding g_protein Gi/o Protein d2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA camp->pka downstream Downstream Effects pka->downstream

Fig 2. Dopamine D2 receptor signaling pathway.

Conclusion

Both this compound PET and in vivo microdialysis are invaluable tools for investigating the dopamine system. This compound PET offers the advantage of being minimally invasive and providing a whole-brain perspective on D2/D3 receptor availability, making it highly translatable to human studies. Microdialysis provides a direct and temporally precise measurement of extracellular dopamine in discrete brain regions. The cross-validation of these techniques, ideally through simultaneous measurements, strengthens the interpretation of data from both modalities. While direct comparative data for this compound is still emerging, studies with similar radioligands strongly support the use of D2/D3 PET as a reliable method to assess changes in synaptic dopamine. The choice between these methods will ultimately depend on the specific research question, the required spatial and temporal resolution, and the translational goals of the study.

References

[18F]Fallypride: A Superior Radiotracer for High-Resolution Imaging of Striatal and Extrastriatal Dopamine D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the precise in vivo quantification of dopamine (B1211576) D2/D3 receptors is critical for understanding neuropsychiatric disorders and evaluating novel therapeutics. [18F]Fallypride, a high-affinity radioligand for positron emission tomography (PET), has emerged as a powerful tool, offering distinct advantages for studying both high-density striatal and low-density extrastriatal receptor populations.

[18F]this compound's utility stems from its ability to provide accurate estimates of D2/D3 receptor binding in both striatal and extrastriatal brain regions within a single scanning session.[1][2] This capability is crucial for investigating the complex cortico-striatal circuits implicated in numerous psychiatric conditions.[2] Its high affinity for D2/D3 receptors allows for reliable quantification even in areas with low receptor density, a significant limitation of other radiotracers.[1][3]

This guide provides a comprehensive comparison of [18F]this compound with alternative radioligands, supported by experimental data, and outlines detailed experimental protocols for its use.

Comparative Analysis of PET Radioligands

The choice of radioligand is paramount for the successful design and interpretation of neuroreceptor imaging studies. While several tracers are available for D2/D3 receptors, they exhibit significant differences in their kinetic properties and suitability for imaging specific brain regions.

RadioligandPrimary AdvantagesPrimary DisadvantagesKey Applications
[18F]this compound High affinity for D2/D3 receptors, enabling simultaneous imaging of striatal and extrastriatal regions.[1][2][4] Sensitive to endogenous dopamine displacement.[4][5] Longer half-life of 18F allows for longer scan times.[2]Slower kinetics compared to 11C-labeled tracers.[3]Comprehensive whole-brain D2/D3 receptor mapping; studies of dopamine release in both striatal and extrastriatal areas.[2][3]
[11C]Raclopride Faster kinetics, well-suited for striatal dopamine release studies.[3][6] More readily displaced by endogenous dopamine.[6]Low affinity limits its use to high-density striatal regions.[3] Short half-life of 11C requires an on-site cyclotron.Primarily for measuring changes in striatal dopamine levels in response to pharmacological or behavioral challenges.[3]
[11C]FLB 457 Very high affinity, providing greater sensitivity in low-density cortical regions.[5][7][8]Slow kinetics make it unsuitable for quantifying high-density striatal receptors within a practical scan time.[2][7] Potential for specific binding in the cerebellum, complicating its use as a reference region.[5][7][8]Detailed imaging of extrastriatal D2/D3 receptors, particularly in the cortex.[5][7][8]
[18F]Desmethoxythis compound (DMFP) Properties analogous to [11C]raclopride but with the longer half-life of 18F.[9]Lower affinity than [18F]this compound, making it less suitable for extrastriatal imaging.[4]Quantification of striatal D2/D3 receptors, particularly when an on-site cyclotron is unavailable.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]this compound and its alternatives, providing a basis for direct comparison.

Table 1: In Vivo Affinity and Dissociation Constants

RadioligandBrain RegionIn Vivo KD (nM)koff (min-1)
[18F]this compound Striatum0.22 ± 0.05[10]-
Thalamus0.17 ± 0.05[10]-
Hippocampus0.21 ± 0.07[10]-
[11C]FLB 457 Extrastriatal0.13[5][7][8]Slower than [18F]this compound[5][7][8]
[18F]Desmethoxythis compound Striatum-0.018[9]

Table 2: Binding Potential (BPND) of [18F]this compound in Different Brain Regions

Brain RegionAverage BPND
Dorsal Striatum14.4[4]
Ventral Striatum6.8[4]
Substantia Nigra/Ventral Tegmental Area1.3[4]
Colliculi1.4[4]
Central Grey Area1.5[4]
Post-commissural Caudate28.7 ± 6.8 (Patients with Schizophrenia) / 25.3 ± 4.3 (Healthy Controls)[11]
Thalamus2.9 ± 0.7 (Patients with Schizophrenia) / 2.6 ± 0.4 (Healthy Controls)[11]
Uncus1.8 ± 0.5 (Patients with Schizophrenia) / 2.1 ± 0.7 (Healthy Controls)[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of PET imaging studies. Below are representative protocols for studies utilizing [18F]this compound.

[18F]this compound Synthesis

The synthesis of [18F]this compound is typically performed using a modified chemical-processing control unit for the labeling of the tosyl-fallypride precursor.[7] Following HPLC purification and evaporation of the mobile phase, [18F]this compound is dissolved in 0.9% NaCl and passed through a 0.22-μm filter for injection.[7]

PET Imaging Protocol for Dopamine Release Studies

This protocol is designed to measure both striatal and extrastriatal dopamine release in response to a behavioral task.

  • Subject Preparation: Subjects should be free of any psychoactive medications.

  • Radiotracer Injection: A single bolus of [18F]this compound is injected intravenously.

  • PET Data Acquisition:

    • Data is acquired in two blocks.[3]

    • The first block (baseline) is 64 minutes long, with 60-second frames for the first 6 minutes and 120-second frames thereafter.[3]

    • The second block begins after a short break and lasts for 70 minutes.[3]

  • Behavioral Task: A reward responsiveness learning task is initiated 100 minutes after the injection.[3][12] For optimal simultaneous detection of striatal and extrastriatal dopamine release, task initiation between 120 and 190 minutes post-injection is recommended.[3]

  • Data Analysis: PET data are analyzed using the linearized simplified reference region model to account for time-dependent changes in [18F]this compound displacement.[3][12]

PET Imaging Protocol for Receptor Occupancy Studies

This protocol can be used to determine the occupancy of D2/D3 receptors by a therapeutic agent.

  • Baseline Scan: A baseline [18F]this compound PET scan is performed as described above (without a behavioral task).

  • Drug Administration: The subject is treated with the therapeutic agent for a specified period.

  • Follow-up Scan: A second [18F]this compound PET scan is performed to measure receptor occupancy.

  • Data Analysis: The change in [18F]this compound binding potential between the baseline and follow-up scans is used to calculate receptor occupancy.

Visualizing Dopamine Signaling and Experimental Workflow

To further elucidate the mechanisms and methodologies, the following diagrams are provided.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates targets leading to PET_Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Medication-free) Injection IV Injection of [18F]this compound Subject_Prep->Injection Radiotracer_Synth [18F]this compound Synthesis Radiotracer_Synth->Injection PET_Scan_Block1 PET Scan: Block 1 (Baseline) Injection->PET_Scan_Block1 Behavioral_Task Behavioral/Pharmacological Challenge (Optional, e.g., Reward Task) PET_Scan_Block1->Behavioral_Task Data_Reconstruction PET Data Reconstruction PET_Scan_Block1->Data_Reconstruction If no challenge PET_Scan_Block2 PET Scan: Block 2 (Post-challenge) Behavioral_Task->PET_Scan_Block2 PET_Scan_Block2->Data_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Simplified Reference Region Model) Data_Reconstruction->Kinetic_Modeling Statistical_Analysis Statistical Analysis (Voxel-wise or ROI-based) Kinetic_Modeling->Statistical_Analysis Results Results (Binding Potential, Dopamine Release) Statistical_Analysis->Results

References

[18F]Fallypride: A Superior Radioligand for Comprehensive D2/D3 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of radioligand is critical for accurate and insightful positron emission tomography (PET) imaging of dopamine (B1211576) D2/D3 receptors. [18F]Fallypride has emerged as a particularly advantageous tool, offering distinct benefits over other commonly used radioligands. This guide provides a detailed comparison of [18F]this compound with alternatives, supported by experimental data, to inform the selection of the optimal radioligand for neuroreceptor imaging studies.

A key advantage of [18F]this compound is its ability to enable the quantification of D2/D3 receptors in both the high-density striatum and the low-density extrastriatal regions within a single PET scanning session.[1][2] This is a significant improvement over other radioligands like [11C]raclopride, which is primarily effective for studying the striatum due to its lower affinity.[1][3]

Comparative Performance Metrics

The superiority of [18F]this compound in certain applications can be attributed to its unique binding kinetics and affinity profile. Below is a summary of key quantitative data comparing [18F]this compound with other D2/D3 radioligands.

RadioligandIn Vitro Affinity (Ki, nM)In Vivo Apparent Affinity (KDapp, nM)Key CharacteristicsPrimary Applications
[18F]this compound D2S: 2.1, D2L: 2.2, D3: 1.6[4]0.39[5][6]High affinity, suitable for both striatal and extrastriatal imaging in a single session.[1][2] Slower kinetics compared to [11C]raclopride.[3]Simultaneous measurement of striatal and extrastriatal dopamine release[3][7]; Studies in Parkinson's disease[2] and schizophrenia.[8]
[11C]Raclopride Moderate affinity-Fast in vivo kinetics, good reversibility.[9] Limited to high-density striatal regions.[1][3]Studies of striatal dopamine release and effects of endogenous dopamine alterations.[9]
[11C]FLB 457 High affinity0.13[5][6]Slower dissociation rate than [18F]this compound.[5][6] Primarily for extrastriatal regions.[1]Sensitive to subtle changes in low-receptor-density cortical regions.[5][6]
[18F]Desmethoxythis compound --Properties analogous to [11C]raclopride.[10] Sensitive to competition with endogenous dopamine.[10]Evaluating pharmacological effects of agents that alter endogenous dopamine levels.[10]

Key Advantages of [18F]this compound

The primary advantages of [18F]this compound stem from its high affinity for D2/D3 receptors and its labeling with the fluorine-18 (B77423) radioisotope, which has a longer half-life (approximately 110 minutes) compared to carbon-11 (B1219553) (approximately 20 minutes).

  • Simultaneous Striatal and Extrastriatal Imaging : The high affinity of [18F]this compound allows for the reliable quantification of D2/D3 receptors in both high-density (striatum) and low-density (extrastriatal) brain regions in a single scanning session.[1][2] This is a significant advantage over radiotracers like [11C]raclopride, which are limited to the striatum, and [11C]FLB 457, which is primarily used for extrastriatal regions.[1]

  • Enhanced Signal-to-Noise Ratio : Compared to lower affinity ligands, [18F]this compound provides a better signal-to-noise ratio, which is crucial for accurately measuring receptor availability in extrastriatal areas where receptor density is significantly lower.[1]

  • Longer Half-Life : The 110-minute half-life of fluorine-18 allows for longer scan durations.[11] This extended imaging window is beneficial for achieving transient equilibrium, which is necessary for accurate quantification of receptor binding, especially in receptor-rich regions.[11] It also provides logistical advantages for radiotracer production and distribution.[12]

  • Sensitivity to Endogenous Dopamine : [18F]this compound has demonstrated sensitivity to changes in endogenous dopamine levels, making it a valuable tool for studying dopamine release in response to pharmacological or behavioral challenges.[3][7]

Experimental Methodologies

The following sections detail typical experimental protocols for PET imaging with [18F]this compound.

Single-Bolus [18F]this compound PET Protocol for Dopamine Release Studies

This protocol is designed to measure both baseline receptor availability and changes in response to a stimulus within a single session.

  • Subject Preparation : Subjects are positioned in the PET scanner with head restraint to minimize movement.[3]

  • Radiotracer Injection : A slow intravenous bolus of [18F]this compound (average dose of 179 ± 17 MBq) is administered over 10 seconds.[3]

  • Dynamic PET Acquisition : Dynamic emission scanning is initiated simultaneously with the injection.[3]

    • Baseline Scan (Block 1) : Data is acquired for the first 64-100 minutes to establish baseline kinetics.[3][7]

    • Activation Task : A behavioral or pharmacological challenge is introduced approximately 100 minutes post-injection.[3][7]

    • Post-Stimulus Scan (Block 2) : Scanning continues for another 70 minutes to measure ligand displacement due to endogenous dopamine release.[3]

  • Data Analysis : The linearized simplified reference region model (LSSRM) is often used to analyze the data and quantify changes in [18F]this compound binding.[3][7] The cerebellum is typically used as the reference region due to its negligible density of D2/D3 receptors.[3]

experimental_workflow [18F]this compound PET Experimental Workflow cluster_prep Preparation cluster_scan PET Imaging cluster_analysis Data Analysis Subject_Prep Subject Preparation and Positioning Injection [18F]this compound Injection Subject_Prep->Injection Baseline_Scan Baseline Dynamic Scan Injection->Baseline_Scan Activation Activation Task (Pharmacological/Behavioral) Baseline_Scan->Activation Post_Stim_Scan Post-Stimulus Dynamic Scan Activation->Post_Stim_Scan Data_Recon Image Reconstruction Post_Stim_Scan->Data_Recon Kinetic_Modeling Kinetic Modeling (e.g., LSSRM) Data_Recon->Kinetic_Modeling Quantification Quantification of BPND and Dopamine Release Kinetic_Modeling->Quantification dopamine_signaling Dopamine Signaling and Radioligand Competition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Endogenous_Dopamine Endogenous Dopamine Dopamine_Vesicle->Endogenous_Dopamine Release D2_D3_Receptor D2/D3 Receptor Endogenous_Dopamine->D2_D3_Receptor Binding This compound [18F]this compound This compound->D2_D3_Receptor Competitive Binding logical_advantages Logical Advantages of [18F]this compound cluster_properties Properties cluster_advantages Advantages cluster_applications Applications This compound [18F]this compound High_Affinity High Affinity This compound->High_Affinity F18_Label Fluorine-18 Label (Longer Half-Life) This compound->F18_Label Striatal_Extrastriatal Simultaneous Striatal & Extrastriatal Imaging High_Affinity->Striatal_Extrastriatal High_SNR High Signal-to-Noise Ratio High_Affinity->High_SNR Longer_Scans Allows for Longer Scan Durations F18_Label->Longer_Scans Logistical_Flexibility Logistical Flexibility F18_Label->Logistical_Flexibility Comprehensive_Mapping Comprehensive Receptor Mapping Striatal_Extrastriatal->Comprehensive_Mapping High_SNR->Comprehensive_Mapping Dopamine_Release_Studies Dopamine Release Studies Longer_Scans->Dopamine_Release_Studies Clinical_Research Clinical Research (e.g., PD, Schizophrenia) Logistical_Flexibility->Clinical_Research

References

Unveiling the Brain's Dopamine System: A Comparative Guide to [18F]Fallypride PET Imaging in Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between dopamine (B1211576) receptor availability and behavior is paramount. Positron Emission Tomography (PET) with the radioligand [18F]fallypride has emerged as a powerful tool for in-vivo quantification of dopamine D2/D3 receptors, offering insights into various neuropsychiatric disorders. This guide provides a comprehensive comparison of [18F]this compound's application in correlating receptor binding with behavioral measures, supported by experimental data and detailed protocols.

[18F]this compound is a high-affinity antagonist radioligand for dopamine D2 and D3 receptors, suitable for imaging both striatal and extrastriatal regions of the brain.[1][2] Its use in PET studies allows for the quantification of receptor availability, often expressed as non-displaceable binding potential (BPND), providing a valuable biomarker for assessing the dopaminergic system in health and disease.[1]

Correlating [18F]this compound Binding with Behavioral Measures: A Quantitative Overview

Numerous studies have leveraged [18F]this compound PET to explore the link between dopamine D2/D3 receptor availability and a range of behaviors, from motor function to cognitive processes. The following tables summarize key findings from studies in Parkinson's disease and schizophrenia.

Parkinson's Disease
Brain RegionBehavioral MeasureCorrelationStudy PopulationKey Finding
PutamenMDS-UPDRS Part III (Motor Severity)Positive (r = 0.488, p = 0.006)35 PD patientsHigher motor severity is associated with higher D2/D3 receptor density in the putamen.[1]
Globus PallidusMDS-UPDRS Part III (Motor Severity)Positive (r = 0.449, p = 0.013)35 PD patientsIncreased motor severity correlates with higher D2/D3 receptor density in the globus pallidus.[1]
Schizophrenia
Brain RegionBehavioral MeasureCorrelationStudy PopulationKey Finding
Ventromedial Prefrontal Cortex (vmPFC)Task Switching (Switch Costs)Negative18 healthy participantsGreater dopamine release (ligand displacement) in the vmPFC is associated with more efficient task switching.[3][4]
Thalamus (Medial Dorsal Nucleus)Positive and Negative Syndrome Scale (PANSS)NegativeSchizophrenia patientsLower D2/D3 receptor availability in the thalamus is associated with greater symptom severity.[5]
Prefrontal and Temporal CorticesWisconsin Card Sorting Test (WCST), California Verbal Learning Test (CVLT)Negative20 medication-naïve & 5 previously medicated schizophrenia patientsIn contrast to healthy volunteers, lower [18F]this compound binding potential in these regions was associated with better performance in patients.[6][7]

Comparison with Alternative Radiotracers

While [18F]this compound is a valuable tool, other radiotracers are also used to study the dopamine system. Understanding their distinct properties is crucial for selecting the appropriate tool for a given research question.

RadiotracerKey CharacteristicsAdvantagesDisadvantages
[18F]this compound High affinity for D2/D3 receptors. Labeled with Fluorine-18 (half-life ~110 min).Allows for imaging of both striatal and low-density extrastriatal regions in a single session.[8] Longer half-life allows for longer scan durations and centralized production.Slower kinetics compared to 11C-labeled tracers.[9]
[11C]raclopride Moderate affinity for D2/D3 receptors. Labeled with Carbon-11 (half-life ~20 min).More readily displaced by endogenous dopamine, making it sensitive to changes in dopamine release.[10][11]Primarily useful for studying the high-density striatal regions.[9][11] Shorter half-life requires an on-site cyclotron.
[11C]FLB 457 Very high affinity for D2/D3 receptors. Labeled with Carbon-11.Provides greater sensitivity for subtle changes in low-receptor-density cortical regions.[12][13]Longer scan times are required for accurate quantification, limiting its utility for striatal imaging.[12]
[18F]Fluortriopride (FTP) Sub-nanomolar affinity for D3 receptors.Potentially more specific for D3 receptors.Requires depletion of synaptic dopamine to image the receptor in vivo, suggesting it is not a direct competitor with endogenous dopamine.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings across studies. Below are representative protocols for [18F]this compound PET imaging and associated behavioral tasks.

[18F]this compound PET Imaging Protocol

A typical [18F]this compound PET study protocol involves the following steps:

  • Participant Recruitment and Screening: Participants are recruited based on the study's inclusion and exclusion criteria. A thorough medical and psychiatric history is obtained, and participants undergo a physical examination and routine laboratory tests.

  • Magnetic Resonance Imaging (MRI): A high-resolution structural MRI is typically acquired prior to the PET scan for anatomical co-registration and region of interest (ROI) delineation.

  • Radiotracer Synthesis: [18F]this compound is synthesized in a radiochemistry laboratory following established procedures.[15]

  • PET Scan Acquisition:

    • An intravenous line is inserted for radiotracer injection.

    • The participant is positioned in the PET scanner.

    • A transmission scan is performed for attenuation correction.

    • A slow bolus injection of [18F]this compound (typically around 5.0 mCi or 185 MBq) is administered.[1][9]

    • Dynamic emission data are acquired for a total duration of approximately 3.5 to 4 hours, often with short breaks for patient comfort.[1][8]

  • Data Analysis:

    • PET images are reconstructed and co-registered with the individual's MRI.

    • Time-activity curves are generated for various brain regions.

    • The simplified reference tissue model (SRTM) or a similar kinetic model is used to estimate the binding potential (BPND), with the cerebellum often used as the reference region.[1]

Behavioral Task Protocols

Task Switching Paradigm:

This task assesses cognitive flexibility, the ability to shift between different sets of rules or tasks.

  • Procedure: Participants are presented with stimuli on a computer screen and are required to respond based on a specific rule. The rule can change unexpectedly, requiring the participant to adapt their response.

  • Measures: The primary behavioral measure is the "switch cost," which is the difference in reaction time and/or accuracy between trials where the rule is switched and trials where it is not.[3][4]

  • Correlation with [18F]this compound PET: The task is performed during the PET scan. The displacement of [18F]this compound, indicative of dopamine release, during task switching blocks is correlated with the behavioral switch costs.[3][4]

Wisconsin Card Sorting Test (WCST):

This neuropsychological test is a measure of executive function, specifically abstract reasoning and cognitive flexibility.

  • Procedure: Participants are required to sort cards based on different, unstated rules (color, form, or number). They receive feedback on whether their sorting is correct or incorrect and must deduce the current sorting principle. The rule changes periodically without warning.

  • Measures: Key performance metrics include the number of categories completed, perseverative errors (continuing to sort by a previous, now incorrect, rule), and non-perseverative errors.

  • Correlation with [18F]this compound PET: [18F]this compound binding potential in specific brain regions is correlated with WCST performance scores.[6]

Visualizing the Workflow and Dopaminergic Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and underlying biological concepts.

Experimental_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET Scan Day cluster_post_scan Data Analysis Recruitment Participant Recruitment & Screening MRI Structural MRI Acquisition Recruitment->MRI Injection IV Line & Radiotracer Injection MRI->Injection Radiotracer [18F]this compound Synthesis Radiotracer->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Image_Processing Image Reconstruction & Co-registration PET_Scan->Image_Processing Behavioral_Task Behavioral Task Performance (optional) Correlation Correlation of BPND with Behavioral Data Behavioral_Task->Correlation Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Image_Processing->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Statistical_Analysis->Correlation

Caption: Experimental workflow for a typical [18F]this compound PET study.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D3_Receptor D2/D3 Receptor Dopamine->D2_D3_Receptor Binds to Behavior Behavioral Outcome D2_D3_Receptor->Behavior Influences This compound [18F]this compound This compound->D2_D3_Receptor Competes for binding

Caption: Simplified signaling pathway illustrating the competition between endogenous dopamine and [18F]this compound for D2/D3 receptors.

References

Unveiling Dopaminergic Alterations: A Comparative Analysis of Fallypride Binding in Healthy and Diseased Brains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of [¹⁸F]Fallypride Positron Emission Tomography (PET) studies reveals significant differences in dopamine (B1211576) D2/D3 receptor binding in individuals with schizophrenia and Parkinson's disease compared to healthy controls. These findings, primarily measured as binding potential (BPnd), offer crucial insights into the underlying pathophysiology of these neurological and psychiatric disorders, highlighting region-specific alterations in the brain's dopamine system.

[¹⁸F]this compound is a high-affinity radioligand that allows for the in vivo quantification of D2/D3 receptors in both striatal and extrastriatal brain regions, making it a valuable tool for researchers and drug development professionals.[1][2][3][4] This guide provides a comparative summary of this compound binding data, details common experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of dopaminergic dysfunction in disease states.

Quantitative Comparison of [¹⁸F]this compound Binding Potential (BPnd)

The following table summarizes the key findings from multiple studies, showcasing the percentage change in [¹⁸F]this compound BPnd in various brain regions of patient populations compared to healthy controls.

Disease StateBrain RegionPercentage Change in BPnd vs. Healthy ControlsReference
Schizophrenia Medial Dorsal ThalamusDecreased[5]
Prefrontal CortexDecreased[5]
Lateral Temporal LobeDecreased[5]
Primary Auditory CortexDecreased[5]
Thalamus-8.5% to -27.2% (in drug-naïve patients)[6]
Left Medial Dorsal Nucleus-21.6% (in drug-naïve patients)[6]
Left Pulvinar-27.2% (in drug-naïve patients)[6]
AmygdalaDecreased (in drug-naïve patients)[6]
Cingulate GyrusDecreased (in drug-naïve patients)[6]
Temporal CorticesDecreased (in drug-naïve patients)[6]
Parkinson's Disease Globus PallidusReduced[1]
CaudateReduced[1]
AmygdalaReduced[1]
HippocampusReduced[1]
Ventral MidbrainReduced[1]
ThalamusReduced[1]
Locus CoeruleusReduced[1]
Mesotemporal CortexReduced[1]

Note: The direction and magnitude of change can vary based on factors such as patient medication status, disease duration, and specific data analysis techniques.

In schizophrenia, studies consistently point to a reduction in D2/D3 receptor availability in critical brain regions associated with the symptoms of the disorder.[5][6][7] Notably, these decreases are prominent in the thalamus and cortical areas.[5][6] In contrast, the findings in Parkinson's disease reveal widespread reductions in D2/D3 receptor binding in both motor and non-motor-related brain regions.[1][3] Interestingly, the motor severity in Parkinson's disease has been shown to positively correlate with D2/D3 receptor density in the putamen and globus pallidus.[1]

Experimental Protocols

The following provides a generalized methodology for a typical [¹⁸F]this compound PET imaging study, synthesized from various research protocols.

1. Subject Preparation:

  • Subjects are typically required to fast for a specified period before the scan.

  • A head-restraining device is used to minimize movement during the PET acquisition.[8]

2. Radiotracer Administration:

  • A bolus injection of [¹⁸F]this compound (average dose around 179 ± 17 MBq) is administered intravenously.[8]

3. PET Image Acquisition:

  • Dynamic emission scanning is initiated simultaneously with the injection.[8]

  • Scanning can be performed in multiple blocks over several hours to capture the tracer kinetics. For example, a one-day protocol might involve a 64-minute baseline scan, a short break, and then a second 70-minute scan.[8] Another approach involves three sessions of 50, 60, and 40 minutes with breaks, for a total of 240 minutes.[9]

  • Data is often acquired in 3D mode.[8]

4. Image Reconstruction and Analysis:

  • Images are reconstructed using algorithms like filtered backprojection, with corrections for attenuation and scatter.[8]

  • Anatomical MRI scans are co-registered with the PET images to accurately define regions of interest (ROIs).[6][9]

  • The cerebellum is commonly used as a reference region to estimate non-displaceable binding, as it has a low density of D2/D3 receptors.[7]

  • Binding potential (BPnd), a measure of receptor density and affinity, is calculated using kinetic models such as the simplified reference tissue model (SRTM) or by analyzing the tissue-to-plasma ratio with metabolite-corrected arterial blood samples.[9]

Visualizing Pathways and Processes

To better understand the context of this compound binding, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Packaging into Vesicles Synaptic_Cleft Synaptic Cleft VMAT2->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) D2_auto D2 Autoreceptor Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2_auto Feedback Inhibition D2_post D2/D3 Receptor Synaptic_Cleft->D2_post Binds G_protein G-protein (Gi/o) D2_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation Cellular_Response Cellular Response PKA->Cellular_Response This compound [¹⁸F]this compound This compound->D2_post Competitively Binds

Caption: Dopamine D2/D3 receptor signaling pathway.

Fallypride_PET_Workflow Subject_Prep 1. Subject Preparation (Fasting, Head Fixation) Radiotracer_Admin 2. [¹⁸F]this compound Injection (Intravenous Bolus) Subject_Prep->Radiotracer_Admin PET_Acquisition 3. Dynamic PET Scan (Multiple Time Frames) Radiotracer_Admin->PET_Acquisition Image_Reconstruction 4. Image Reconstruction (Attenuation/Scatter Correction) PET_Acquisition->Image_Reconstruction MRI_Acquisition Anatomical MRI Scan Co_registration 5. PET-MRI Co-registration MRI_Acquisition->Co_registration Image_Reconstruction->Co_registration ROI_Definition 6. Region of Interest (ROI) Definition Co_registration->ROI_Definition Kinetic_Modeling 7. Kinetic Modeling (e.g., SRTM) ROI_Definition->Kinetic_Modeling BPnd_Calculation 8. Binding Potential (BPnd) Calculation Kinetic_Modeling->BPnd_Calculation Statistical_Analysis 9. Group Comparison (Healthy vs. Diseased) BPnd_Calculation->Statistical_Analysis

Caption: Generalized workflow for a [¹⁸F]this compound PET study.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fallypride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in pioneering drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This document provides an essential operational and logistical framework for the proper disposal of Fallypride, a potent dopamine (B1211576) D2/D3 receptor antagonist, particularly in its radiolabeled form, [¹⁸F]this compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. This compound and [¹⁸F]this compound: Waste Classification

This compound, in its non-radiolabeled form, should be treated as a chemical waste. However, when labeled with Fluorine-18 ([¹⁸F]this compound), it is classified as a mixed waste, containing both a hazardous chemical component and a radioactive component.[1] The disposal of such materials is regulated under both the Resource Conservation and Recovery Act (RCRA) for hazardous wastes and regulations governing radioactive materials.[1]

Key Waste Characteristics:

  • Radioactive Waste: Due to the presence of ¹⁸F, a positron-emitting radionuclide with a half-life of approximately 109.8 minutes.

  • Hazardous Waste: While specific EPA hazardous waste codes for this compound are not explicitly listed in the search results, it should be managed as a hazardous chemical waste due to its pharmacological activity. Wastes are generally classified as hazardous if they are specifically listed or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2]

II. Core Disposal Principle: Decay-in-Storage (DIS) for [¹⁸F]this compound

Given the short half-life of ¹⁸F, the primary and most effective disposal method for [¹⁸F]this compound is Decay-in-Storage (DIS) . This process involves holding the radioactive waste in a designated, shielded, and secure location until the radioactivity has decayed to background levels.[3]

A common practice for short-lived isotopes is to store the waste for at least 10 half-lives. For ¹⁸F, this equates to approximately 1100 minutes or 18.3 hours. A conservative and recommended approach is to store the waste for a minimum of 24 hours to ensure negligible residual radioactivity.[4] After this decay period, the waste can be managed as non-radioactive chemical waste.

III. Step-by-Step Disposal Procedures for [¹⁸F]this compound

The following procedures provide a systematic approach to the safe handling and disposal of [¹⁸F]this compound waste generated in a laboratory setting.

A. Waste Segregation at the Point of Generation:

Proper segregation is the foundational step in safe waste management.

  • Solid Waste:

    • Place all contaminated solid materials (e.g., gloves, absorbent paper, plasticware) into a clearly labeled, durable, and leak-proof container designated for solid radioactive waste.

    • Sharps (needles, syringes, glass vials) must be placed in a separate, puncture-resistant sharps container specifically labeled for radioactive sharps.[5][6]

  • Liquid Waste:

    • Collect all aqueous and organic liquid waste containing [¹⁸F]this compound in a dedicated, shatter-resistant, and sealed container.

    • Do not mix radioactive waste with non-radioactive chemical waste at this stage.[7]

    • Avoid mixing incompatible chemicals.

B. Labeling and Documentation:

Accurate labeling is crucial for safety and compliance.

  • All waste containers must be clearly labeled with:

    • The radioactive symbol.

    • The words "Caution, Radioactive Material."

    • The radionuclide ([¹⁸F]this compound).

    • The estimated activity and the date of measurement.

    • The name of the principal investigator and the laboratory.

  • Maintain a detailed logbook for all radioactive waste generated, documenting the date, radionuclide, activity, and final disposal date.[5]

C. Storage for Decay:

  • Transport the properly labeled waste containers to a designated and secure radioactive waste storage area.

  • This area should be shielded (e.g., with lead bricks) to minimize radiation exposure to personnel.

  • Access to the storage area should be restricted to authorized personnel.

  • Store the waste for a minimum of 24 hours.

D. Post-Decay Survey and Disposal:

  • After the decay period, survey the waste container with a sensitive radiation detection meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity has returned to background levels.[5]

  • Once confirmed to be at background, deface or remove all radioactive labels from the container.[3]

  • The waste can now be managed as non-radioactive hazardous chemical waste.

  • Dispose of the chemical waste in accordance with institutional and local regulations. This typically involves collection by a certified hazardous waste disposal company for incineration.[6]

IV. Quantitative Data and Storage Recommendations

ParameterValue/RecommendationSource
Radionuclide Fluorine-18 (¹⁸F)
Half-life ~109.8 minutes
Primary Disposal Method Decay-in-Storage (DIS)[3]
Minimum Decay Period 24 hours[4]
This compound Stock Solution Storage (Short-term) -20°C (for up to 1 month)[8]
This compound Stock Solution Storage (Long-term) -80°C (for up to 6 months)[8]

V. Experimental Protocols: Spill Decontamination

In the event of a spill of [¹⁸F]this compound, immediate and proper decontamination is essential.

Minor Spill (Low activity, small volume):

  • Notification: Immediately notify all personnel in the area and the Radiation Safety Officer (RSO).

  • Containment: Cordon off the affected area. Place absorbent paper over the spill to prevent its spread.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, double gloves, and safety glasses.

  • Decontamination:

    • Working from the outside in, clean the spill area with an appropriate decontamination solution (e.g., a commercial radioactive decontamination solution or a detergent solution).

    • Use disposable absorbent materials.

  • Survey: After cleaning, monitor the area with a radiation survey meter to ensure all contamination has been removed.

  • Waste Disposal: Collect all contaminated cleaning materials and dispose of them as solid radioactive waste.

Major Spill (High activity, large volume):

  • Evacuation and Notification: Evacuate the immediate area. Immediately notify the RSO and follow institutional emergency procedures.

  • Access Control: Prevent entry into the contaminated area.

  • Decontamination: Decontamination should be performed by trained personnel under the supervision of the RSO.

VI. Visualizing Disposal Workflows

Logical Workflow for [¹⁸F]this compound Disposal:

Fallypride_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Decay-in-Storage cluster_survey Post-Decay Verification cluster_disposal Final Disposal A [¹⁸F]this compound Waste (Solid, Liquid, Sharps) B Segregate by Waste Type A->B C Label with Radioactive Symbol, Isotope, Date, Activity B->C D Store in Shielded, Secure Area (Minimum 24 hours) C->D E Survey with Radiation Meter D->E F Radioactivity at Background Level? E->F F->D No, Continue Storage G Remove Radioactive Labels F->G Yes H Dispose as Hazardous Chemical Waste (Incineration) G->H

Caption: Workflow for the proper disposal of [¹⁸F]this compound waste.

Decision-Making for Spill Response:

Spill_Response_Decision_Tree cluster_minor Minor Spill cluster_major Major Spill A Spill of [¹⁸F]this compound Occurs B Notify Personnel & RSO A->B Minor Spill G Evacuate Area A->G Major Spill C Contain Spill B->C D Decontaminate with Appropriate PPE C->D E Survey Area D->E F Dispose of Contaminated Materials as Radioactive Waste E->F H Notify RSO & Follow Emergency Procedures G->H I Restrict Access H->I J Decontamination by Trained Personnel I->J

Caption: Decision tree for responding to an [¹⁸F]this compound spill.

References

Essential Safety and Logistical Information for Handling Fallypride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), emergency procedures, and disposal of Fallypride.

Hazard Classification:

There are conflicting Safety Data Sheets (SDS) regarding the hazard classification of this compound. While one source indicates it is not a hazardous substance, another states it may cause an allergic skin reaction. Therefore, it is crucial to handle this compound with caution, assuming it to be a potentially hazardous compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentStandardPurpose
Gloves Disposable nitrile glovesTo prevent skin contact. Double gloving is recommended for extended procedures.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or if handling large quantities.To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Gather all necessary materials and equipment before starting the procedure.

    • Put on all required PPE as listed in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove and dispose of gloves in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Fallypride_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_post Post-Handling prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_this compound Handle this compound in Fume Hood don_ppe->handle_this compound decontaminate Decontaminate Work Area handle_this compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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